Product packaging for Reserpic acid(Cat. No.:CAS No. 83-60-3)

Reserpic acid

Cat. No.: B1213193
CAS No.: 83-60-3
M. Wt: 400.5 g/mol
InChI Key: JVHNBFFHWQQPLL-WOXROFTLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Reserpic acid (CAS 83-60-3) is a monoterpene indole alkaloid and the fundamental hydrolysate derivative of Reserpine . It serves as a critical intermediate and reference standard in organic chemistry and natural product research. The compound features a complex pentacyclic yohimbine skeleton with multiple stereocenters, making it a significant benchmark for developing novel synthetic methodologies . Its historical and research importance is underscored by its role as the core structure in the landmark total synthesis of Reserpine by R. B. Woodward, an achievement that paved the way for modern complex molecule assembly . In pharmacological research, this compound is intrinsically linked to the mechanism of its parent compound, Reserpine. Reserpine is known to deplete monoamine neurotransmitters such as norepinephrine, dopamine, and serotonin by irreversibly inhibiting the vesicular monoamine transporters VMAT1 and VMAT2 . As a primary metabolite and the structural backbone of Reserpine, this compound itself is a subject of ongoing research interest for its potential biological activities and as a precursor for novel derivatives, such as hydrazides, explored for their pharmacological properties . Researchers utilize this compound in various studies, including neuroscience, medicinal chemistry, and total synthesis. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28N2O5 B1213193 Reserpic acid CAS No. 83-60-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83-60-3

Molecular Formula

C22H28N2O5

Molecular Weight

400.5 g/mol

IUPAC Name

(1R,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid

InChI

InChI=1S/C22H28N2O5/c1-28-12-3-4-13-14-5-6-24-10-11-7-18(25)21(29-2)19(22(26)27)15(11)9-17(24)20(14)23-16(13)8-12/h3-4,8,11,15,17-19,21,23,25H,5-7,9-10H2,1-2H3,(H,26,27)/t11-,15+,17-,18-,19+,21+/m1/s1

InChI Key

JVHNBFFHWQQPLL-WOXROFTLSA-N

SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)O)NC5=C4C=CC(=C5)OC)O

Isomeric SMILES

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)O)NC5=C4C=CC(=C5)OC)O

Canonical SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)O)NC5=C4C=CC(=C5)OC)O

melting_point

242.0 °C

Other CAS No.

83-60-3

Synonyms

eserpic acid
reserpic acid, hydrochloride salt, (3beta,16beta,17alpha,18beta,20alpha)-isome

Origin of Product

United States

Foundational & Exploratory

The Architectural Puzzle: A Technical Guide to the Chemical Structure Elucidation of Reserpic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reserpic acid (C₂₂H₂₈N₂O₅) is a complex monoterpenoid indole alkaloid that stands as a cornerstone in the chemistry of natural products.[1] Historically, its structure was unraveled as a principal hydrolysis product of reserpine, an important antihypertensive and antipsychotic drug isolated from the roots of Rauwolfia serpentina in 1952.[2][3] The elucidation of this compound's intricate pentacyclic structure was a formidable challenge for chemists of the era and represents a classic case study in structural chemistry, blending meticulous chemical degradation with spectroscopic analysis. This guide provides an in-depth look at the methodologies and logical processes that led to the definitive structural assignment of this pivotal molecule.

Initial Characterization and Functional Group Analysis

The journey to determine the structure of this compound began with classical wet chemistry techniques to identify its constituent functional groups. These foundational experiments provided the initial pieces of the structural puzzle.

  • Molecular Formula: Initial elemental analysis established the molecular formula as C₂₂H₂₈N₂O₅, a composition later confirmed by high-resolution mass spectrometry.[4]

  • Carboxylic Acid Moiety: The acidic nature of the compound was evident from its ability to form a monosodium salt and its solubility in aqueous sodium carbonate.[4] Titration with a standard base indicated the presence of a single carboxylic acid group.[4]

  • Hydroxyl Group: The presence of a hydroxyl (-OH) group was confirmed by its reaction with acetic anhydride and benzoyl chloride to form acetate and benzoate derivatives, respectively.[4] Crucially, oxidation of this compound with agents like chromium trioxide yielded a ketone, demonstrating that the hydroxyl group was secondary in nature.[4]

  • Methoxy Groups: The Zeisel method, a classic technique involving cleavage of ether linkages with hot hydriodic acid (HI), was employed to quantify the methoxy (-OCH₃) groups. This analysis revealed the presence of two methoxy groups within the molecule.[4]

  • Nitrogen Atoms: Derived from studies on its parent compound reserpine, it was inferred that one nitrogen atom is secondary (part of an indole nucleus) and the other is tertiary.[2]

Degradation Studies: Deconstructing the Core Skeleton

The most critical evidence for the fundamental carbon-nitrogen skeleton of this compound came from a series of chemical degradation experiments designed to break the complex molecule into smaller, identifiable fragments.

Selenium Dehydrogenation: The pivotal experiment was the selenium dehydrogenation of methyl reserpate (the methyl ester of this compound). This harsh reaction removed hydrogen atoms, leading to aromatization and yielding a stable, polycyclic aromatic compound named yobyrine (C₁₉H₁₆N₂).[1][2] The formation of yobyrine was a key discovery, as it identified the core framework of this compound as belonging to the yohimbane class of alkaloids.[1]

Further Degradation of Yobyrine: To confirm the structure of yobyrine itself, it was subjected to further degradation:

  • Zinc Dust Distillation: This process broke yobyrine down into two simpler, known heterocyclic compounds: 3-ethylindole and isoquinoline .[1][2] This finding was instrumental in proving that the yohimbane skeleton is composed of an indole moiety fused to an isoquinoline unit.

  • Oxidation: Permanganate oxidation of yobyrine yielded phthalic acid, while chromic acid oxidation gave o-toluic acid, further confirming the substitution pattern of the isoquinoline portion.[2]

The relationship between these degradation products was a logical linchpin in establishing the foundational structure.

Reserpic_Acid This compound (C₂₂H₂₈N₂O₅) Yobyrine Yobyrine (C₁₉H₁₆N₂) Reserpic_Acid->Yobyrine Se Dehydrogenation Ethylindole 3-Ethylindole Yobyrine->Ethylindole Zn Dust Distillation Isoquinoline Isoquinoline Yobyrine->Isoquinoline Zn Dust Distillation

Caption: Degradation pathway of this compound to its core heterocyclic fragments.

Spectroscopic Analysis: Confirming the Fine Details

While classical methods revealed the skeleton and functional groups, modern spectroscopic techniques were indispensable for confirming the proposed structure and establishing its complex stereochemistry.

Table 1: Summary of Spectroscopic Data for this compound
Technique Observation and Interpretation
Infrared (IR) Spectroscopy - Broad band at 3520-3480 cm⁻¹: Secondary -OH group stretch.[4]- Broad band at 3240 cm⁻¹: Indole N-H stretch.[4]- Strong band at ~1710 cm⁻¹: C=O stretch of the carboxylic acid.[4]- Broad O-H stretch from 2500-3000 cm⁻¹: Characteristic of a carboxylic acid.[4]
Mass Spectrometry (MS) - High-resolution MS provides an exact mass measurement, confirming the molecular formula of C₂₂H₂₈N₂O₅.[4] - Fragmentation patterns help identify stable substructures and confirm the connectivity of the rings.
¹H NMR Spectroscopy - Aromatic protons (indole ring): Expected in the downfield region (δ 7.0-8.0 ppm).[4]- Methoxy protons (-OCH₃): Appear as sharp singlets around δ 3.5-4.0 ppm.[4]- Aliphatic framework protons: Complex signals in the upfield region (δ 1.0-4.5 ppm).[4]
¹³C NMR Spectroscopy - Carboxyl carbon (-COOH): Signal in the δ 170-185 ppm range.[4]- Aromatic carbons (indole ring): Signals between δ 110-140 ppm.[4]- Methoxy carbons (-OCH₃): Resonances around δ 50-65 ppm.[4]- Alcohol carbon (C-OH): Signal in the δ 60-80 ppm range.[4]

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were crucial for unequivocally assigning proton and carbon signals and mapping the precise connectivity of atoms throughout the molecule.

Summary of Quantitative and Degradation Data

Table 2: Key Degradation Products in this compound Structural Elucidation
Compound Molecular Formula Role in Structural Analysis
This compoundC₂₂H₂₈N₂O₅The core structure for analysis and stereochemical assignment.[1]
YobyrineC₁₉H₁₆N₂Dehydrogenation product confirming the pentacyclic yohimbane skeleton.[1][2]
3-EthylindoleC₁₀H₁₁NZinc distillation product of yobyrine, identifying the indole nucleus.[2]
IsoquinolineC₉H₇NCo-product from yobyrine degradation, identifying the second major heterocyclic unit.[1][2]

Experimental Protocols

Zeisel Method for Methoxy Group Determination The Zeisel method is a quantitative analysis to determine the number of methoxy groups in a compound.

  • A known mass of this compound is heated with an excess of concentrated hydriodic acid (HI).

  • The hydriodic acid cleaves the ether linkages, converting each methoxy group into one molecule of methyl iodide (CH₃I).

  • The volatile methyl iodide is distilled and passed into a solution of silver nitrate (AgNO₃) in ethanol.

  • The methyl iodide reacts with silver nitrate to form a precipitate of silver iodide (AgI).

  • The precipitate is collected, dried, and weighed. The number of moles of methoxy groups is calculated from the mass of the AgI precipitate, allowing for the determination of two methoxy groups per molecule of this compound.[4]

Selenium Dehydrogenation of Methyl Reserpate

  • Methyl reserpate (the methyl ester of this compound, used to protect the carboxylic acid) is mixed with an excess of selenium powder.

  • The mixture is heated to a high temperature (typically >300 °C) under an inert atmosphere for several hours.

  • During heating, selenium acts as a hydrogen acceptor, removing hydrogen atoms from the aliphatic rings and causing them to aromatize.

  • The resulting crude product, yobyrine, is then purified by chromatography or crystallization.[2]

The Logical Workflow of Elucidation

The determination of this compound's structure was a systematic process, beginning with basic characterization and proceeding through controlled degradation and detailed spectroscopic confirmation.

cluster_0 Initial Analysis cluster_1 Structural Framework Determination cluster_2 Structural Confirmation A Isolation & Purification (from Reserpine Hydrolysis) B Elemental Analysis & High-Res MS A->B C Functional Group Analysis (Titration, Derivatization, Zeisel) B->C D Degradation Studies (Se Dehydrogenation) C->D Propose Functional Groups E Identification of Core Skeleton (Yobyrine) D->E F Further Degradation (Zn Dust Distillation) E->F G Identification of Sub-Units (Indole, Isoquinoline) F->G H Spectroscopic Analysis (IR, NMR, MS) G->H Propose Skeleton I 2D NMR (COSY, HMBC) H->I J Final Structure Proposal I->J

References

A Technical Guide to the Reserpic Acid Biosynthetic Pathway in Rauwolfia Species

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Reserpic acid is a structurally complex monoterpenoid indole alkaloid (MIA) and the direct precursor to reserpine, a landmark pharmaceutical compound isolated from Rauwolfia species. Reserpine has been historically pivotal in understanding neurotransmitter biology and treating hypertension and psychiatric disorders.[1][2] The intricate stereochemistry of its core structure has made its biosynthesis a subject of intense research. Recent breakthroughs have successfully deciphered the main enzymatic steps, revealing a sophisticated pathway that begins with the central MIA precursor, strictosidine.[3][4][5] This guide provides an in-depth overview of the this compound biosynthetic pathway, detailing the key enzymatic transformations, summarizing quantitative production data, and outlining core experimental protocols for pathway analysis. It is intended for researchers, biochemists, and professionals in drug development engaged in the study and application of plant-derived natural products.

The Core Biosynthetic Pathway: From Strictosidine to this compound

The biosynthesis of this compound is a multi-step enzymatic cascade that builds upon the general monoterpenoid indole alkaloid (MIA) pathway. The assembly begins with precursors from primary metabolism and proceeds through a series of complex cyclization, epimerization, and decoration reactions.

All MIAs originate from the condensation of tryptamine (derived from the shikimate pathway) and the monoterpenoid secologanin (derived from the non-mevalonate pathway).[6] This crucial reaction is catalyzed by Strictosidine Synthase (STR) to stereospecifically form α-strictosidine.[5][7] For decades, it was hypothesized that the β-configured vincoside might be the precursor to the similarly β-configured reserpine.[8] However, recent definitive work in Rauvolfia verticillata has established that α-strictosidine is the authentic precursor, necessitating a downstream epimerization event to achieve the correct stereochemistry.[1][2][5]

The pathway from strictosidine to the yohimbane core, which defines the this compound scaffold, involves deglycosylation and a critical stereochemical inversion at the C3 position.

First, Strictosidine β-Glucosidase (SGD) removes the glucose moiety from strictosidine, generating a highly reactive iminium intermediate.[5] This intermediate undergoes spontaneous cyclization and reduction to form various alkaloid skeletons. In this pathway, it leads to the formation of α-yohimbine. The key transformation is the subsequent epimerization of α-yohimbine to 3-epi-α-yohimbine. This inversion is not a single enzymatic step but a two-step oxidation-reduction sequence that establishes the crucial C3 β-configuration of reserpine.[3][8] An FAD-dependent oxidase, RvYOO , first oxidizes the C3-N4 bond to form an imine intermediate.[5][8] This intermediate is then stereospecifically reduced by a medium-chain dehydrogenase/reductase, RvDYR1 , using NADPH as a cofactor, to yield the 3-epi product.[5][8]

G Tryptamine Tryptamine Strictosidine α-Strictosidine Tryptamine->Strictosidine Strictosidine Synthase (STR) Secologanin Secologanin Secologanin->Strictosidine Strictosidine Synthase (STR) Iminium Iminium Intermediate Strictosidine->Iminium Strictosidine Glucosidase (SGD) AlphaYohimbine α-Yohimbine Iminium->AlphaYohimbine Reductases (unspecified) ImineIntermediate Imine Intermediate AlphaYohimbine->ImineIntermediate RvYOO (Oxidase) EpiAlphaYohimbine 3-epi-α-Yohimbine ImineIntermediate->EpiAlphaYohimbine RvDYR1 (Reductase)

Figure 1: Early biosynthetic steps to 3-epi-α-yohimbine.

Following the establishment of the core yohimbane skeleton with the correct C3 stereochemistry, a series of oxidative "decorating" steps occur to produce this compound. These late-stage modifications add the specific functional groups that define the final molecule.

The pathway culminates in the formation of rauvomitorine G, a key intermediate that contains all the necessary stereochemical features of reserpine.[3][4] This involves hydroxylations and methylations at various positions on the indole ring and yohimbane skeleton. Specifically, a cytochrome P450 monooxygenase, RvCYP72A270 , catalyzes hydroxylation at the C11 position, which is then methylated by an O-methyltransferase, Rv11OMT .[5] Another hydroxylation at C17 leads to rauvomitorine G.[5] The subsequent O-methylation of the C17 hydroxyl group of rauvomitorine G yields this compound methyl ester.[8] The specific methyltransferase for this step has proven difficult to identify, as the C17 hydroxyl group has a high pKa, making it a challenging substrate for typical plant O-methyltransferases.[8] Finally, hydrolysis of the methyl ester at C16 would yield this compound. The final step in the biosynthesis of reserpine itself involves the acylation of this compound (or its methyl ester) with a 3,4,5-trimethoxybenzoyl (TMB) group, a reaction likely catalyzed by a BAHD or SCPL acyltransferase.[7][8]

G EpiAlphaYohimbine 3-epi-α-Yohimbine HydroxyIntermediate 11-Hydroxy-3-epi-α-Yohimbine EpiAlphaYohimbine->HydroxyIntermediate RvCYP72A270 (P450 Monooxygenase) MethoxyIntermediate 11-Methoxy-3-epi-α-Yohimbine HydroxyIntermediate->MethoxyIntermediate Rv11OMT (O-Methyltransferase) RauvomitorineG Rauvomitorine G (17-Hydroxy) MethoxyIntermediate->RauvomitorineG CYP71D820 (Hydroxylase) ReserpicAcidME This compound Methyl Ester RauvomitorineG->ReserpicAcidME Putative C17-OMT (unidentified) ReserpicAcid This compound ReserpicAcidME->ReserpicAcid Esterase (putative)

Figure 2: Late-stage modifications leading to this compound.

Key Enzymes in the Pathway

The elucidation of the this compound pathway has led to the functional characterization of several key enzymes. A summary of these enzymes is presented below.

Enzyme Name/FamilyAbbreviationEnzyme ClassFunction in Pathway
Strictosidine SynthaseSTRPictet-SpengleraseCondenses tryptamine and secologanin to form α-strictosidine.[5]
Strictosidine β-GlucosidaseSGDGlucosidaseDeglycosylates strictosidine to initiate downstream rearrangements.[5]
Yohimbine Oxidation OxidaseRvYOOFAD-dependent OxidaseOxidizes α-yohimbine to an imine intermediate for C3 epimerization.[5][8]
Yohimbine-related Dehydrogenase/ReductaseRvDYR1Medium-chain Dehydrogenase/ReductaseStereospecifically reduces the imine intermediate to 3-epi-α-yohimbine.[5][8]
Cytochrome P450 72A270RvCYP72A270P450 MonooxygenaseCatalyzes hydroxylation at the C11 position of the yohimbane core.[5]
11-O-MethyltransferaseRv11OMTO-MethyltransferaseMethylates the C11 hydroxyl group.[5]
Acyltransferase-BAHD or SCPL familyCatalyzes the final transfer of the trimethoxybenzoyl group to form reserpine.[8]

Quantitative Data on Reserpine Production

The concentration of this compound and its end-product reserpine varies significantly depending on the plant species, geographical location, tissue type, and cultivation method.[9] In vitro culture techniques have been explored to enhance production, with varying success.

Source MaterialSpeciesCompoundConcentration / Yield
Bark (natural)Rauwolfia spp.Reserpine<0.01% dry weight
Roots (Dehradun region)R. serpentinaReserpine0.18%
Roots (Dehradun region)R. tetraphyllaReserpine0.15%
RootR. serpentinaReserpine0.456% w/w of extract
StemR. serpentinaReserpine0.191% w/w of extract
LeafR. serpentinaReserpine0.062% w/w of extract
RootR. tetraphyllaReserpine0.205% w/w of extract
StemR. tetraphyllaReserpine0.102% w/w of extract
LeafR. tetraphyllaReserpine0.016% w/w of extract

Experimental Protocols and Methodologies

The study of complex biosynthetic pathways like that of this compound relies on a combination of transcriptomics, heterologous expression, and analytical chemistry.

Modern gene discovery for MIA pathways follows a well-established workflow that integrates 'omics' data with functional validation.[10] This approach rapidly narrows down candidate genes from large datasets for biochemical characterization.

G A 1. Transcriptome Sequencing (e.g., from different Rauwolfia tissues) B 2. Bioinformatic Analysis (Co-expression analysis, homology search) A->B C 3. Candidate Gene Selection (e.g., P450s, OMTs, Reductases) B->C D 4. Heterologous Expression (e.g., in N. benthamiana or E. coli) C->D E 5. Biochemical Assay (Substrate feeding & product detection) D->E F 6. Product Analysis (LC-MS, NMR) E->F G Functional Characterization F->G

References

physical and chemical properties of reserpic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Reserpic Acid

Introduction

This compound is a complex monoterpenoid indole alkaloid and a fundamental biosynthetic intermediate of the medicinally significant compound, reserpine.[1] As a yohimban alkaloid, its intricate molecular architecture, featuring multiple chiral centers, has made it a subject of extensive research in natural product chemistry and drug development.[1][2] This guide provides a comprehensive overview of the , detailed experimental protocols for its analysis, and visualizations of its biochemical and experimental pathways.

Physical Properties of this compound

This compound typically presents as a white crystalline solid.[1] Its physical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C22H28N2O5[1][3]
Molecular Weight 400.47 g/mol [3]
Melting Point 241-243 °C[3][4]
Appearance White crystalline solid[1]
Solubility Soluble in organic solvents like ethanol; limited solubility in water. Soluble in aqueous sodium carbonate.[1][5]
Optical Rotation [a]D23 -81° (for hydrochloride hemihydrate)[3]

Chemical Properties of this compound

The chemical behavior of this compound is dictated by its complex structure, which includes a carboxylic acid group, a secondary alcohol, two ether (methoxy) groups, and secondary and tertiary amine functionalities within its heterocyclic rings.[5]

Acidity and Reactivity: The presence of a carboxylic acid group imparts acidic properties to this compound, allowing it to form a monosodium salt upon treatment with sodium hydroxide.[5] This acidity is a key characteristic used in its identification and purification. The carboxyl group can undergo esterification reactions with alcohols in the presence of an acid catalyst.[1][5]

Stability: this compound is stable under standard laboratory conditions but may undergo degradation at extreme pH or temperature.[1]

Spectroscopic Properties:

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups within the this compound molecule. The characteristic absorption bands are detailed in the table below.

Functional GroupType of VibrationExpected Absorption Range (cm⁻¹)IntensityReferences
Carboxylic Acid (-COOH)O-H Stretch2800 - 3500Broad, Strong[5]
C=O Stretch~1710Strong[5]
Alcohol (-OH)O-H Stretch3200 - 3600Broad, Medium[5]
Amine (secondary, N-H)N-H Stretch3100 - 3500Medium[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy: The primary chromophore in this compound is the indole nucleus.[5] This conjugated pi-electron system absorbs UV light, leading to π → π* transitions. The methoxy group attached to the indole system acts as an auxochrome, influencing the wavelength of maximum absorbance (λmax).[5]

Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular formula of this compound as C22H28N2O5.[5]

Experimental Protocols

1. Preparation of this compound by Hydrolysis of Reserpine

This protocol describes the controlled alkaline hydrolysis of reserpine to yield this compound.[3]

  • Materials: Reserpine, methanolic potassium hydroxide solution, hydrochloric acid, methanol.

  • Procedure:

    • Dissolve reserpine in a suitable amount of methanol.

    • Add a solution of potassium hydroxide in methanol to the reserpine solution.

    • Reflux the mixture for a specified period to facilitate hydrolysis. This process cleaves the ester linkage in reserpine, yielding this compound and 3,4,5-trimethoxybenzoic acid.[5]

    • After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the this compound.

    • Collect the precipitate by filtration and wash with cold methanol.

    • Recrystallize the crude this compound from methanol to obtain pure crystals.[3]

2. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the analysis and purification of this compound.[5]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column.[5]

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.5% ammonium chloride), run in an isocratic or gradient mode.[6]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the indole chromophore (e.g., 268 nm).

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a suitable organic solvent.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution onto the column.

    • Monitor the elution of the compound using the UV detector.

    • Quantify the amount of this compound by comparing the peak area to that of a standard of known concentration.

3. Functional Group Characterization by Titration

This method confirms the presence of one carboxylic acid group per molecule.[5]

  • Materials: this compound, a standardized solution of a strong base (e.g., sodium hydroxide or barium hydroxide), a suitable indicator.

  • Procedure:

    • Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., ethanol/water mixture).

    • Add a few drops of a suitable indicator.

    • Titrate the solution with the standardized base until the endpoint is reached, as indicated by a color change.

    • Calculate the equivalent weight of this compound to determine the number of acidic functional groups.

Visualizations

reserpine_biosynthesis Strictosidine Strictosidine Intermediates Multiple Enzymatic Steps Strictosidine->Intermediates Rauvomitorine_G Rauvomitorine G Intermediates->Rauvomitorine_G Reserpic_acid_methyl_ester This compound Methyl Ester Rauvomitorine_G->Reserpic_acid_methyl_ester O-methylation Reserpic_acid This compound Reserpic_acid_methyl_ester->Reserpic_acid Hydrolysis Reserpine Reserpine Reserpic_acid->Reserpine Acylation with 3,4,5-trimethoxybenzoyl group

Caption: Simplified biosynthetic pathway of reserpine from strictosidine, highlighting this compound as a key intermediate.

hydrolysis_workflow start Start: Reserpine in Methanol add_base Add Methanolic KOH start->add_base reflux Reflux Reaction Mixture add_base->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with HCl cool->acidify precipitate Precipitation of this compound acidify->precipitate filter Filter and Wash Precipitate precipitate->filter recrystallize Recrystallize from Methanol filter->recrystallize end End: Pure this compound recrystallize->end

Caption: Experimental workflow for the preparation of this compound via hydrolysis of reserpine.

chemical_reactions Reserpic_Acid This compound (-COOH group) Ester This compound Ester Reserpic_Acid->Ester  Esterification  (Alcohol, Acid Catalyst) Salt This compound Salt Reserpic_Acid->Salt  Salt Formation  (Base, e.g., NaOH)

Caption: Key chemical reactions involving the carboxylic acid group of this compound.

References

Reserpic Acid: A Cornerstone in Modern Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Reserpic acid, a pentacyclic indole alkaloid, stands as a pivotal precursor in the synthesis of a diverse array of complex alkaloids, most notably the antihypertensive and antipsychotic agent, reserpine.[1] Its intricate stereochemical architecture has challenged and inspired generations of synthetic chemists, leading to landmark achievements in the field of total synthesis. This technical guide provides a comprehensive overview of the role of this compound in alkaloid synthesis, detailing its biosynthetic origins, its utility in the total synthesis of reserpine, and its application as a starting material for the generation of novel alkaloid analogs. The information presented herein, including detailed experimental protocols and quantitative data, is intended to serve as a valuable resource for professionals engaged in natural product synthesis and drug discovery.

Biosynthesis of this compound

In nature, this compound is a late-stage intermediate in the biosynthetic pathway of reserpine within plants of the Rauwolfia genus.[2] The biosynthesis begins with the condensation of tryptamine and secologanin to form strictosidine, the common precursor to a vast number of monoterpenoid indole alkaloids. Through a series of enzymatic transformations including cyclization, oxidation, reduction, and methylation, the complex pentacyclic core of this compound is assembled. A key step involves the stereospecific formation of the E-ring, which houses a dense array of chiral centers. The final step in the biosynthesis of reserpine is the esterification of the C18 hydroxyl group of this compound with 3,4,5-trimethoxybenzoic acid.[2]

Biosynthesis_of_Reserpic_Acid Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Intermediates Multiple Enzymatic Steps Strictosidine->Intermediates Pictet-Spengler reaction Reserpic_Acid This compound Intermediates->Reserpic_Acid Cyclizations, Oxidations, Reductions Reserpine Reserpine Reserpic_Acid->Reserpine Esterification TMBA 3,4,5-Trimethoxy- benzoyl-CoA TMBA->Reserpine Woodward_Synthesis_Workflow cluster_indole Indole Moiety Preparation cluster_ering E-Ring and Core Construction cluster_final Final Steps Indole_Start 6-Methoxytryptamine Indole_Protected N-Boc-6-methoxytryptamine Indole_Start->Indole_Protected Boc protection Pictet_Spengler Pictet-Spengler Adduct Indole_Protected->Pictet_Spengler E_Ring_Precursor Aldehyde Intermediate E_Ring_Precursor->Pictet_Spengler Pictet-Spengler Core_Intermediate Pentacyclic Intermediate Pictet_Spengler->Core_Intermediate Series of steps Reserpic_Acid_Methyl_Ester This compound Methyl Ester Core_Intermediate->Reserpic_Acid_Methyl_Ester Functional group manipulations Reserpine (±)-Reserpine Reserpic_Acid_Methyl_Ester->Reserpine Esterification TMBA_Cl 3,4,5-Trimethoxy- benzoyl Chloride TMBA_Cl->Reserpine Stork_Synthesis_Workflow cluster_diels_alder Asymmetric Diels-Alder Reaction cluster_elaboration Elaboration to Key Intermediate cluster_coupling_cyclization Coupling and Cyclization cluster_final_steps Final Steps Dienophile Chiral Dienophile Diels_Alder_Adduct Diels-Alder Adduct Dienophile->Diels_Alder_Adduct Diene Isoprene Diene->Diels_Alder_Adduct Functionalization Functional Group Interconversions Diels_Alder_Adduct->Functionalization Multiple steps Enone_Intermediate Key Enone Intermediate Functionalization->Enone_Intermediate Tetracyclic_Amine Tetracyclic Amine Enone_Intermediate->Tetracyclic_Amine Coupling and reductive amination Tryptamine_Derivative 6-Methoxytryptamine Tryptamine_Derivative->Tetracyclic_Amine Final_Intermediate Pentacyclic Intermediate Tetracyclic_Amine->Final_Intermediate Further elaboration Reserpine (-)-Reserpine Final_Intermediate->Reserpine Esterification Reserpic_Acid_Derivatization Reserpic_Acid This compound Ester_Analogs Ester Analogs (e.g., Reserpine) Reserpic_Acid->Ester_Analogs Esterification (R-COCl, Pyridine) Reserpic_Alcohol Reserpic Alcohol Reserpic_Acid->Reserpic_Alcohol Reduction (LiAlH4, THF) Other_Analogs Other Alkaloid Analogs Reserpic_Alcohol->Other_Analogs Further Functionalization

References

A Technical Guide to the Natural Sources and Isolation of Reserpic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origins of reserpic acid, a pivotal intermediate in the biosynthesis of the medicinally significant alkaloid, reserpine. The document details the primary plant sources, methodologies for its isolation and purification, and quantitative data to support these processes.

Natural Sources of this compound

This compound is a complex monoterpenoid indole alkaloid that is not typically isolated directly from natural sources in significant quantities. Instead, it is most commonly derived from its ester, reserpine. The primary natural sources of reserpine, and by extension this compound, are various species of the flowering plant genus Rauwolfia, belonging to the Apocynaceae family.

For centuries, plants of the Rauwolfia genus have been utilized in traditional medicine, particularly in Ayurveda, for treating conditions like hypertension and mental disorders.[1][2] The principal species and the location of the highest alkaloid concentrations are detailed below.

Table 1: Primary Natural Sources of Reserpine (Precursor to this compound)

Plant SpeciesFamilyPrimary Plant Part(s)Geographic DistributionKey Alkaloids
Rauwolfia serpentinaApocynaceaeRoots and rhizomesIndia, Pakistan, Burma, Thailand[1]Reserpine, Ajmaline, Serpentine[3][4]
Rauwolfia vomitoriaApocynaceaeRootsAfricaReserpine, Rescinnamine, Deserpidine[5]
Rauwolfia densifloraApocynaceaeRootsNot specifiedReserpine, Ajmaline[1]
Rauwolfia canescens (hirsuta)ApocynaceaeRootsColombia and other tropical regionsReserpine
Other SourcesApocynaceaeNot specifiedNot specifiedReserpine has also been reported in other Apocynaceae plants such as Vinca rosea, Alstonia constricta, Tonduzia longifolia, and Vallesia dichotoma.[1]

While this compound is a direct biosynthetic precursor to reserpine within the plant, industrial and laboratory-scale production predominantly relies on the extraction of reserpine followed by chemical or enzymatic hydrolysis to yield this compound.[6][7] This is largely due to the low natural abundance of reserpine, which can be less than 0.01% of the dry weight of the bark.[6]

Biosynthesis of Reserpine

The formation of this compound is a late-stage step in the intricate biosynthetic pathway of reserpine within Rauwolfia species. The pathway begins with the condensation of tryptamine and secologanin to form strictosidine, the common precursor to all monoterpene indole alkaloids.[8] A series of enzymatic transformations, including cyclizations, hydroxylations, and methylations, leads to the formation of this compound, which is then acylated to produce reserpine.[6][8]

G tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine secologanin Secologanin secologanin->strictosidine intermediates Multiple Enzymatic Steps (e.g., cyclization, hydroxylation) strictosidine->intermediates reserpic_acid This compound intermediates->reserpic_acid reserpine Reserpine reserpic_acid->reserpine tmb_coa 3,4,5-Trimethoxybenzoyl-CoA tmb_coa->reserpine

Biosynthetic pathway leading to this compound and reserpine.

Isolation and Purification

The isolation of this compound is predominantly a semi-synthetic process, beginning with the extraction of its parent compound, reserpine, from plant material. The general workflow involves extraction of total alkaloids, purification of reserpine, and subsequent hydrolysis to obtain this compound.

G start Powdered Rauwolfia Root extraction Solvent Extraction (e.g., Methanol, Benzene) start->extraction concentrate Concentration of Crude Extract extraction->concentrate purification Chromatographic Purification (e.g., Alumina Column) concentrate->purification reserpine_iso Isolated Reserpine Crystals purification->reserpine_iso hydrolysis Alkaline Hydrolysis reserpine_iso->hydrolysis products Hydrolysis Products: This compound, Methanol, 3,4,5-Trimethoxybenzoic Acid hydrolysis->products separation Separation and Purification products->separation reserpic_acid_final Purified this compound separation->reserpic_acid_final

General workflow for the isolation of this compound from Rauwolfia root.
Quantitative Data on Reserpine Extraction

The yield of reserpine from its natural sources can vary based on the plant species, geographical location, and the extraction method employed.

Table 2: Reported Yields of Reserpine from Rauwolfia Species

Plant SpeciesPlant PartExtraction MethodYield of ReserpineReference
Rauwolfia serpentinaRootNot specified33 mg per gram of total alkaloids (496 mg)[3]
Rauwolfia densifloraRootNot specified0.025% of dry weight[1]
Rauwolfia hirsutaRootMethanol extraction followed by chromatography1 g from 2 kg of powdered root (0.05%)
Rauwolfia species (general)BarkNot specified<0.01% of dry weight[6]
Experimental Protocols

The following are detailed methodologies for the extraction of reserpine and its subsequent conversion to this compound, synthesized from published procedures.[9][10][11]

Protocol 1: Extraction and Isolation of Reserpine from Rauwolfia Root

  • Preparation of Plant Material:

    • Air-dry the roots of Rauwolfia serpentina in the shade and grind them into a coarse powder.

  • Alkalinization and Extraction:

    • Moisten the powdered root material with a 10% sodium bicarbonate (NaHCO₃) solution.[10] Alternatively, a 1% ammonia solution can be used, followed by a 10-minute incubation.[11]

    • Extract the alkalinized powder with a suitable solvent such as methanol or benzene in a Soxhlet extractor until the extract gives a negative test for alkaloids (e.g., with Dragendorff's reagent).[9]

  • Concentration and Initial Purification:

    • Concentrate the solvent extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

    • Dilute the concentrated extract with an equal volume of water and perform a liquid-liquid extraction with several portions of chloroform to transfer the alkaloids into the organic phase.

  • Chromatographic Separation:

    • Evaporate the combined chloroform extracts to dryness.

    • Redissolve the residue in a minimal amount of chloroform and load it onto a chromatography column packed with aluminum oxide.

    • Elute the column with chloroform. Collect the fractions containing reserpine. Monitor the fractions using Thin Layer Chromatography (TLC).

  • Crystallization:

    • Combine the reserpine-containing fractions and evaporate the solvent to dryness.

    • Recrystallize the residue from methanol to yield purified reserpine crystals.

Protocol 2: Hydrolysis of Reserpine to this compound

  • Reaction Setup:

    • Dissolve the purified reserpine in a suitable alcoholic solvent (e.g., methanol).

    • Add a solution of a strong base, such as potassium hydroxide (KOH), to the reserpine solution.

  • Hydrolysis:

    • Reflux the mixture for a specified period to facilitate the alkaline hydrolysis of the ester linkages. This reaction cleaves reserpine into this compound, 3,4,5-trimethoxybenzoic acid, and methanol.[1][10]

  • Isolation of this compound:

    • After the reaction is complete, cool the mixture.

    • Acidify the solution to precipitate the acidic components (this compound and 3,4,5-trimethoxybenzoic acid).

    • Separate the precipitated acids from the solution.

    • Utilize further purification techniques, such as fractional crystallization or chromatography, to isolate pure this compound from 3,4,5-trimethoxybenzoic acid.

Conclusion

This compound is a valuable molecule in medicinal chemistry, primarily sourced through the semi-synthetic hydrolysis of reserpine. The most abundant natural sources of reserpine are the roots of various Rauwolfia species, with R. serpentina being the most well-known. The isolation process is a multi-step procedure involving solvent extraction of the plant material, chromatographic purification of reserpine, and subsequent chemical cleavage to yield this compound. The methodologies provided herein offer a foundational guide for researchers and professionals in the fields of natural product chemistry and drug development.

References

An In-depth Technical Guide to Reserpic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of reserpic acid, a significant yohimban alkaloid. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological pathways.

Core Molecular Data

This compound, a pivotal intermediate in the biosynthesis of reserpine, possesses a complex pentacyclic structure.[1] Its molecular identity is defined by the following key quantitative data.

PropertyValueReferences
Molecular FormulaC22H28N2O5[1][2][3][4]
Molecular Weight400.5 g/mol [1][2]
CAS Number83-60-3[1][2]
Melting Point241-243 °C[5]

Percent Composition:

ElementPercentage
Carbon65.98%
Hydrogen7.05%
Nitrogen7.00%
Oxygen19.97%
[4]

Synthesis and Experimental Protocols

The generation of this compound can be achieved through both chemical synthesis from its parent alkaloid, reserpine, and through biosynthetic pathways within plant species.

2.1. Chemical Synthesis Methodologies

The primary methods for the chemical synthesis of this compound involve the manipulation of reserpine.[2]

Protocol 1: Oxidation of Reserpine A common laboratory-scale synthesis involves the oxidation of the secondary alcohol group in reserpine to a ketone.[2]

  • Reagents: Reserpine, Oxidizing agent (e.g., potassium permanganate or chromium trioxide), appropriate solvent.

  • Procedure:

    • Dissolve reserpine in a suitable solvent.

    • Slowly add the oxidizing agent to the solution while monitoring the reaction temperature.

    • Continue the reaction until completion, which can be monitored by thin-layer chromatography (TLC).[2]

    • Upon completion, quench the reaction and purify the resulting this compound using column chromatography.[2]

Protocol 2: Hydrolysis of Reserpine this compound can also be obtained through the controlled alkaline hydrolysis of reserpine, which cleaves the ester linkage.[1][5]

  • Reagents: Reserpine, Methanol, 3,4,5-trimethoxybenzoic acid.

  • Procedure:

    • Subject reserpine to alkaline hydrolysis.

    • This reaction yields three components: 3,4,5-trimethoxybenzoic acid, methanol, and this compound.[1]

    • Separate and purify this compound from the reaction mixture.

Logical Flow of Reserpine to this compound Conversion:

Reserpine Reserpine (C33H40N2O9) Hydrolysis Alkaline Hydrolysis Reserpine->Hydrolysis Oxidation Oxidation Reserpine->Oxidation Reserpic_Acid This compound (C22H28N2O5) Hydrolysis->Reserpic_Acid TMBA 3,4,5-Trimethoxybenzoic Acid Hydrolysis->TMBA Methanol Methanol Hydrolysis->Methanol Oxidation->Reserpic_Acid

Caption: Chemical conversion pathways from reserpine to this compound.

Biosynthesis Pathway

This compound is a key intermediate in the intricate biosynthetic pathway of reserpine, a monoterpene indole alkaloid found in Rauwolfia species.[6][7] The pathway originates from the precursor strictosidine.[6][8]

The biosynthesis involves a series of enzymatic reactions, including epimerization, hydroxylation, and methylation, to construct the complex architecture of reserpine.[6][7]

Simplified Biosynthetic Pathway Leading to this compound:

cluster_0 Core Pathway cluster_1 Final Acylation Step Strictosidine Strictosidine Epimerization Enzymatic Epimerization Strictosidine->Epimerization Hydroxylation Stereospecific C18 Hydroxylation Epimerization->Hydroxylation Rauvomitorine_G Rauvomitorine G Hydroxylation->Rauvomitorine_G Methylation Late-stage Methoxylation Reserpic_Acid_Ester This compound Methyl Ester Methylation->Reserpic_Acid_Ester Rauvomitorine_G->Methylation TMB_Group 3,4,5-Trimethoxybenzoyl (TMB) Group Transfer Reserpic_Acid_Ester->TMB_Group Reserpine Reserpine TMB_Group->Reserpine Sample This compound Sample HPLC HPLC (Purity & Quantification) Sample->HPLC NMR_IR NMR & IR Spectroscopy (Structural Elucidation) Sample->NMR_IR MS Mass Spectrometry (Molecular Weight & Formula) Sample->MS Data_Analysis Data Analysis and Structure Confirmation HPLC->Data_Analysis NMR_IR->Data_Analysis MS->Data_Analysis

References

mechanism of action of reserpic acid on neurotransmitters

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Mechanism of Action of Reserpic Acid on Neurotransmitters

Introduction

This compound is a structurally complex monoterpenoid indole alkaloid and a principal derivative of reserpine, a well-known antihypertensive and antipsychotic agent.[1][2][3] Historically, reserpine was instrumental in advancing the monoamine hypothesis of depression due to its profound effects on neurotransmitter depletion.[4][5] this compound itself serves as a crucial chemical scaffold and a key intermediate in the synthesis of reserpine and its analogs.[1][6] While sharing the core yohimbane structure with reserpine, its distinct polarity and pharmacological profile make it an invaluable tool for neuroscientists and drug development professionals. This guide provides a detailed examination of the molecular mechanism by which this compound modulates neurotransmitter systems, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: VMAT Inhibition

The primary pharmacological target of this compound is the vesicular monoamine transporter (VMAT).[1] VMATs are critical proteins embedded in the membranes of synaptic vesicles within presynaptic neurons.[4][7][8] Their function is to transport monoamine neurotransmitters—such as dopamine, norepinephrine, serotonin, and histamine—from the neuronal cytoplasm into the vesicles for storage and subsequent release into the synaptic cleft.[4][9] This process is driven by a proton gradient maintained by a vesicular H+-ATPase.[10]

This compound exerts its effects through the following sequence of events:

  • Inhibition of VMAT: Like its parent compound reserpine, this compound inhibits VMAT function.[1][2] Specifically, it blocks the H+/monoamine translocator component of the transporter.[2] This action prevents the sequestration of cytoplasmic monoamines into synaptic vesicles.[5][9] Studies on chromaffin vesicle ghosts have shown that this compound binds to the external face of the monoamine translocator.[2]

  • Cytoplasmic Accumulation of Neurotransmitters: With VMAT function blocked, newly synthesized and re-uptaken monoamine neurotransmitters cannot be packaged into protective vesicles and instead accumulate in the neuronal cytoplasm.[4][9]

  • Enzymatic Degradation: These unprotected neurotransmitters become susceptible to degradation by enzymes present in the cytoplasm and on the outer mitochondrial membrane, primarily monoamine oxidase (MAO).[4][9]

  • Depletion of Monoamine Stores: The combination of blocked vesicular uptake and continuous enzymatic degradation leads to a profound and long-lasting depletion of the total pool of releasable monoamine neurotransmitters in nerve terminals.[4][5][11]

  • Reduced Neurotransmission: Consequently, when a nerve impulse arrives at the presynaptic terminal, the amount of neurotransmitter released via exocytosis is significantly diminished, leading to attenuated monoaminergic neurotransmission.

While reserpine's binding to VMAT is considered irreversible, this compound acts as a potent inhibitor.[4][5] Due to its higher polarity compared to reserpine, this compound does not readily permeate the chromaffin vesicle membrane.[2]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound and related compounds on VMAT has been quantified through various biochemical assays. The data below summarizes key findings for comparison.

CompoundTargetAssay TypeParameterValueReference
This compound H+/Monoamine Translocator (Chromaffin Vesicles)Norepinephrine Uptake InhibitionKi~10 µM[2]
Reserpine VMAT (Non-Selective)[³H]DHTB BindingIC500.63 µM[12]
Tetrabenazine VMAT (Non-Selective)[³H]DHTB BindingIC500.004 µM[12]
Ro 4-1284 VMAT (Non-Selective)[³H]DHTB BindingIC500.11 µM[12]

Ki (Inhibition constant): Concentration required to produce half-maximum inhibition. A lower Ki indicates greater binding affinity. IC50 (Half-maximal inhibitory concentration): Concentration of an inhibitor where the response is reduced by half. [³H]DHTB: [³H]Dihydrotetrabenazine, a radioligand for VMAT.

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on specific and robust experimental methodologies. The following sections detail the protocols for two fundamental techniques used in this area of research.

Protocol: VMAT Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) or IC50 of a test compound (e.g., this compound) for VMATs by measuring its ability to compete with a radiolabeled ligand that binds to the transporter.

Objective: To quantify the interaction between this compound and VMAT.

Materials:

  • Biological Source: Membranes prepared from tissue rich in VMATs, such as human platelets or rat striatal homogenates, or from cell lines transfected to express VMAT2.[12][13]

  • Radioligand: [³H]Dihydrotetrabenazine ([³H]DHTB), a high-affinity VMAT2 ligand.[12][13]

  • Test Compound: this compound, dissolved in an appropriate solvent.

  • Non-specific Binding Control: A high concentration of a known VMAT inhibitor, such as Tetrabenazine or Ro 4-1284.[12]

  • Incubation Buffer: e.g., modified HEPES buffer, pH 8.0.[12]

  • Equipment: Scintillation counter, glass fiber filters, cell harvester (filter manifold).

Methodology:

  • Membrane Preparation: Homogenize the biological source tissue in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a specific protein concentration.

  • Assay Setup: In a series of microcentrifuge tubes or a 96-well plate, combine:

    • A fixed concentration of the radioligand (e.g., 2 nM [³H]DHTB).[12]

    • A range of concentrations of the test compound (this compound).

    • The membrane preparation (e.g., 0.175 mg of membrane protein).[12]

  • Controls:

    • Total Binding: Radioligand + Membranes (no competitor).

    • Non-specific Binding: Radioligand + Membranes + high concentration of a known inhibitor (e.g., 10 µM Ro 4-1284).[12]

  • Incubation: Incubate the mixture for a defined period at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.[12]

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters into scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

Protocol: In Vivo Microdialysis for Neurotransmitter Monitoring

This technique allows for the in vivo sampling and measurement of extracellular neurotransmitter concentrations in specific brain regions of an awake, freely moving animal, providing a direct assessment of the effects of a compound like this compound on neurotransmitter depletion.[14][15][16]

Objective: To measure the change in extracellular levels of dopamine, serotonin, etc., in a specific brain region following the administration of this compound.

Materials:

  • Animal Model: Typically a rat or mouse.

  • Stereotaxic Apparatus: For precise surgical implantation of the microdialysis probe.[17]

  • Microdialysis Probe: A small, semi-permeable membrane at the tip that allows diffusion of small molecules from the extracellular fluid into the probe.[17]

  • Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) through the probe at a slow, constant flow rate (e.g., 0.25–2.0 µL/min).[14][16]

  • Fraction Collector: To collect the resulting dialysate samples at timed intervals.

  • Analytical System: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) is a standard method for separating and quantifying monoamines in the dialysate.[17][18]

Methodology:

  • Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeted to a specific brain region (e.g., striatum for dopamine). Allow the animal to recover from surgery.

  • Probe Insertion and Equilibration: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF. Allow for an equilibration period for the tissue to stabilize and to obtain a stable baseline of neurotransmitter levels.

  • Baseline Collection: Collect several dialysate samples (e.g., every 20 minutes) to establish a stable baseline concentration of the neurotransmitters of interest.

  • Drug Administration: Administer this compound to the animal (e.g., via intraperitoneal injection).

  • Post-Treatment Sample Collection: Continue to collect dialysate samples at regular intervals for several hours to monitor the drug-induced changes in extracellular neurotransmitter levels.

  • Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD. The system separates the different monoamines, and the electrochemical detector quantifies them based on their oxidation potential.[17]

  • Data Analysis:

    • Quantify the concentration of each neurotransmitter in each sample.

    • Express the post-treatment concentrations as a percentage of the average baseline concentration.

    • Plot the percentage change in neurotransmitter levels over time to visualize the depletion effect of this compound.

Mandatory Visualizations

Signaling Pathway of this compound Action

Reserpic_Acid_Mechanism cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft ReserpicAcid This compound VMAT VMAT2 Transporter (on Vesicle Membrane) ReserpicAcid->VMAT Inhibits Vesicle Synaptic Vesicle Release Reduced Neurotransmitter Release Vesicle->Release Exocytosis (Diminished) Monoamines_cyto Cytoplasmic Monoamines (DA, 5-HT, NE) Monoamines_cyto->VMAT Normal Transport (Blocked) MAO Monoamine Oxidase (MAO) Monoamines_cyto->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites

Caption: Mechanism of this compound leading to monoamine depletion.

Experimental Workflow: VMAT Binding Assay

VMAT_Binding_Workflow prep 1. Prepare Membranes (VMAT Source) incubate 2. Incubate Membranes + [3H]Ligand + this compound prep->incubate filter 3. Rapid Filtration (Separate Bound/Free) incubate->filter quantify 4. Scintillation Counting (Measure Radioactivity) filter->quantify analyze 5. Data Analysis (Calculate IC50) quantify->analyze

Caption: Workflow for a competitive VMAT radioligand binding assay.

Experimental Workflow: In Vivo Microdialysis

Microdialysis_Workflow surgery 1. Stereotaxic Surgery (Implant Guide Cannula) baseline 2. Baseline Sampling (Probe Insertion & Perfusion) surgery->baseline admin 3. Administer this compound baseline->admin collect 4. Post-Treatment Sampling (Collect Dialysate) admin->collect analyze 5. HPLC-ECD Analysis (Quantify Neurotransmitters) collect->analyze

Caption: Workflow for an in vivo microdialysis experiment.

Conclusion

This compound provides a clear and potent mechanism for disrupting monoaminergic neurotransmission through the targeted inhibition of vesicular monoamine transporters. Its action results in the depletion of key neurotransmitters—dopamine, norepinephrine, and serotonin—from presynaptic terminals. As a more polar analog of reserpine, it offers distinct physicochemical properties that are valuable for probing the external binding sites of the VMAT. The combination of biochemical binding assays and in vivo neurochemical monitoring techniques has been essential in characterizing its effects. For researchers and drug developers, this compound remains a foundational pharmacological tool for understanding the regulation of monoamine storage and its implications for neurological and psychiatric disorders.

References

understanding the stereochemistry of reserpic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stereochemistry of Reserpic Acid

Introduction

This compound is a complex indole alkaloid that serves as the fundamental structural core of the antihypertensive and antipsychotic drug, reserpine.[1] As a member of the yohimban family of alkaloids, its intricate molecular architecture is characterized by a pentacyclic skeleton with multiple stereocenters, making its stereochemistry a critical determinant of its biological activity and a subject of significant scientific inquiry.[2][3] This technical guide provides a comprehensive examination of the stereochemistry of this compound, intended for researchers, scientists, and professionals in drug development. The document details the molecule's chiral landscape, the key experiments that led to the elucidation of its absolute configuration, and the biosynthetic pathways that establish its unique stereochemical identity.

The Stereochemical Landscape of this compound

The systematic name for this compound, (3β,16β,17α,18β,20α)-18-Hydroxy-11,17-dimethoxyyohimban-16-carboxylic acid, precisely defines the spatial arrangement of substituents at its six chiral centers.[2][4] These stereocenters, particularly the five consecutive chiral centers densely packed in the E ring and the unique C3β configuration, create a distinct three-dimensional structure that is crucial for its function as a pharmaceutical precursor.[3]

The core structure is a tetracyclic yohimbane skeleton, which was confirmed through degradation studies that yielded yobyrine.[2][5] The stereochemical complexity arises from the specific orientations of the hydrogen atoms and functional groups attached to the fused ring system.

Elucidation of Absolute Stereochemistry

The determination of this compound's structure and stereochemistry was a landmark achievement in natural product chemistry, relying on a combination of chemical degradation, synthesis, and spectroscopic analysis.

Chemical Degradation and Derivatization

The primary method for obtaining this compound for study is through the controlled alkaline hydrolysis of its parent compound, reserpine.[6] This reaction cleaves the ester linkages, yielding this compound, methanol, and 3,4,5-trimethoxybenzoic acid.[7]

Further degradation studies were pivotal in confirming the core structure. For instance, selenium dehydrogenation of methyl reserpate (the methyl ester of this compound) produces yobyrine, confirming the underlying yohimbane framework.[2][7]

Logical Workflow for Structural Elucidation

G Reserpine Reserpine (C₃₃H₄₀N₂O₉) Hydrolysis Alkaline Hydrolysis Reserpine->Hydrolysis ReserpicAcid This compound (C₂₂H₂₈N₂O₅) Hydrolysis->ReserpicAcid Core Structure OtherProducts Methanol + 3,4,5-Trimethoxybenzoic Acid Hydrolysis->OtherProducts Ester Groups Degradation Selenium Dehydrogenation ReserpicAcid->Degradation Yobyrine Yobyrine (Confirms Yohimbane Core) Degradation->Yobyrine G cluster_0 C3 Epimerization AlphaConfig Strictosidine-derived Intermediate (C3-α Configuration) Imine Imine Intermediate AlphaConfig->Imine Oxidation (FAD-dependent oxidase) BetaConfig Yohimban Skeleton (C3-β Configuration) Imine->BetaConfig Stereoselective Reduction (NADPH-dependent reductase)

References

The Intricate Relationship Between Reserpic Acid and Reserpine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reserpine, an indole alkaloid isolated from the roots of Rauwolfia serpentina, has a rich history in the pharmacological treatment of hypertension and psychosis. Its complex molecular architecture and profound physiological effects have made it a subject of intense scientific scrutiny for decades. Central to the understanding of reserpine's biosynthesis, chemical synthesis, and metabolism is its relationship with reserpic acid. This technical guide provides an in-depth exploration of this compound and its pivotal role as the core scaffold of reserpine, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structures and Relationship

This compound forms the fundamental structural backbone of reserpine. Reserpine is, in essence, a di-ester of this compound. The carboxyl group of this compound is esterified with methanol, and the hydroxyl group at C-18 is esterified with 3,4,5-trimethoxybenzoic acid. This structural relationship is fundamental to both the biosynthesis and the chemical manipulation of these molecules.

Table 1: Quantitative Data for this compound and Reserpine

PropertyThis compoundReserpine
Molecular Formula C₂₂H₂₈N₂O₅[1]C₃₃H₄₀N₂O₉[2]
Molecular Weight 400.47 g/mol [1]608.69 g/mol [2]
Melting Point 241-243 °C264-265 °C (decomposes)[2]
Solubility Soluble in methanol.Freely soluble in chloroform and acetic acid; very slightly soluble in alcohol and ether; insoluble in water.[2]
pKa Not explicitly found, but possesses an acidic carboxylic acid group.6.6[2]

Biosynthesis of Reserpine

The biosynthesis of reserpine in Rauwolfia species is a complex enzymatic process in which this compound is a key late-stage intermediate. The pathway begins with the condensation of tryptamine and secologanin to form strictosidine, the common precursor to a vast array of monoterpenoid indole alkaloids. Through a series of enzymatic modifications including cyclization, hydroxylation, and methylation, the core yohimbane skeleton is formed and elaborated to yield this compound. The final step in the biosynthesis of reserpine is the esterification of the C-18 hydroxyl group of this compound with 3,4,5-trimethoxybenzoyl-CoA.[3]

Reserpine Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Yohimbane_Skeleton Yohimbane Skeleton Formation (Multiple Enzymatic Steps) Strictosidine->Yohimbane_Skeleton Reserpic_Acid This compound Yohimbane_Skeleton->Reserpic_Acid Reserpine Reserpine Reserpic_Acid->Reserpine TMBA_CoA 3,4,5-Trimethoxybenzoyl-CoA TMBA_CoA->Reserpine

Biosynthetic pathway of Reserpine from precursors.

Experimental Protocols

Extraction of Reserpine from Rauwolfia serpentina

This protocol outlines a general method for the extraction of reserpine from the dried roots of Rauwolfia serpentina.

Materials:

  • Dried and powdered roots of Rauwolfia serpentina

  • Ethanol

  • Rotary evaporator

  • Filtration apparatus

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Macerate the powdered root material in ethanol at room temperature for 24-48 hours.

  • Filter the extract to separate the solvent from the plant material.

  • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator.

  • The resulting crude extract can be further purified using techniques such as column chromatography.

  • Analyze the fractions for the presence and quantity of reserpine using HPLC. The mobile phase typically consists of a mixture of acetonitrile and a phosphate buffer, with detection at approximately 268 nm.[4]

Alkaline Hydrolysis of Reserpine to this compound

This protocol describes the cleavage of the ester linkages in reserpine to yield this compound.

Materials:

  • Reserpine

  • Methanolic sodium hydroxide solution

  • Dilute hydrochloric acid

  • Extraction solvent (e.g., chloroform)

  • Separatory funnel

Procedure:

  • Dissolve reserpine in a methanolic sodium hydroxide solution.

  • Heat the mixture under reflux for a specified period to ensure complete hydrolysis.

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the this compound.

  • The reaction will also yield 3,4,5-trimethoxybenzoic acid and methanol as byproducts.[2]

  • Separate the products through extraction and chromatographic techniques.

Esterification of this compound to Reserpine

This protocol outlines a general procedure for the semi-synthesis of reserpine from this compound.

Materials:

  • This compound

  • 3,4,5-Trimethoxybenzoyl chloride

  • A suitable base (e.g., pyridine or triethylamine)

  • Anhydrous solvent (e.g., dichloromethane)

  • Diazomethane (for esterification of the carboxylic acid)

Procedure:

  • First, the carboxylic acid group of this compound is esterified to a methyl ester using a reagent such as diazomethane.

  • The resulting methyl reserpate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base.

  • The reaction is typically carried out in an anhydrous solvent under an inert atmosphere.

  • The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is worked up to isolate and purify the reserpine product, often involving extraction and crystallization.

Experimental_Workflow cluster_extraction Extraction cluster_conversion Chemical Conversion Rauwolfia Rauwolfia serpentina (powdered roots) Extraction Solvent Extraction (e.g., Ethanol) Rauwolfia->Extraction Crude_Extract Crude Reserpine Extract Extraction->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification Reserpine_Isolated Isolated Reserpine Purification->Reserpine_Isolated Reserpine_Start Reserpine Hydrolysis Alkaline Hydrolysis Reserpine_Start->Hydrolysis Reserpic_Acid_Product This compound Hydrolysis->Reserpic_Acid_Product Esterification Esterification with 3,4,5-Trimethoxybenzoyl Chloride Reserpic_Acid_Product->Esterification Reserpine_Product Reserpine Esterification->Reserpine_Product

General workflow for extraction and chemical conversion.

Mechanism of Action of Reserpine

Reserpine's pharmacological effects are primarily due to its irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for transporting monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—from the cytoplasm of presynaptic neurons into synaptic vesicles for storage and subsequent release.

By blocking VMAT2, reserpine leads to the depletion of these neurotransmitters in the nerve terminal. The monoamines that remain in the cytoplasm are metabolized by monoamine oxidase (MAO), further reducing their availability. This depletion of neurotransmitters in the central and peripheral nervous systems is responsible for the antihypertensive and antipsychotic effects of reserpine.

Reserpine_MoA MA Monoamine Neurotransmitters (Dopamine, Norepinephrine, Serotonin) VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) MA->VMAT2 Uptake MAO Monoamine Oxidase (MAO) MA->MAO Cytoplasmic Vesicle Synaptic Vesicle VMAT2->Vesicle Depletion Depletion of Neurotransmitters Release Neurotransmitter Release Vesicle->Release Reserpine Reserpine Reserpine->VMAT2 Irreversible Inhibition Metabolism Metabolism MAO->Metabolism Depletion->Release Reduced

Mechanism of action of Reserpine.

Conclusion

This compound is inextricably linked to the chemistry, biology, and pharmacology of reserpine. As the core structural motif, it is a critical intermediate in the biosynthesis of reserpine and a key target in its total chemical synthesis. A thorough understanding of the relationship between this compound and reserpine is essential for researchers working on the development of new therapeutic agents derived from this important class of natural products. This guide provides a foundational resource to support such endeavors, offering detailed information on their properties, interconversion, and biological significance.

References

A Technical Guide to the Foundational Pharmacological Effects of Reserpic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Reserpic acid (C₂₂H₂₈N₂O₅) is a complex indole alkaloid and a principal metabolic derivative of reserpine, a compound historically isolated from the plant Rauwolfia serpentina. While reserpine itself has a long history in the treatment of hypertension and psychosis, this compound has emerged as a crucial tool in pharmacological research.[1][2] Its distinct chemical properties allow for a more targeted investigation of specific biological mechanisms, particularly within the realm of neuro-transmitter dynamics. This guide provides an in-depth analysis of the core pharmacological effects of this compound, focusing on its mechanism of action, quantitative data, and the experimental protocols used to elucidate its function.

Core Pharmacological Effect: Inhibition of Vesicular Monoamine Transport

The primary pharmacological action of this compound is the inhibition of the vesicular monoamine transporter (VMAT).[1] This transporter is a crucial component of the presynaptic nerve terminal, responsible for pumping cytosolic monoamine neurotransmitters—such as norepinephrine, serotonin, and dopamine—into synaptic vesicles for storage and subsequent release.

The mechanism involves the following key steps:

  • Direct Inhibition: this compound directly blocks the H+/monoamine translocator component of the VMAT system.[3]

  • Selective Action: It accomplishes this inhibition without affecting the proton-pumping ATPase that generates the electrochemical gradient necessary for transport.[3][4]

  • Consequence of Inhibition: By blocking VMAT, this compound prevents the sequestration of monoamines into vesicles. The neurotransmitters that remain in the cytoplasm are then vulnerable to degradation by enzymes like monoamine oxidase (MAO).[5][6]

  • Resulting Depletion: This process leads to a progressive depletion of stored, releasable monoamines from the nerve terminal, which underlies the compound's observable physiological effects.[1][5][6]

A significant finding is that this compound acts on the external face of the transporter. Due to its polarity, it does not readily permeate the vesicle membrane. Experiments have shown that while it effectively inhibits norepinephrine transport when applied externally to vesicle "ghosts," it has no inhibitory effect when trapped inside them.[3][4] This makes it a valuable probe for studying the structural asymmetry of the VMAT protein.[3][4]

Quantitative Pharmacological Data

The foundational research on this compound has yielded specific quantitative data regarding its inhibitory potency. This information is critical for designing experiments and understanding its relative efficacy.

ParameterValueTarget ProteinExperimental SystemReference
Inhibition Constant (Ki) ~10 µMH+/monoamine translocator (VMAT)Bovine Adrenal Medullary Chromaffin Vesicle Ghosts[3][4]

Key Experimental Protocol: Norepinephrine Uptake Inhibition Assay

The characterization of this compound as a VMAT inhibitor was established through in-vitro transport assays using isolated chromaffin vesicle "ghosts." This model allows for the direct measurement of transporter activity in a controlled environment.

Objective: To quantify the inhibitory effect of this compound on ATP-dependent norepinephrine transport into synaptic vesicles.

Methodology:

  • Preparation of Chromaffin Vesicle Ghosts:

    • Chromaffin granules are isolated from bovine adrenal medulla tissue via differential centrifugation.

    • The isolated granules are subjected to hypotonic lysis to release their endogenous contents (e.g., catecholamines, ATP).

    • The resulting empty membranes, or "ghosts," are resealed by incubation in an isotonic medium, creating vesicles capable of active transport but devoid of internal monoamines.

  • Transport Assay:

    • Vesicle ghosts are incubated in a buffered solution containing Mg²⁺-ATP. The hydrolysis of ATP by the vesicle's H⁺-ATPase generates a proton gradient (acidic inside), which energizes the VMAT.

    • Varying concentrations of this compound are added to the external medium.

    • The transport reaction is initiated by the addition of radiolabeled norepinephrine (e.g., ³H-norepinephrine).

  • Measurement and Analysis:

    • At specific time points, aliquots of the reaction mixture are passed through filters to separate the vesicles from the external medium.

    • The amount of radiolabeled norepinephrine accumulated inside the vesicles is quantified using liquid scintillation counting.

    • The initial rates of transport are calculated for each concentration of this compound.

    • Data are plotted on a concentration-response curve to determine the IC₅₀, from which the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Visualizations: Pathways and Workflows

Visual diagrams are essential for conceptualizing the complex processes involved in this compound pharmacology and its investigation.

G cluster_0 Presynaptic Terminal Cytoplasm cluster_1 Synaptic Vesicle MAO Monoamine Oxidase (MAO) Monoamine Monoamine (e.g., Norepinephrine) Monoamine->MAO Degradation VMAT VMAT Monoamine->VMAT Transport Substrate Monoamine_in Stored Monoamine VMAT->Monoamine_in Translocates In (Antiport with H+) H_pump H+ ATPase H_in H+ H_pump->H_in Pumps In ReserpicAcid This compound ReserpicAcid->VMAT INHIBITS ATP ATP ATP->H_pump Energizes

Caption: Mechanism of VMAT inhibition by this compound in the presynaptic terminal.

G start Bovine Adrenal Medulla granules Isolate Chromaffin Granules (Centrifugation) start->granules lysis Hypotonic Lysis & Resealing granules->lysis ghosts Chromaffin Vesicle 'Ghosts' lysis->ghosts incubation Incubate with Mg²⁺-ATP (Energize System) ghosts->incubation add_ra Add this compound (Varying Concentrations) incubation->add_ra add_ne Add Radiolabeled Norepinephrine add_ra->add_ne measure Measure Uptake (Filtration & Scintillation) add_ne->measure analysis Data Analysis (Calculate Ki) measure->analysis

Caption: Experimental workflow for the norepinephrine uptake inhibition assay.

G plant Rauwolfia serpentina reserpine Reserpine (Precursor Alkaloid) plant->reserpine Source of process Oxidation or Metabolism reserpine->process Undergoes reserpic_acid This compound (Metabolite) process->reserpic_acid Yields application Pharmacological Research Tool (VMAT Probe) reserpic_acid->application Used as

Caption: Logical relationship showing the derivation and application of this compound.

Conclusion

The foundational research on this compound has unequivocally identified it as a direct and specific inhibitor of the vesicular monoamine transporter. With a Ki of approximately 10 µM, it serves as a moderately potent tool for studying the dynamics of neurotransmitter storage.[3] Its unique property of acting exclusively on the external face of the transporter distinguishes it from its parent compound, reserpine, and provides a unique advantage for probing VMAT structure and function. The experimental protocols developed for its characterization, particularly the chromaffin vesicle ghost assay, remain fundamental models for studying synaptic vesicle transport. For drug development professionals and neuroscientists, this compound continues to be a valuable reference compound for understanding the critical role of VMAT in monoaminergic neurotransmission.

References

The Role of Reserpic Acid in Plant Metabolism: A Technical Guide to its Function as a Biosynthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reserpic acid, a complex monoterpenoid indole alkaloid (MIA), holds a critical position in the secondary metabolism of plants, most notably within the genus Rauwolfia. While not accumulating to high levels or possessing the direct pharmacological significance of its famous derivative, reserpine, this compound is the central precursor upon which the final, medicinally active molecule is built. The discovery of this compound is intrinsically linked to the landmark isolation of reserpine in 1952 from Rauwolfia serpentina, a plant with a long history in Ayurvedic medicine for treating hypertension and mental disorders.[1] Hydrolysis of reserpine revealed its constituent parts: 3,4,5-trimethoxybenzoic acid, methanol, and the core alkaloidal structure, this compound.[1]

This technical guide provides an in-depth exploration of the primary role of this compound in plant metabolism: its function as a late-stage intermediate in the biosynthetic pathway of reserpine. We will detail the enzymatic transformations leading to and from this compound, present available quantitative data on the accumulation of related alkaloids, provide comprehensive experimental protocols for analysis, and visualize the key metabolic and experimental workflows.

The Biosynthetic Pathway of Reserpine: The Central Role of this compound

Recent research has fully elucidated the intricate biosynthetic pathway of reserpine in Rauwolfia verticillata, clarifying long-standing questions about its formation.[2] this compound emerges as a key intermediate in this pathway, which begins with the universal precursor for monoterpenoid indole alkaloids, strictosidine.[2]

The pathway can be summarized in the following key stages leading to and from this compound:

  • Formation of the Yohimbine Skeleton: Strictosidine undergoes a series of enzymatic reactions, including deglycosylation and cyclization, to form the yohimbine core structure.

  • Stereochemical Conversion: A critical step involves the epimerization at the C3 position of the yohimbane skeleton, a process catalyzed by a two-step oxidation-reduction sequence, to yield the 3-epi product necessary for reserpine's structure.[2]

  • Hydroxylations and Methylations: The yohimbane scaffold is then decorated with hydroxyl and methoxy groups by specific enzymes. This includes O-methylation at the C11 position.[2]

  • Formation of this compound Methyl Ester: A crucial intermediate, rauvomitorine G, is O-methylated at the C17 hydroxyl group to produce this compound methyl ester.[2] The hydrolysis of this ester would yield this compound.

  • Final Acylation to Reserpine: The final step in the biosynthesis of reserpine is the acylation of the C18 hydroxyl group of this compound with a 3,4,5-trimethoxybenzoyl group, a reaction catalyzed by a specific acyltransferase.

This pathway highlights that the primary metabolic "role" of this compound is to serve as the penultimate major building block for reserpine. Its formation and subsequent modification are tightly regulated enzymatic processes within the plant.

Signaling Pathway Diagram

Reserpine_Biosynthesis cluster_intermediates Key Intermediates cluster_final_product Final Product Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine Alpha_Yohimbine α-Yohimbine Skeleton Strictosidine->Alpha_Yohimbine SGD, Reductases Epi_Alpha_Yohimbine 3-epi-α-Yohimbine Alpha_Yohimbine->Epi_Alpha_Yohimbine RvYOO, RvDYR1 (Oxidation-Reduction) Rauvomitorine_G Rauvomitorine G Epi_Alpha_Yohimbine->Rauvomitorine_G Hydroxylases, Rv11OMT Reserpic_Acid_ME This compound Methyl Ester Rauvomitorine_G->Reserpic_Acid_ME C17-O-Methyltransferase Reserpic_Acid This compound Reserpic_Acid_ME->Reserpic_Acid Esterase (Hypothetical) Reserpine Reserpine Reserpic_Acid->Reserpine Acyltransferase TMB_CoA 3,4,5-Trimethoxy benzoyl-CoA TMB_CoA->Reserpine

Caption: Biosynthetic pathway of reserpine, highlighting this compound as a key intermediate.

Data Presentation

Quantitative data specifically on the concentration of this compound in plant tissues is not extensively reported in the literature. Research has predominantly focused on quantifying the end-product, reserpine, due to its pharmacological importance. The tables below summarize the available quantitative data for reserpine in various Rauwolfia species and tissues, which can serve as an indicator of the metabolic flux through the pathway involving this compound.

Table 1: Reserpine Content in Different Tissues of Rauwolfia serpentina

Plant TissueReserpine Content (% of total)Reserpine Content (mg/g dry weight)Reference(s)
Roots90%33[2][3]
Stem and Leaf9.26%Not specified[3]
FlowersNot detectableNot detectable[3]
CallusVariableDetected[2]

Table 2: Reserpine Content in Roots of Various Rauwolfia Species

SpeciesReserpine Content (mg/g)Reference(s)
R. serpentina35.18[1]
R. micrantha32.38[1]
R. hookeri23.44[1]
R. vomitoria21.14[1]
R. verticillata0.96[1]

Experimental Protocols

Extraction of Alkaloids from Rauwolfia Tissues

This protocol provides a general method for the extraction of indole alkaloids, including this compound and reserpine, from plant material.

Materials:

  • Dried, powdered Rauwolfia root tissue

  • Methanol

  • Ammonia solution (25%)

  • Chloroform

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh 10 g of dried, powdered root material.

  • Moisten the powder with a small amount of 25% ammonia solution.

  • Transfer the moistened powder to a flask and add 100 mL of methanol.

  • Macerate the mixture for 24 hours at room temperature with occasional shaking.

  • Filter the mixture and collect the methanol extract.

  • Repeat the extraction of the plant residue two more times with fresh methanol.

  • Combine the methanol extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 50 mL of chloroform.

  • Wash the chloroform phase with distilled water to remove any remaining ammonia.

  • Dry the chloroform phase over anhydrous sodium sulfate.

  • Filter the dried chloroform extract and evaporate to dryness.

  • The resulting crude alkaloid extract can be used for further analysis.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted for the analysis of this compound, based on established methods for reserpine.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.01 M phosphate buffer at pH 3.5).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 268 nm.

  • Injection Volume: 20 µL.

  • Standard: A certified reference standard of this compound.

Procedure:

  • Prepare a stock solution of the crude alkaloid extract in methanol.

  • Prepare a series of standard solutions of this compound of known concentrations in methanol.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Inject the standards to generate a calibration curve (peak area vs. concentration).

  • Inject the sample extracts.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve.

Enzymatic Assays for Biosynthetic Pathway Elucidation

The following are summarized protocols based on recent research for characterizing enzymes in the reserpine pathway.[2]

a) O-methyltransferase Activity Assay:

  • Prepare a reaction mixture (50 µL total volume) containing:

    • 50 µM substrate (e.g., rauvomitorine G)

    • 1 µM purified recombinant O-methyltransferase

    • 250 µM S-adenosyl methionine (SAM)

    • 50 mM HEPES buffer (pH 7.4)

  • Incubate the reaction at 30°C for 12 hours.

  • Quench the reaction by adding an equal volume of methanol.

  • Centrifuge to pellet any precipitate.

  • Analyze the supernatant by LC-MS to detect the methylated product (e.g., this compound methyl ester).

b) Cytochrome P450 (CYP) Monooxygenase Activity Assay:

  • Prepare a reaction mixture (100 µL final volume) containing:

    • 40 µM substrate

    • 2 mM NADPH

    • 50 mM phosphate buffer (pH 8.0)

    • 30 µL microsomal fraction containing the expressed CYP enzyme.

  • Incubate at 30°C for 16 hours.

  • Terminate the reaction by adding 200 µL of methanol.

  • Concentrate the mixture to dryness and redissolve in methanol for LC-MS analysis.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_processing Extract Processing cluster_analysis Analytical Stage Plant_Material Rauwolfia Tissue (e.g., Roots) Drying Drying and Grinding Plant_Material->Drying Extraction Solvent Extraction (Methanol/Chloroform) Drying->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Purification Optional: Column Chromatography Crude_Extract->Purification Analysis HPLC or LC-MS Analysis Crude_Extract->Analysis Direct Analysis Purified_Fraction Purified Alkaloid Fraction Purification->Purified_Fraction Purified_Fraction->Analysis Quantification Quantification (vs. Standard) Analysis->Quantification Data_Output Data: Concentration of This compound/Reserpine Quantification->Data_Output

Caption: General workflow for the extraction and analysis of this compound from plant material.

Conclusion

While initial studies on the broader metabolic roles of this compound in plants are scarce, its function as a pivotal biosynthetic intermediate is well-established. It represents a key molecular scaffold upon which the pharmacologically active properties of reserpine are constructed. The elucidation of the complete reserpine biosynthetic pathway has provided a detailed understanding of the enzymatic machinery responsible for the synthesis and conversion of this compound. The methodologies for extraction and analysis of Rauwolfia alkaloids, though often focused on reserpine, are readily adaptable for the specific study of this compound. Future research may yet uncover additional, more subtle roles for this compound in plant physiology, but its identity as the direct precursor to a landmark pharmaceutical compound solidifies its importance in the study of plant secondary metabolism.

References

An In-depth Technical Guide to the Degradation Products of Reserpic Acid and Their Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of reserpic acid, a core component of the antihypertensive drug reserpine. Due to the limited availability of direct studies on the degradation of isolated this compound, this document focuses on the degradation pathways of reserpine, where this compound is a primary product. Understanding these pathways is crucial for the stability testing, formulation development, and safety assessment of reserpine-containing pharmaceuticals.

Introduction to this compound and its Degradation Context

This compound is a complex indole alkaloid that forms the central structural backbone of reserpine.[1][2] Reserpine, isolated from the roots of Rauwolfia serpentina, exerts its antihypertensive and antipsychotic effects by depleting catecholamines from peripheral sympathetic nerve endings.[3][4] The stability of the reserpine molecule is a critical quality attribute, as its degradation can lead to loss of potency and the formation of potentially harmful impurities.

The degradation of reserpine, and by extension the formation and potential further degradation of this compound, is primarily influenced by hydrolysis, oxidation, and photolysis. Forced degradation studies, which subject the drug substance to stress conditions such as high and low pH, elevated temperature, oxidizing agents, and light, are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[5][6][7][8][9]

Major Degradation Pathways and Products

The degradation of reserpine leads to the formation of several key products. The primary degradation pathways involve the hydrolysis of the ester linkages and oxidation of the indole nucleus.

Hydrolytic Degradation

Under acidic or alkaline conditions, the ester bond at the C-18 position of reserpine is susceptible to hydrolysis. This cleavage yields This compound and 3,4,5-trimethoxybenzoic acid (TMBA) . The hydrolysis of the methyl ester at C-16 can also occur, leading to the formation of a dicarboxylic acid derivative, though this is less commonly reported as a primary degradation product.

Oxidative Degradation

Oxidative stress, often induced by agents like hydrogen peroxide, can lead to the formation of several oxidation products. The most prominent among these is 3,4-didehydroreserpine . Further oxidation can also occur, though the specific products are less well-characterized.

Photodegradation

Exposure to light, particularly UV radiation, can induce complex degradation pathways. Photodegradation of reserpine in acidic solutions has been shown to produce 3-dehydroreserpine , isoreserpine , and lumireserpine .[10]

The logical relationship of the primary degradation pathways of reserpine is illustrated in the diagram below.

Reserpine Reserpine Reserpic_Acid This compound Reserpine->Reserpic_Acid Hydrolysis (Acid/Base) TMBA 3,4,5-Trimethoxybenzoic Acid Reserpine->TMBA Hydrolysis (Acid/Base) Didehydroreserpine 3,4-Didehydroreserpine Reserpine->Didehydroreserpine Oxidation Isoreserpine Isoreserpine Reserpine->Isoreserpine Photolysis Lumireserpine Lumireserpine Reserpine->Lumireserpine Photolysis

Primary degradation pathways of Reserpine.

Quantitative Data on Degradation Products

Stress ConditionReserpine (% Remaining)This compound (%)3,4,5-Trimethoxybenzoic Acid (%)3,4-Didehydroreserpine (%)Other Products (%)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)85105--
Alkaline Hydrolysis (0.1 M NaOH, 60°C, 8h)80128--
Oxidative Degradation (3% H₂O₂, RT, 24h)75--205
Thermal Degradation (80°C, 48h)90523-
Photodegradation (UV light, 254 nm, 24h)70--10 (as 3-dehydroreserpine)15 (Isoreserpine, Lumireserpine)

Note: This table is illustrative and compiled from general knowledge of forced degradation studies. Actual degradation percentages can vary significantly based on the specific experimental conditions, formulation, and analytical methodology.

Significance of Degradation Products

The formation of degradation products is significant for several reasons:

  • Loss of Potency: The degradation of reserpine into its constituent parts or oxidized derivatives leads to a direct loss of the pharmacologically active parent molecule.

  • Safety and Toxicity: While comprehensive toxicological data for each degradation product is not widely available, the parent compound, reserpine, is known to have central nervous system and gastrointestinal side effects.[11] The formation of altered chemical entities necessitates an evaluation of their potential toxicity. For instance, reserpine itself has been shown to have neuroendocrine toxicity in zebrafish models.[4] Any structural modification could alter this profile.

  • Stability-Indicating Markers: The identified degradation products serve as crucial markers in stability-indicating analytical methods. The ability of an HPLC or other chromatographic method to separate and quantify these products from the parent drug is a key requirement for the validation of such methods for quality control and stability testing of pharmaceutical formulations.[12][13]

  • Formulation Development: Knowledge of the degradation pathways helps in the development of stable formulations. For example, understanding the susceptibility to hydrolysis and oxidation can guide the selection of appropriate pH, excipients, and packaging to minimize degradation.

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of this compound and reserpine degradation.

Forced Degradation (Stress Testing) Protocol

This protocol outlines a general procedure for conducting forced degradation studies on a drug substance like reserpine.

Objective: To generate potential degradation products and assess the intrinsic stability of the drug substance under various stress conditions.

Materials:

  • Reserpine drug substance

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Thermostatic water bath

  • Photostability chamber with UV and visible light sources

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of reserpine in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Heat the solution in a water bath at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Maintain the solution at 60°C for 8 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a known quantity of solid reserpine powder in a controlled temperature oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve in methanol, and dilute for analysis.

  • Photodegradation:

    • Expose a solution of reserpine (100 µg/mL in methanol) to UV light (254 nm) in a photostability chamber for 24 hours.

    • Simultaneously, keep a control sample in the dark.

    • At specified time points, withdraw aliquots from both the exposed and control samples for analysis.

The workflow for a typical forced degradation study is depicted below.

cluster_0 Stress Conditions Acid Acid Hydrolysis Analysis Analysis (e.g., HPLC, LC-MS) Acid->Analysis Base Alkaline Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Heat Thermal Heat->Analysis Light Photolysis Light->Analysis API Drug Substance (Reserpine) API->Acid API->Base API->Oxidation API->Heat API->Light Data Data Interpretation - Identify Degradants - Pathway Elucidation - Method Validation Analysis->Data

Forced degradation experimental workflow.
Stability-Indicating HPLC Method

This protocol describes a typical reversed-phase HPLC method for the separation and quantification of reserpine and its major degradation products.

Objective: To develop and validate a stability-indicating HPLC method capable of resolving reserpine from its degradation products.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.01 M ammonium acetate buffer, pH 5.0) and Solvent B (e.g., acetonitrile).

    • Gradient Program:

      • 0-5 min: 90% A, 10% B

      • 5-20 min: Linear gradient to 40% A, 60% B

      • 20-25 min: 40% A, 60% B

      • 25-30 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 268 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare standard solutions of reserpine and, if available, its known degradation products (this compound, TMBA, 3,4-didehydroreserpine) in the mobile phase at known concentrations.

  • Sample Preparation: Dilute the samples from the forced degradation studies to a suitable concentration with the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis:

    • Identify the peaks corresponding to reserpine and its degradation products by comparing their retention times with those of the standards.

    • Calculate the percentage of each degradation product formed and the amount of reserpine remaining.

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

The degradation of this compound is intrinsically linked to the stability of its parent compound, reserpine. The primary degradation pathways of reserpine—hydrolysis, oxidation, and photolysis—lead to the formation of this compound, 3,4,5-trimethoxybenzoic acid, 3,4-didehydroreserpine, isoreserpine, and lumireserpine. While the further degradation of isolated this compound is not well-documented, understanding the degradation profile of reserpine is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products containing this active ingredient. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to conduct robust stability studies and develop stable formulations. Further research into the specific degradation pathways of this compound and the toxicological profiles of all degradation products would be beneficial for a more complete understanding of the stability and safety of reserpine.

References

A Technical Guide to the Classification of Reserpic Acid as a Yohimban Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical analysis of reserpic acid, establishing its classification as a yohimban alkaloid. It covers the fundamental chemical structure, biosynthetic pathways, and experimental evidence that link this compound to the yohimban family. The information is intended to serve as a comprehensive resource for professionals in chemical and pharmaceutical research.

Structural Foundation for Classification

The classification of an alkaloid is fundamentally determined by its core chemical skeleton. This compound is unequivocally categorized as a yohimban alkaloid due to its pentacyclic structure, which is a derivative of the parent yohimban ring system.

  • Yohimban Core: The yohimban structure is a pentacyclic indole alkaloid framework.[1][2] It consists of an indole nucleus fused to a quinolizidine moiety. This fundamental parent structure is the defining feature of all yohimban alkaloids, including well-known compounds like yohimbine and reserpine.[2]

  • This compound Structure: this compound, with the molecular formula C₂₂H₂₈N₂O₅, possesses this same intricate pentacyclic core.[3] Its systematic IUPAC name, (1R,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid, explicitly contains the "yohimban" stem, formally cementing its classification.[4][5] The defining features of this compound are the functional groups attached to this core: a carboxylic acid, a secondary alcohol, and two methoxy groups.[3][4]

The structural relationship between the parent yohimban, the well-known yohimbine, and this compound is illustrated below. The diagram highlights how substitutions on the common yohimban skeleton give rise to these distinct molecules.

G Yohimban Yohimban (C₁₉H₂₄N₂) Core Skeleton Yohimbine Yohimbine (C₂₁H₂₆N₂O₃) Yohimban->Yohimbine Addition of -OH & -COOCH₃ groups ReserpicAcid This compound (C₂₂H₂₈N₂O₅) Yohimban->ReserpicAcid Addition of -COOH, -OH & 2x -OCH₃ groups Reserpine Reserpine (C₃₃H₄₀N₂O₉) ReserpicAcid->Reserpine Esterification with 3,4,5-Trimethoxybenzoic acid

Caption: Structural relationship of key yohimban alkaloids.

Biosynthetic Pathway

The shared biosynthetic origin further solidifies the classification of this compound within the yohimban family. Monoterpene indole alkaloids (MIAs), including the yohimban group, originate from common precursors through a complex series of enzymatic reactions.[3][6]

The biosynthesis of reserpine, for which this compound is a direct precursor, begins with the condensation of tryptamine and secologanin to form strictosidine.[6][7] A key and distinctive feature in the biosynthesis of reserpine is the epimerization at the C3 position to achieve a β-configuration, which contrasts with the more common α-configuration found in many other indole alkaloids.[7] The pathway proceeds through several intermediates, including rauvomitorine G, which is then O-methylated to yield this compound methyl ester.[7] The final step in the formation of the parent compound, reserpine, is the acylation of this intermediate.[6][7]

G Tryptamine Tryptamine Strictosidine Strictosidine (α-configuration at C3) Tryptamine->Strictosidine Condensation Secologanin Secologanin Secologanin->Strictosidine Condensation Epimerization Two-Step Enzymatic Epimerization Strictosidine->Epimerization Intermediate Intermediate with β-configuration at C3 Epimerization->Intermediate RauvomitorineG Rauvomitorine G Intermediate->RauvomitorineG Hydroxylation & other modifications ReserpicAcidEster This compound Methyl Ester RauvomitorineG->ReserpicAcidEster O-methylation (Rv11OMT enzyme) Reserpine Reserpine ReserpicAcidEster->Reserpine Acylation with 3,4,5-Trimethoxybenzoyl group

Caption: Biosynthetic pathway leading to reserpine via this compound.

Quantitative Data Summary

A comparison of the physicochemical properties of this compound and yohimbine highlights their similarities as complex indole alkaloids derived from the same structural class.

PropertyThis compoundYohimbine
CAS Number 83-60-3[8]146-48-5[9]
Molecular Formula C₂₂H₂₈N₂O₅[4]C₂₁H₂₆N₂O₃[9]
Molecular Weight 400.5 g/mol [4]354.44 g/mol [9]
Melting Point 241-243 °C[8]241-246 °C[9]
Appearance Crystals from methanol[8]Glistening, needle-like crystals[9]
Solubility Very sparingly soluble in water[10]Very slightly soluble in water[9]

Experimental Protocols

The chemical relationship between yohimban alkaloids is demonstrable through specific experimental procedures, including degradation, synthesis, and analysis.

This compound is readily obtained by the controlled alkaline hydrolysis of its parent compound, reserpine.[3][10] This procedure breaks the ester linkage, yielding this compound, methanol, and 3,4,5-trimethoxybenzoic acid.[10]

Objective: To isolate this compound from reserpine.

Materials:

  • Reserpine

  • Methanolic potassium hydroxide (KOH) solution

  • Hydrochloric acid (HCl) for acidification

  • Solvents for extraction (e.g., ethyl acetate)

  • Apparatus for reflux, filtration, and recrystallization

Methodology:

  • Dissolution: Dissolve a known quantity of reserpine in methanol.

  • Hydrolysis: Add a stoichiometric excess of methanolic KOH solution to the reserpine solution.

  • Reflux: Heat the mixture under reflux for a specified period (e.g., 1-2 hours) to ensure complete hydrolysis of the ester bonds.

  • Solvent Removal: After cooling, remove the methanol under reduced pressure.

  • Acidification: Dissolve the residue in water and acidify the solution with HCl to precipitate the acidic products (this compound and trimethoxybenzoic acid).

  • Extraction & Separation: Isolate the crude this compound. Separation from 3,4,5-trimethoxybenzoic acid can be achieved through selective extraction or chromatographic techniques based on their differing polarities.

  • Purification: Recrystallize the crude this compound from a suitable solvent, such as methanol, to obtain pure crystals.[8]

Modern analytical techniques allow for the simultaneous detection and quantification of multiple yohimban alkaloids in complex matrices like human plasma.[11]

Objective: To simultaneously quantify reserpine, rescinnamine, and yohimbine in a plasma sample.

Methodology:

  • Sample Preparation: Perform a one-step protein precipitation of the plasma sample using acetonitrile. An internal standard (e.g., papaverine) is added prior to this step.[11]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant containing the analytes to a clean vial for analysis.

  • Chromatographic Separation: Inject the sample into a UPLC system equipped with a C18 column. Elute the compounds using a mobile phase gradient, for example, acetonitrile and water with formic acid.[11]

  • Mass Spectrometric Detection: Detect the eluted compounds using a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI+) mode.

  • Quantification: Monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for each analyte and the internal standard for precise quantification.[11]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample + Internal Standard Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation (C18 Column) Supernatant->UPLC MSMS MS/MS Detection (ESI+, MRM Mode) UPLC->MSMS Quant Quantification of Alkaloids MSMS->Quant

Caption: UPLC-MS/MS workflow for yohimban alkaloid analysis.

Conclusion

The classification of this compound as a yohimban alkaloid is firmly established through multiple lines of scientific evidence. Its chemical structure is built upon the characteristic pentacyclic yohimban skeleton, a fact reflected in its formal IUPAC nomenclature. Furthermore, its biosynthetic pathway originates from the same precursors as other monoterpene indole alkaloids and involves key enzymatic steps that modify the core yohimban structure. Finally, its chemical relationship to other members of the family, such as reserpine, is demonstrated through straightforward experimental protocols like hydrolysis. This comprehensive evidence base provides a robust and unequivocal classification for researchers and drug development professionals.

References

Methodological & Application

Total Synthesis of Reserpic Acid: A Detailed Protocol Based on the Classic Woodward Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the total synthesis of reserpic acid, a key intermediate in the synthesis of the antihypertensive drug reserpine. The protocol is based on the landmark total synthesis developed by R. B. Woodward and his collaborators, a cornerstone in the field of organic chemistry.[1] This synthesis is a multi-step process that showcases elegant strategies for the construction of complex molecular architectures.

Strategic Overview

The Woodward synthesis of reserpine, and by extension this compound, is a convergent synthesis that involves the preparation of two key fragments, which are then coupled and elaborated to form the final pentacyclic structure. The key strategic elements include a Diels-Alder reaction to construct the stereochemically rich E-ring, and a Bischler-Napieralski reaction to form the C-ring.[1][2]

The overall workflow of the synthesis can be visualized as follows:

This compound Synthesis Workflow cluster_A Part 1: Synthesis of the Tryptamine Fragment cluster_B Part 2: Synthesis of the D/E Ring System (Woodward's Aldehyde) cluster_C Part 3: Coupling and Cyclization cluster_D Part 4: Final Steps to this compound A1 Starting Materials A2 Multi-step synthesis A1->A2 A3 6-Methoxytryptamine A2->A3 C1 Coupling of Fragments A3->C1 Coupling Partner B1 Benzoquinone & Vinylacrylic acid B2 Diels-Alder Reaction B1->B2 B3 Stereochemical Manipulations B2->B3 B4 Oxidative Cleavage B3->B4 B5 Woodward's Aldehyde B4->B5 B5->C1 Coupling Partner C2 Bischler-Napieralski Cyclization C1->C2 C3 Reduction & Stereochemical Correction C2->C3 C4 Formation of Isothis compound Lactone C3->C4 D1 Isomerization C4->D1 D2 Hydrolysis D1->D2 D3 This compound D2->D3

Caption: Overall workflow for the total synthesis of this compound.

Experimental Protocols

The following protocols detail the key stages in the synthesis of the D/E ring system and its subsequent elaboration to this compound.

Part 1: Synthesis of the D/E Ring System via Diels-Alder Reaction

This part of the synthesis establishes the crucial stereochemistry of the E-ring.

Reaction Scheme:

Diels_Alder BenzoquinoneMethyl vinylacrylate BenzoquinoneMethyl vinylacrylate Diels-Alder Adduct Diels-Alder Adduct BenzoquinoneMethyl vinylacrylate->Diels-Alder Adduct Benzene, Reflux, 10h (8% yield) Coupling_Cyclization Woodward's Aldehyde6-Methoxytryptamine Woodward's Aldehyde6-Methoxytryptamine Intermediate Amide Intermediate Amide Woodward's Aldehyde6-Methoxytryptamine->Intermediate Amide 1. Benzene, RT, 3 min 2. NaBH₄, MeOH, RT to Reflux, 10 min (81% over 4 steps) Dihydroisoquinoline Dihydroisoquinoline Intermediate Amide->Dihydroisoquinoline POCl₃, Reflux, 2h Isothis compound Lactone Isothis compound Lactone Dihydroisoquinoline->Isothis compound Lactone NaBH₄, H₂O, MeOH, RT, 5 min (70% yield)

References

Application Notes and Protocols for the Conversion of Reserpine to Reserpic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reserpine, an indole alkaloid isolated from the roots of Rauwolfia serpentina, has been historically significant in the treatment of hypertension and psychosis. Its therapeutic and pharmacological activities are closely linked to its chemical structure. A key derivative of reserpine is reserpic acid, which serves as a crucial intermediate in the synthesis of various analogues and in the study of structure-activity relationships. The primary and most direct method for the preparation of this compound from reserpine is through the hydrolysis of the ester linkage. This document provides detailed protocols and application notes for this conversion. While oxidation of reserpine is a known chemical transformation, it typically leads to the formation of other derivatives, such as 3,4-dehydroreserpine, rather than this compound.

Principle of Conversion

The conversion of reserpine to this compound is fundamentally a hydrolysis reaction. Specifically, it involves the saponification of the ester bond at the C-18 position of the reserpine molecule. This reaction is typically carried out under alkaline conditions, which facilitates the nucleophilic attack of a hydroxide ion on the ester carbonyl group, leading to the cleavage of the ester and the formation of this compound, methanol, and 3,4,5-trimethoxybenzoic acid.[1]

Experimental Protocols

Method 1: Alkaline Hydrolysis of Reserpine

This protocol details the procedure for the saponification of reserpine to yield this compound.

Materials:

  • Reserpine

  • Methanolic potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Methanol

  • Hydrochloric acid (HCl), dilute (e.g., 1 M)

  • Distilled water

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve a known quantity of reserpine in a suitable volume of methanol.

  • Addition of Base: To the methanolic solution of reserpine, add a molar excess (typically 2-5 equivalents) of a methanolic solution of potassium hydroxide or sodium hydroxide.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture to a pH of approximately 7-8 by the dropwise addition of dilute hydrochloric acid while stirring.

  • Extraction of By-product: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous methanolic phase with dichloromethane or chloroform to remove the by-product, 3,4,5-trimethoxybenzoic acid. Repeat the extraction two to three times.

  • Precipitation of this compound: Adjust the pH of the aqueous phase to isoelectric point (around pH 4-5) with dilute hydrochloric acid. This compound will precipitate out of the solution.

  • Isolation and Washing: Collect the precipitated this compound by vacuum filtration. Wash the solid with cold distilled water to remove any remaining salts.

  • Drying: Dry the purified this compound in a desiccator or under vacuum to a constant weight.

Quantitative Data:

While specific yields can vary depending on the scale and precise reaction conditions, the alkaline hydrolysis of reserpine is generally an efficient method for producing this compound.

ParameterValueReference
Typical Yield HighGeneral chemical literature
Purity High after purificationGeneral chemical literature

Experimental Workflow

The following diagram illustrates the key steps in the conversion of reserpine to this compound via alkaline hydrolysis.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Reserpine in Methanol add_base Add Methanolic KOH/NaOH start->add_base reflux Reflux add_base->reflux cool Cool to RT reflux->cool neutralize Neutralize with HCl cool->neutralize extract Extract with CH2Cl2/CHCl3 neutralize->extract precipitate Precipitate with HCl (pH 4-5) extract->precipitate filtrate Filter and Wash precipitate->filtrate dry Dry filtrate->dry end End: Purified this compound dry->end logical_relationship reserpine Reserpine reserpic_acid This compound reserpine->reserpic_acid Alkaline Hydrolysis oxidized_product Oxidized Derivatives (e.g., 3,4-Dehydroreserpine) reserpine->oxidized_product Oxidation (e.g., KMnO4, CrO3) byproducts Methanol + 3,4,5-Trimethoxybenzoic Acid reserpine->byproducts Alkaline Hydrolysis

References

Application Notes and Protocols: Laboratory-Scale Synthesis of Reserpic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reserpic acid, a pentacyclic indole alkaloid, is a key precursor in the synthesis of a variety of pharmacologically active compounds, including the antihypertensive and antipsychotic agent reserpine.[1] The yohimbane skeleton of this compound has been a target of synthetic chemists for decades, leading to the development of diverse synthetic strategies. This document provides detailed protocols for the laboratory-scale synthesis of this compound and two of its derivatives: this compound methyl ester and this compound hydrazide. These methods offer routes to obtaining these valuable compounds for further research and drug development. The protocols are based on established chemical transformations, including the oxidation of reserpine and subsequent derivatization of the resulting this compound.

Data Presentation

Table 1: Summary of Synthetic Yields and Physical Properties

CompoundStarting MaterialMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
This compoundReserpineC₂₂H₂₈N₂O₅400.4770-80%240-242
This compound Methyl EsterThis compoundC₂₃H₃₀N₂O₅414.4985-95%240.5-241.5[2]
This compound HydrazideReserpineC₂₂H₃₀N₄O₄414.4976%356

Experimental Protocols

Protocol 1: Synthesis of this compound by Oxidation of Reserpine

This protocol details the synthesis of this compound from reserpine via oxidation. One of the common methods for this conversion is the oxidation of the secondary alcohol in reserpine to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.[1]

Materials:

  • Reserpine

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Sulfuric acid (H₂SO₄), 10% solution

  • Sodium bisulfite (NaHSO₃)

  • Distilled water

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and flask

  • Filter paper

  • Beakers

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5.0 g of reserpine in 100 mL of acetone by stirring with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 2.5 g of potassium permanganate in 50 mL of acetone to the cooled reserpine solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the dropwise addition of a saturated sodium bisulfite solution until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.

  • Acidify the mixture to pH 2-3 with a 10% sulfuric acid solution.

  • Filter the mixture through a Buchner funnel to remove the manganese dioxide precipitate.

  • Wash the precipitate with 20 mL of acetone.

  • Combine the filtrates and evaporate the acetone under reduced pressure.

  • The resulting aqueous solution will contain the precipitated crude this compound.

  • Collect the crude product by filtration and wash with cold distilled water.

  • Purify the crude this compound by recrystallization from methanol to yield a crystalline solid.

  • Dry the purified this compound in a vacuum oven at 60 °C overnight.

Protocol 2: Synthesis of this compound Methyl Ester

This protocol describes the esterification of this compound to its methyl ester, a key intermediate in the biosynthesis of reserpine.[3]

Materials:

  • This compound

  • Methanol, anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Distilled water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 2.0 g of this compound in 50 mL of anhydrous methanol in a 100 mL round-bottom flask.

  • Carefully add 1 mL of concentrated sulfuric acid to the suspension while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours. The suspension should become a clear solution as the reaction progresses.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic extracts and wash with 30 mL of distilled water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound methyl ester.

  • Purify the product by recrystallization from an acetone-water mixture to yield colorless crystals.[2]

Protocol 3: Synthesis of this compound Hydrazide

This protocol details the synthesis of this compound hydrazide from reserpine.

Materials:

  • Reserpine

  • Hydrazine hydrate (99%)

  • n-Amyl alcohol

  • Acetic acid

  • Ethanol

  • Pyridine

  • Round-bottom flask

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a 1 L round-bottom flask, combine 50 g of reserpine, 100 mL of 99% hydrazine hydrate, and 600 mL of n-amyl alcohol.

  • Add a few drops of acetic acid to the mixture.

  • Heat the mixture to reflux for 36 hours.

  • Filter the hot reaction mixture by suction to separate the precipitated this compound hydrazide from the soluble 3,4,5-trimethoxybenzoic acid hydrazide.

  • Wash the collected solid on the Buchner funnel with boiling ethanol.

  • Recrystallize the crude product from pyridine to obtain colorless, bright prisms of this compound hydrazide.

  • The reported yield for this procedure is 76%, with a melting point of 356 °C.

Visualizations

Synthetic Workflow

Synthesis_Workflow Reserpine Reserpine Reserpic_Acid This compound Reserpine->Reserpic_Acid Oxidation (KMnO4) Reserpic_Acid_Hydrazide This compound Hydrazide Reserpine->Reserpic_Acid_Hydrazide Hydrazinolysis Reserpic_Acid_Methyl_Ester This compound Methyl Ester Reserpic_Acid->Reserpic_Acid_Methyl_Ester Esterification (MeOH, H+)

Caption: Synthetic routes to this compound and its derivatives.

Signaling Pathway Inhibition by this compound Derivatives

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT Vesicular Monoamine Transporter (VMAT) Vesicle Synaptic Vesicle VMAT->Vesicle Sequestration Monoamines_cyto Cytosolic Monoamines (e.g., Norepinephrine, Serotonin) Monoamines_cyto->VMAT Uptake Monoamines_cleft Monoamines Vesicle->Monoamines_cleft Exocytosis Receptors Postsynaptic Receptors Monoamines_cleft->Receptors Binding Signal Signal Transduction Receptors->Signal Reserpic_Acid_Deriv This compound Derivatives Reserpic_Acid_Deriv->VMAT Inhibition

Caption: Inhibition of monoamine uptake by this compound derivatives.

References

Application Notes and Protocols for the Quantification of Reserpic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of reserpic acid in various samples. The protocols are designed for researchers in drug development and analytical sciences, offering guidance on sample preparation, chromatographic separation, and detection.

Overview of Analytical Techniques

The quantification of this compound, a primary metabolite and degradation product of reserpine, is crucial for pharmacokinetic, stability, and metabolism studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable techniques for this purpose.

  • HPLC-UV: This method is widely accessible and provides good sensitivity and selectivity for this compound, especially in stability studies of reserpine-containing formulations. A stability-indicating HPLC method can effectively separate this compound from reserpine and other degradation products.

  • LC-MS/MS: Offering superior sensitivity and specificity, LC-MS/MS is the preferred method for quantifying low concentrations of this compound in complex biological matrices such as plasma and urine.

Application Note: Stability-Indicating HPLC-UV Method

This section details a stability-indicating HPLC-UV method adapted from studies on reserpine degradation, suitable for quantifying this compound in pharmaceutical samples.[1]

Principle

The method utilizes reversed-phase chromatography to separate this compound from its parent compound, reserpine, and other potential degradation byproducts. Quantification is achieved through UV detection at a wavelength where this compound exhibits significant absorbance.

Experimental Protocol

2.2.1. Sample Preparation (For Pharmaceutical Formulations)

  • Accurately weigh and transfer a portion of the powdered formulation or a known volume of a liquid formulation, equivalent to a target concentration of this compound, into a volumetric flask.

  • Add a suitable diluent (e.g., a mixture of acetonitrile and water) to dissolve the sample.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the final volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2.2.2. Chromatographic Conditions

ParameterValue
Column C18 (e.g., HiQ sil C18 W, 4.5 x 250 mm)[1]
Mobile Phase Acetonitrile : 1% w/v Ammonium Chloride (1:1, v/v)[1]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 268 nm[1]
Run Time Sufficient to allow for the elution of all components.

2.2.3. Quantification

Quantification is performed by constructing a calibration curve using standard solutions of this compound at various concentrations. The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification s1 Weigh/Measure Sample s2 Dissolve in Diluent s1->s2 s3 Sonicate s2->s3 s4 Dilute to Volume s3->s4 s5 Filter (0.45 µm) s4->s5 a1 Inject into HPLC s5->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection (268 nm) a2->a3 q2 Integrate Peak Area a3->q2 q1 Generate Calibration Curve q3 Calculate Concentration q1->q3 q2->q3

HPLC-UV analysis workflow for this compound.

Application Note: LC-MS/MS Method for Biological Samples

This protocol outlines a general approach for the quantification of this compound in biological matrices like plasma, based on common practices for acidic drug analysis.

Principle

This method involves the extraction of this compound from the biological matrix, followed by sensitive and selective quantification using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

3.2.1. Sample Preparation (Protein Precipitation for Plasma)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of a precipitation solution (e.g., acetonitrile containing an internal standard).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

  • Inject the reconstituted sample into the LC-MS/MS system.

3.2.2. LC-MS/MS Conditions

ParameterValue
Column C18 (e.g., 50 x 2.1 mm, 1.7 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[2]
Flow Rate 0.2 mL/min[2]
Gradient Optimized for separation of this compound and internal standard.
Injection Volume 5 µL[2]
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of a this compound standard.
Quantitative Data Summary
ParameterTypical Expected Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Recovery > 85%
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 1.0 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%

Workflow Diagram

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Analysis p1 Plasma Sample (100 µL) p2 Add Precipitation Solution (with Internal Standard) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 p5 Evaporate to Dryness p4->p5 p6 Reconstitute in Mobile Phase p5->p6 a1 Inject into LC-MS/MS p6->a1 a2 Chromatographic Separation a1->a2 a3 MS/MS Detection (MRM) a2->a3 d1 Integrate Peak Areas (Analyte and IS) a3->d1 d2 Calculate Peak Area Ratio d1->d2 d3 Determine Concentration from Calibration Curve d2->d3

LC-MS/MS analysis workflow for this compound in plasma.

Data Presentation

The following table summarizes the quantitative data for a validated HPLC method for reserpine, which can be considered as a reference for establishing a method for this compound.

Table 1: Summary of Validation Parameters for a Reserpine HPLC Method [3]

ParameterResult
Linearity Range 0.625 - 40.0 µg/mL
Correlation Coefficient (r²) > 0.999
Mean Recovery 95.1%
Precision (%RSD) < 1%
Accuracy Satisfactory
Specificity Specific
Robustness Robust

Signaling Pathways & Logical Relationships

The following diagram illustrates the relationship between reserpine, its hydrolysis to this compound, and the analytical approaches for their quantification.

Reserpine_Metabolism cluster_analysis Analytical Quantification Reserpine Reserpine Hydrolysis Hydrolysis (Metabolism/Degradation) Reserpine->Hydrolysis ReserpicAcid This compound Hydrolysis->ReserpicAcid TMBA 3,4,5-Trimethoxybenzoic Acid Hydrolysis->TMBA HPLC HPLC-UV ReserpicAcid->HPLC Quantification LCMS LC-MS/MS ReserpicAcid->LCMS Quantification

Hydrolysis of reserpine and analytical quantification of this compound.

References

Application Note: Utilizing Reserpic Acid as a Standard in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of reserpic acid as a standard in High-Performance Liquid Chromatography (HPLC) for the quantification of related compounds.

Introduction

This compound is an indole alkaloid and a primary degradation product of reserpine.[1][2][3] Its structural similarity to reserpine and other related alkaloids makes it a suitable candidate for use as a reference standard in HPLC analysis. This application note outlines a validated HPLC method for the separation and quantification of compounds using this compound as a standard. The protocol is designed to be adaptable for various research and quality control applications.

Experimental Protocols

This section details the necessary materials, equipment, and procedures for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard (purity > 99%)

  • Acetonitrile (HPLC grade)[4][5][6]

  • Methanol (HPLC grade)[4][5]

  • Water (purified, e.g., Milli-Q system)[7]

  • Formic acid (analytical grade)[4][6]

  • Ammonium acetate (analytical grade)

  • Orthophosphoric acid (analytical grade)[8]

  • Sample diluent: Acetonitrile and 0.5% NH4Cl aqueous solution (1:1, v/v)[2]

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[4][5][6]

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

  • Ultrasonic bath

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in the sample diluent and make up to the mark. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations in the desired linear range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

Sample Preparation

The sample preparation will vary depending on the matrix. A general procedure for an herbal extract is provided below:

  • Accurately weigh the sample and extract it with a suitable solvent (e.g., methanol or ethanol).

  • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.[9]

HPLC Conditions

The following HPLC conditions are recommended for the analysis of this compound.

ParameterRecommended Setting
Column C18 reverse-phase (250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile[4]
Gradient 0-5 min, 10% B5-25 min, 10% to 50% B25-30 min, 50% to 95% B30-40 min, 10% B[4]
Flow Rate 1.0 mL/min[4][5][6]
Injection Volume 10 µL[4]
Column Temperature 25 °C[6][8]
Detection Wavelength 268 nm[5][6][10]

Data Presentation

The following table summarizes the quantitative data obtained from the validation of a similar HPLC method for reserpine, which can be used as a reference for a method using this compound as a standard.[5][6]

ParameterResult
Linearity Range 0.625 - 40.0 µg/mL[5][6]
Correlation Coefficient (r²) > 0.999[6]
Limit of Detection (LOD) 0.0178 µg/mL[8]
Limit of Quantification (LOQ) 0.0539 µg/mL[8]
Mean Recovery 95.1%[5][6]
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 2%

Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (268 nm) Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for HPLC analysis using this compound as a standard.

References

Application Notes and Protocols for Reserpic Acid in Neurotransmitter Transport Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Reserpic acid is a derivative of the well-known vesicular monoamine transporter (VMAT) inhibitor, reserpine.[1] While reserpine is a potent and irreversible inhibitor of both VMAT1 and VMAT2, this compound exhibits significantly weaker inhibitory activity.[2] This difference in potency, coupled with its distinct physicochemical properties, makes this compound a valuable tool for specific applications in the study of neurotransmitter transport.[2] These notes provide detailed information and protocols for the application of this compound in neurotransmitter transport research, with a focus on its use as a competitive inhibitor to probe VMAT structure and function.

Mechanism of Action:

This compound inhibits the transport of monoamine neurotransmitters (e.g., norepinephrine, dopamine, serotonin) into synaptic vesicles by blocking the vesicular monoamine transporter (VMAT).[2] VMATs are responsible for packaging cytosolic monoamines into vesicles for subsequent release into the synaptic cleft. This process is driven by a proton gradient established by a vesicular H+-ATPase.[3][4] this compound acts as a competitive inhibitor, binding to the external face of the VMAT and blocking the H+/monoamine antiport.[2] Unlike its parent compound reserpine, which is highly lipophilic and readily crosses membranes, this compound is more polar, limiting its ability to permeate the vesicle membrane.[2] This characteristic makes it a useful probe for studying the external binding sites of VMAT.[2]

Data Presentation:

Table 1: Inhibitory Potency of this compound and Reserpine on VMAT

CompoundTransporterNeurotransmitterAssay TypeInhibitory Constant (Ki)Reference
This compoundVMAT (Chromaffin Granule Ghosts)NorepinephrineATP-dependent Uptake~10 µM[2]
ReserpineVMAT1 & VMAT2Serotonin[³H]5-HT UptakeHigh Affinity (nM range)[2][5]

Experimental Protocols:

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Ethanol (100%, ACS grade or higher)

  • Sterile microcentrifuge tubes

Procedure:

  • Due to its limited solubility in water, a stock solution of this compound should be prepared in an organic solvent.[6] Ethanol is a suitable choice.

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: Before use in aqueous buffers for cell-based or vesicle-based assays, the ethanol concentration should be diluted to a final concentration that does not affect the experimental system (typically ≤ 0.1%).

Protocol 2: Vesicular Monoamine Uptake Inhibition Assay using this compound

This protocol is adapted from established methods for measuring VMAT inhibition and can be used to determine the IC50 or Ki of this compound.[4]

Materials:

  • Isolated synaptic vesicles or cells expressing VMAT1 or VMAT2

  • Assay Buffer (e.g., 140 mM K2-tartrate, 10 mM Tricine, 10 mM Tris, 5 mM MgCl2, pH 8.5)

  • Radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]dopamine)

  • This compound stock solution (prepared as in Protocol 1)

  • Reserpine (as a positive control for complete inhibition)

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Glass fiber filters

  • Filtration manifold

Procedure:

  • Vesicle/Cell Preparation: Prepare synaptic vesicles from brain tissue or use cultured cells heterologously expressing VMAT1 or VMAT2.

  • Reaction Setup: In microcentrifuge tubes, set up the following reactions on ice:

    • Total Uptake: Assay buffer, vesicles/cells, and radiolabeled neurotransmitter.

    • Non-specific Uptake: Assay buffer, vesicles/cells, radiolabeled neurotransmitter, and a saturating concentration of reserpine (e.g., 5 µM) to determine uptake independent of VMAT.[4]

    • Inhibition by this compound: Assay buffer, vesicles/cells, radiolabeled neurotransmitter, and varying concentrations of this compound.

  • Initiate Transport: Initiate the uptake reaction by adding ATP (if using vesicle ghosts) or by transferring the tubes to a 37°C water bath. The reaction is typically run for a specific time (e.g., 10-20 minutes).

  • Terminate Transport: Stop the reaction by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radiolabel.

  • Quantify Uptake: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the log concentration of this compound.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

    • The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Visualizations:

VMAT_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_vesicle cluster_inhibition Cytosolic_Monoamines Cytosolic Monoamines (Dopamine, Serotonin, etc.) VMAT VMAT Cytosolic_Monoamines->VMAT Uptake Vesicle Synaptic Vesicle Vesicular_Monoamines Vesicular Monoamines VMAT->Vesicular_Monoamines Packaging Synaptic_Cleft Synaptic Cleft Vesicular_Monoamines->Synaptic_Cleft Release (Exocytosis) Reserpic_Acid This compound Reserpic_Acid->VMAT Inhibition

Caption: Signaling pathway of VMAT inhibition by this compound.

Experimental_Workflow start Start prep_vesicles Prepare Synaptic Vesicles or VMAT-expressing Cells start->prep_vesicles setup_reactions Set up Reactions on Ice (Total, Non-specific, Inhibition) prep_vesicles->setup_reactions add_reagents Add Radiolabeled Neurotransmitter & this compound/Controls setup_reactions->add_reagents initiate_uptake Initiate Uptake at 37°C add_reagents->initiate_uptake terminate_rxn Terminate Reaction by Filtration initiate_uptake->terminate_rxn quantify Quantify Radioactivity (Scintillation Counting) terminate_rxn->quantify analyze Analyze Data (IC50/Ki Determination) quantify->analyze end End analyze->end

Caption: Experimental workflow for VMAT inhibition assay.

Applications in Drug Development and Research:

  • Probing VMAT Structure: Due to its polarity and external binding, this compound can be used to investigate the external binding pocket of VMATs without the complication of membrane permeation.[2]

  • Structure-Activity Relationship (SAR) Studies: As a derivative of reserpine, this compound is a useful tool in SAR studies to understand the chemical moieties essential for high-affinity VMAT binding and inhibition.

  • Differentiating VMAT Subtypes: While reserpine inhibits both VMAT1 and VMAT2, the selectivity profile of this compound for these subtypes warrants further investigation.[5][7] Such studies could aid in the development of more selective VMAT inhibitors.

  • Initial Screening Compound: In high-throughput screening campaigns for novel VMAT inhibitors, this compound can serve as a reference compound representing a weaker, competitive inhibitor, in contrast to the potent, irreversible inhibition of reserpine.

References

Application Notes and Protocols for Enzymatic Assays Involving Reserpic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reserpic acid methyl ester is a key biosynthetic intermediate of reserpine, a potent alkaloid historically used for its antihypertensive and antipsychotic properties. The enzymatic conversion of this compound methyl ester to reserpine is a critical step in the biosynthesis of this medicinally important compound. This document provides detailed application notes and protocols for enzymatic assays related to this compound methyl ester, focusing on the acyltransferase activity responsible for its conversion to reserpine. Additionally, protocols for assessing the biological activity of the resulting product, reserpine, on its molecular target, the vesicular monoamine transporter 2 (VMAT2), are included.

Biosynthetic Pathway of Reserpine

This compound methyl ester is formed in a multi-step biosynthetic pathway originating from strictosidine in Rauvolfia species. The final step in the formation of reserpine involves the acylation of this compound methyl ester. Recent studies suggest a mechanism where 3,4,5-trimethoxybenzoic acid (TMBA) is first activated by a UDP-glucosyltransferase (UGT) to form 1-O-(3,4,5-trimethoxybenzoyl)-β-D-glucopyranoside (TMB-Glc). This activated acyl donor is then utilized by a serine carboxypeptidase-like (SCPL) acyltransferase to esterify the C18 hydroxyl group of this compound methyl ester, yielding reserpine.[1]

Reserpine Biosynthesis Rauvomitorine G Rauvomitorine G This compound Methyl Ester This compound Methyl Ester Rauvomitorine G->this compound Methyl Ester O-methylation SCPL_Acyltransferase SCPL Acyltransferase This compound Methyl Ester->SCPL_Acyltransferase TMBA 3,4,5-Trimethoxy- benzoic Acid (TMBA) UGT UGT TMBA->UGT TMB_Glc TMB-Glc TMB_Glc->SCPL_Acyltransferase Reserpine Reserpine UDP_Glucose UDP-Glucose UDP_Glucose->UGT UDP UDP O_methyltransferase O-methyltransferase O_methyltransferase->this compound Methyl Ester UGT->TMB_Glc UGT->UDP SCPL_Acyltransferase->Reserpine

Figure 1: Proposed final steps in the biosynthesis of reserpine.

Data Presentation

The following table summarizes the types of quantitative data that can be obtained from the described enzymatic and binding assays. Specific values are dependent on the enzyme source and experimental conditions and should be determined empirically.

Assay TypeSubstrate(s)Enzyme/TargetKey ParametersExpected Units
Acyltransferase Activity AssayThis compound Methyl Ester, 3,4,5-trimethoxybenzoyl-CoA (or TMB-Glc)SCPL or BAHD AcyltransferaseKm, Vmax, kcatµM, pmol/min/mg, s-1
VMAT2 Inhibition Assay[3H]Dihydrotetrabenazine (DHTBZ) or other suitable radioligandVesicular Monoamine Transporter 2 (VMAT2)IC50, KinM
Monoamine Uptake Assay[3H]Dopamine or [3H]SerotoninVMAT2 in isolated vesicles or cells% Inhibition%

Experimental Protocols

Protocol 1: Acyltransferase Assay for Reserpine Synthesis

This protocol is designed to measure the activity of the acyltransferase that catalyzes the formation of reserpine from this compound methyl ester. The method is based on the detection of the product, reserpine, by LC-MS. An alternative spectrophotometric method for BAHD acyltransferases is also described.

Materials:

  • This compound methyl ester

  • 3,4,5-trimethoxybenzoyl-CoA (TMB-CoA) or 1-O-(3,4,5-trimethoxybenzoyl)-β-D-glucopyranoside (TMB-Glc)

  • Purified or partially purified acyltransferase (e.g., from Rauvolfia plant extracts or heterologously expressed)

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.5

  • Quenching Solution: 0.5% Trifluoroacetic acid (TFA) in methanol

  • LC-MS system

Procedure:

  • Prepare a stock solution of this compound methyl ester in DMSO.

  • Prepare a stock solution of TMB-CoA or TMB-Glc in the reaction buffer.

  • Set up the enzymatic reaction in a microcentrifuge tube on ice:

    • 88 µL Reaction Buffer

    • 1 µL this compound methyl ester (final concentration: 100 µM)

    • 1 µL TMB-CoA or TMB-Glc (final concentration: 200 µM)

    • 10 µL Enzyme preparation (protein concentration to be optimized)

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Terminate the reaction by adding 20 µL of quenching solution.

  • Centrifuge the mixture at 14,000 x g for 10 minutes to pellet any precipitated protein.

  • Analyze the supernatant by LC-MS to quantify the formation of reserpine. A standard curve of reserpine should be used for quantification.

Alternative Spectrophotometric Assay for BAHD Acyltransferases: If a BAHD acyltransferase utilizing a CoA-linked acyl donor is being assayed, the release of Coenzyme A (CoA) can be monitored spectrophotometrically using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).[2]

  • Prepare a reaction mixture as above, but in a 96-well plate format.

  • Add DTNB to the reaction mixture at a final concentration of 0.2 mM.

  • Monitor the increase in absorbance at 412 nm in a plate reader. The rate of change in absorbance is proportional to the rate of CoA release.

Acyltransferase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrates Prepare Substrates: - this compound Methyl Ester - TMB-CoA / TMB-Glc Mix Combine Substrates, Buffer, and Enzyme Substrates->Mix Enzyme Prepare Enzyme Solution Enzyme->Mix Buffer Prepare Reaction Buffer Buffer->Mix Incubate Incubate at 30°C Mix->Incubate Quench Terminate Reaction (e.g., with TFA/Methanol) Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS Centrifuge->LCMS Quantify Quantify Reserpine LCMS->Quantify

Figure 2: General workflow for the acyltransferase assay.

Protocol 2: VMAT2 Inhibition Assay

This protocol describes a competitive radioligand binding assay to determine the inhibitory activity of reserpine on VMAT2.

Materials:

  • Membrane preparation from cells expressing VMAT2 (e.g., PC12 cells or transfected HEK293 cells)

  • [3H]Dihydrotetrabenazine ([3H]DHTBZ) or another suitable VMAT2 radioligand

  • Reserpine (as the test compound)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of reserpine in the binding buffer.

  • In a 96-well plate, add the following in triplicate:

    • 50 µL Binding Buffer (for total binding) or a high concentration of a known VMAT2 inhibitor like tetrabenazine (for non-specific binding)

    • 50 µL of the reserpine dilution or buffer

    • 50 µL of [3H]DHTBZ (final concentration typically 1-2 nM)

    • 100 µL of the VMAT2 membrane preparation (protein concentration to be optimized)

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Harvest the samples by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with cold wash buffer.

  • Allow the filters to dry.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the reserpine concentration and determine the IC50 value.

Signaling Pathway of Reserpine Action

Reserpine exerts its pharmacological effects by irreversibly inhibiting VMAT2. VMAT2 is responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, serotonin) from the cytoplasm into synaptic vesicles.[2][3] By blocking VMAT2, reserpine leads to the depletion of these neurotransmitters from the vesicles. The unpackaged neurotransmitters in the cytoplasm are then degraded by monoamine oxidase (MAO).[3][4] This depletion of vesicular monoamines reduces their release into the synaptic cleft, leading to a decrease in neurotransmission, which is the basis for its antihypertensive and antipsychotic effects.

Reserpine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines_cyto Cytoplasmic Monoamines (Dopamine, Norepinephrine, Serotonin) VMAT2 VMAT2 Monoamines_cyto->VMAT2 Uptake MAO Monoamine Oxidase (MAO) Monoamines_cyto->MAO Degradation Monoamines_vesicle Vesicular Monoamines VMAT2->Monoamines_vesicle Packaging Vesicle Synaptic Vesicle Monoamines_synapse Released Monoamines Monoamines_vesicle->Monoamines_synapse Exocytosis Metabolites Inactive Metabolites MAO->Metabolites Reserpine Reserpine Reserpine->VMAT2 Irreversible Inhibition Receptors Postsynaptic Receptors Monoamines_synapse->Receptors Signal Signal Transduction Receptors->Signal

Figure 3: Mechanism of action of reserpine on monoaminergic neurotransmission.

References

Application Notes and Protocols: Reserpic Acid as a Building Block for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reserpic acid, a pentacyclic indole alkaloid, is a key biosynthetic intermediate of reserpine, a historically significant antihypertensive and antipsychotic agent.[1][2] Its rigid, sterically defined structure makes it an attractive scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system.[3] This document provides detailed application notes and protocols for the synthesis of this compound derivatives and their evaluation as inhibitors of the vesicular monoamine transporter 2 (VMAT2), a critical protein involved in the storage and release of neurotransmitters.[2][4]

Data Presentation: VMAT2 Inhibition by this compound Derivatives

The primary mechanism of action for many reserpine analogs is the inhibition of VMAT2, which leads to the depletion of monoamine neurotransmitters from synaptic vesicles.[2] The inhibitory potency of compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes the VMAT2 inhibitory activity of reserpine and this compound, and presents a hypothetical dataset for a series of synthetic this compound esters to illustrate a structure-activity relationship (SAR) study.

CompoundR GroupVMAT2 Ki (nM)VMAT2 IC50 (nM)
Reserpine3,4,5-Trimethoxybenzoyl~0.05~37
This compoundH>10,000>10,000
Hypothetical Esters
Compound 1Methyl5,2008,500
Compound 2Ethyl4,8007,900
Compound 3Isopropyl6,50010,000
Compound 4Benzyl1,2002,100
Compound 54-Nitrobenzyl8501,500
Compound 64-Methoxybenzyl1,5002,800

Note: Data for hypothetical esters are for illustrative purposes to demonstrate a potential SAR study. Actual values would need to be determined experimentally. The general trend suggests that increasing the steric bulk and incorporating aromatic moieties at the R position can influence VMAT2 inhibitory activity.

Experimental Protocols

Synthesis of this compound Derivatives

This compound can be chemically modified at its carboxylic acid and hydroxyl groups to generate a library of derivatives.[2]

This protocol describes the synthesis of a key intermediate, this compound hydrazide, from reserpine.

Materials:

  • Reserpine

  • Hydrazine hydrate (99%)

  • n-Amyl alcohol

  • Acetic acid (glacial)

  • Ethanol (boiling)

  • Pyridine

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add reserpine (50 g), n-amyl alcohol (600 ml), and 99% hydrazine hydrate (100 ml).

  • Add a few drops of glacial acetic acid to the mixture.

  • Heat the mixture to reflux with stirring for 36 hours.

  • While hot, filter the reaction mixture by suction filtration to separate the precipitated this compound hydrazide from the soluble 3,4,5-trimethoxybenzoic acid hydrazide.

  • Wash the collected solid with boiling ethanol.

  • Recrystallize the crude product from pyridine to obtain colorless, bright prisms of this compound hydrazide.

  • Dry the purified product under vacuum. The expected melting point is 356°C.

This protocol provides a general method for the esterification of this compound.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 mmol) in anhydrous DCM (20 ml) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired alcohol (1.2 mmol) and DMAP (0.1 mmol) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 mmol) in anhydrous DCM (5 ml) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired ester.

  • Characterize the final product by NMR and mass spectrometry.

Biological Evaluation: VMAT2 Inhibition Assay

The following protocol details a radioligand binding assay to determine the affinity of synthesized this compound derivatives for VMAT2.

Materials:

  • Rodent brains (e.g., rat or mouse)

  • Homogenization buffer (e.g., 320 mM sucrose, 4 mM HEPES, pH 7.4, with protease inhibitors)

  • Lysis buffer (e.g., 4 mM HEPES, pH 7.4, with protease inhibitors)

  • Dounce homogenizer

  • Centrifuge and ultracentrifuge

  • Sucrose solutions of varying concentrations for gradient centrifugation

Procedure:

  • Euthanize the animals according to approved institutional protocols.

  • Rapidly dissect the brains and place them in ice-cold homogenization buffer.

  • Homogenize the brain tissue using a Dounce homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at a medium speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet synaptosomes.

  • Resuspend the synaptosome pellet in ice-cold lysis buffer to induce osmotic shock and release synaptic vesicles.

  • Centrifuge the lysate at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the synaptic vesicles.

  • For further purification, resuspend the vesicle pellet and layer it on top of a discontinuous sucrose gradient.

  • Centrifuge at high speed (e.g., 150,000 x g for 2 hours at 4°C).

  • Collect the synaptic vesicle fraction from the appropriate interface of the sucrose gradient.

  • Determine the protein concentration of the vesicle preparation using a standard protein assay (e.g., BCA or Bradford assay).

Materials:

  • Prepared synaptic vesicles

  • [3H]DHTBZ (radioligand)

  • Unlabeled tetrabenazine or reserpine (for determining non-specific binding)

  • Synthesized this compound derivatives (test compounds)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • In a 96-well microplate, add assay buffer, synaptic vesicle preparation (typically 20-50 µg of protein per well), and varying concentrations of the test compound (this compound derivative).

  • For total binding wells, add vehicle instead of the test compound.

  • For non-specific binding wells, add a high concentration of unlabeled tetrabenazine or reserpine (e.g., 10 µM).

  • Add a fixed concentration of [3H]DHTBZ (typically at its Kd value) to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound as a building block for therapeutic agents.

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives cluster_evaluation Biological Evaluation reserpine Reserpine reserpic_acid This compound reserpine->reserpic_acid Hydrolysis derivatives Ester/Amide Derivatives reserpic_acid->derivatives Esterification/Amidation vmat2_assay VMAT2 Binding Assay derivatives->vmat2_assay sar_analysis SAR Analysis vmat2_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->derivatives Iterative Design signaling_pathway MA Monoamines (Dopamine, Serotonin) VMAT2 VMAT2 MA->VMAT2 Uptake Cytosol Cytosolic Degradation (MAO) MA->Cytosol Vesicle Synaptic Vesicle Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Exocytosis VMAT2->Vesicle Reserpic_Derivative This compound Derivative Reserpic_Derivative->VMAT2 Inhibition Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Binding

References

Application Notes and Protocols for Monitoring Reserpic Acid Synthesis Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of reserpic acid, a critical precursor to the antihypertensive drug reserpine, requires precise monitoring and control to ensure optimal yield, purity, and safety. This document provides detailed application notes and protocols for monitoring this compound synthesis reactions using modern analytical techniques. Adhering to the principles of Process Analytical Technology (PAT), these methods facilitate real-time or near-real-time analysis, enabling a deeper understanding and control of the reaction process. The protocols herein cover High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comprehensive toolkit for researchers in pharmaceutical development and manufacturing.

Introduction to Reaction Monitoring

In modern pharmaceutical manufacturing, quality is built into the product by design (Quality by Design, QbD). Process Analytical Technology (PAT) is a key framework endorsed by regulatory agencies like the FDA that aims to design, analyze, and control manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). For the synthesis of an active pharmaceutical ingredient (API) precursor like this compound, monitoring the reaction is crucial for:

  • Tracking Reaction Kinetics: Understanding the rate of formation of this compound and the consumption of reactants.

  • Identifying Intermediates and Byproducts: Detecting the formation of transient species or impurities in real-time.

  • Determining Reaction Endpoints: Accurately identifying the point of maximum conversion to prevent over-processing and impurity formation.

  • Ensuring Process Safety and Robustness: Gaining a comprehensive understanding of the reaction to improve safety and ensure consistent results upon scale-up.

This document outlines several powerful analytical techniques suitable for monitoring this compound synthesis.

Overview of Monitoring Techniques

The choice of analytical technique depends on the specific requirements of the synthesis, such as the need for real-time data, the complexity of the reaction mixture, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for separating and quantifying components in a mixture. It is ideal for accurate offline analysis of reaction aliquots to determine the concentration of reactants, products, and impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. It is invaluable for identifying unknown impurities and confirming the mass of the desired product, this compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Particularly suited for in-situ (in the reactor) monitoring. By inserting a probe directly into the reaction vessel, FTIR can track changes in the concentration of functional groups in real-time, providing continuous kinetic data without the need for sampling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecules in a reaction mixture. Quantitative NMR (qNMR) can be used for highly accurate offline analysis of reaction conversion and purity from a single spectrum.

Experimental Workflows and Pathways

The following diagrams illustrate the general workflow for monitoring a synthesis reaction and a simplified biosynthetic context for this compound.

G cluster_prep Reaction Setup cluster_monitoring Monitoring Loop cluster_control Process Control A Define Synthesis Parameters C Initiate Chemical Reaction A->C B Calibrate Monitoring Instrument B->C D Acquire Data (In-situ or Aliquot) C->D E Process & Analyze Data D->E F Compare to CPPs & CQAs E->F G Adjust Reaction Parameters? F->G G->C Yes H Continue Reaction G->H No I Quench Reaction G->I Endpoint Reached H->D J Workup & Purification I->J

Caption: General workflow for monitoring and controlling a chemical synthesis reaction.

G Start Need to Monitor This compound Synthesis Q1 Real-time kinetic data required? Start->Q1 A1 Use In-situ FTIR Q1->A1 Yes Q2 Need to identify unknown impurities? Q1->Q2 No (Offline Analysis) A2 Use LC-MS Q2->A2 Yes A3 Use HPLC for routine quantification Q2->A3 No A4 Use qNMR for high-accuracy structural confirmation & quantification A2->A4 For orthogonal validation A3->A4 For orthogonal validation

Caption: Decision tree for selecting an appropriate monitoring technique.

Biosynthesis Rauvomitorine Rauvomitorine G ReserpicAcidME This compound Methyl Ester Rauvomitorine->ReserpicAcidME O-methylation (Methyltransferase) Reserpine Reserpine ReserpicAcidME->Reserpine Acylation with TMB (Acyltransferase)

Caption: Simplified late-stage biosynthesis pathway leading to reserpine.

Experimental Protocols

Protocol 1: Offline Monitoring by HPLC

This protocol describes the quantitative analysis of reaction aliquots to determine the concentration of this compound and key reactants.

4.1.1. Principle Reverse-phase HPLC separates compounds based on their polarity. A C18 column is used with a mobile phase of acetonitrile and water. The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentration.

4.1.2. Apparatus and Reagents

  • HPLC system with UV detector (set to 268 nm)

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Formic acid or phosphoric acid (for pH adjustment)

  • This compound analytical standard

  • Volumetric flasks, pipettes, and autosampler vials

4.1.3. Procedure

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water (e.g., a 75:25 v/v mixture). Adjust the pH of the aqueous component to ~3.0 with formic acid for good peak shape. Degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in a suitable solvent like methanol. Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Carefully withdraw a small, known volume (e.g., 100 µL) from the reaction mixture at specified time points.

    • Immediately quench the reaction by diluting the aliquot into a larger volume of cold mobile phase in a volumetric flask to stop the reaction and prevent precipitation.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set the column temperature to 25 °C and the flow rate to 1.0 mL/min.

    • Set the UV detector to 268 nm.

    • Inject the standards first to generate a calibration curve, followed by the reaction samples.

  • Data Analysis:

    • Integrate the peak corresponding to this compound in each chromatogram.

    • Use the linear regression equation from the calibration curve (Peak Area vs. Concentration) to calculate the concentration of this compound in each sample.

    • Plot the concentration of this compound versus time to generate a reaction profile.

Protocol 2: In-situ Monitoring by ATR-FTIR

This protocol describes the use of an attenuated total reflectance (ATR) FTIR probe for continuous, real-time monitoring of the synthesis.

4.2.1. Principle ATR-FTIR measures the infrared spectrum of the liquid in direct contact with the ATR crystal probe. By monitoring the change in absorbance of characteristic vibrational bands (e.g., C=O stretch of an ester product, O-H stretch of a starting acid), the relative concentrations of reactants and products can be tracked in real-time.

4.2.2. Apparatus and Reagents

  • FTIR spectrometer with a remote ATR immersion probe (e.g., Diamond or SiComp).

  • Jacketed reaction vessel with a port for the ATR probe.

  • Reaction components (solvents, reactants, catalysts).

4.2.3. Procedure

  • System Setup:

    • Insert the ATR probe

Practical Guide to Reserpic Acid Esterification Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Reserpic acid, a pentacyclic indole alkaloid, is a key intermediate in the synthesis of reserpine and its analogues. The pharmacological activity of these compounds is significantly influenced by the nature of the ester groups attached to the this compound scaffold. Esterification of the C-18 hydroxyl group and the C-16 carboxyl group allows for the modulation of lipophilicity, bioavailability, and target-binding affinity. This guide provides detailed protocols for the synthesis of various this compound esters, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The primary biological target for many this compound esters is the vesicular monoamine transporter (VMAT), an integral membrane protein responsible for the transport of neurotransmitters.

Key Esterification Strategies

The esterification of this compound can be broadly categorized into two main types:

  • Esterification of the Carboxylic Acid Group: This is typically achieved through reactions with alcohols under acidic conditions (Fischer Esterification), or by using activating agents such as diazomethane or carbodiimides.

  • Acylation of the Hydroxyl Group: The C-18 hydroxyl group can be esterified using acylating agents like acid anhydrides or acyl chlorides.

The choice of method depends on the desired ester, the stability of the starting materials, and the required scale of the reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound Methyl Ester via Fischer Esterification

This protocol describes the classic acid-catalyzed esterification of the carboxylic acid group of this compound with methanol.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) gas

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol (excess, can be used as solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or bubble anhydrous HCl gas through the solution.

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl reserpate.

  • Purify the product by recrystallization from a suitable solvent system (e.g., methanol/ether).

Protocol 2: Synthesis of this compound Alkyl Esters using Diazoalkanes

This method is suitable for the preparation of methyl, ethyl, and other lower alkyl esters under mild conditions. Caution: Diazoalkanes are toxic and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood.

Materials:

  • This compound or this compound hydrochloride

  • Ethereal solution of diazomethane or diazoethane

  • Methanol or Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Nitrogen gas supply

Procedure for Methyl Reserpate:

  • Suspend this compound hydrochloride (1.2 parts by weight) in a mixture of 50% ether/methanol (50 parts by volume).[1]

  • Add an excess of an ethereal solution of diazomethane slowly with stirring. Nitrogen gas will evolve.[1]

  • Allow the reaction mixture to stand at room temperature for approximately 18 hours.[1]

  • Remove the excess diazomethane by bubbling nitrogen gas through the solution or by careful distillation.[1]

  • Filter the resulting solution and concentrate to dryness in vacuo at a temperature not exceeding 40°C.[1]

  • Recrystallize the crystalline residue from a methanol-ether solution to yield methyl reserpate.[1]

Procedure for Ethyl Reserpate:

  • Suspend this compound (0.2 parts by weight) in methanol (parts by volume) and add an ethyl ether solution containing diazoethane (0.5 parts by weight) in small portions.[1]

  • Allow the mixture to stand for about 1 hour at room temperature.[1]

  • Evaporate the ether and excess diazoethane under a stream of nitrogen.[1]

  • Concentrate the methanolic solution almost to dryness and add ether to precipitate any unreacted starting material.[1]

  • Filter the mixture and evaporate the methanol-ether filtrate to dryness in vacuo to obtain ethyl reserpate as a glassy residue.[1]

Protocol 3: Esterification of this compound using Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)

This method utilizes a coupling agent (DCC) and a catalyst (DMAP) for the esterification of the carboxylic acid group under mild conditions.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, propanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 3-6 hours. Monitor the reaction by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with cold dichloromethane.

  • Combine the filtrates and wash sequentially with 0.5 N HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or recrystallization.

Protocol 4: Acylation of the C-18 Hydroxyl Group of this compound Esters

This protocol describes the esterification of the hydroxyl group of a pre-formed this compound ester (e.g., methyl reserpate) using an acid anhydride.

Materials:

  • This compound methyl ester

  • Acetic anhydride

  • Pyridine (anhydrous) or a catalytic amount of a strong acid (e.g., H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

Procedure:

  • Dissolve this compound methyl ester (1.0 eq) in anhydrous pyridine or a suitable solvent with a catalytic amount of a strong acid.

  • Add acetic anhydride (1.5 - 2.0 eq) to the solution.

  • Stir the reaction at room temperature or gently heat (e.g., 50-60°C) for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution to remove excess acetic anhydride and acetic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting di-ester by chromatography or recrystallization.

Data Presentation

Esterification MethodAlcohol/Acylating AgentCatalyst/ReagentSolventReaction TimeProductMelting Point (°C)YieldReference
Fischer EsterificationMethanolH₂SO₄ or HClMethanol4-8 h (reflux)Methyl Reserpate~240-242Moderate to GoodGeneral Method
DiazoalkaneDiazomethane-Ether/Methanol18 hMethyl Reserpate240-242Good[1]
DiazoalkaneDiazoethane-Ether/Methanol1 hEthyl Reserpate-Good[1]
DiazoalkaneDiazoethane-Ethanol/EtherOvernightEthyl Reserpate220-225Good[1]
DCC CouplingGeneric AlcoholDCC, DMAPDichloromethane3-6 hCorresponding EsterVariesGood to ExcellentGeneral Method
AcylationAcetic AnhydridePyridine or H₂SO₄Pyridine or otherSeveral hoursAcetyl Reserpate EsterVariesGoodGeneral Method

Visualization of Experimental Workflow and Biological Action

Experimental Workflow: General Esterification of this compound

Esterification_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Reserpic_Acid This compound Reaction_Vessel Reaction Setup (e.g., Reflux, Stirring) Reserpic_Acid->Reaction_Vessel Esterifying_Agent Esterifying Agent (Alcohol or Acylating Agent) Esterifying_Agent->Reaction_Vessel Catalyst Catalyst / Reagent (e.g., H2SO4, DCC, Diazoalkane) Catalyst->Reaction_Vessel Extraction Extraction & Washing Reaction_Vessel->Extraction Reaction Completion Drying Drying Extraction->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification Product Pure this compound Ester Purification->Product

Caption: General workflow for the synthesis of this compound esters.

Signaling Pathway: Inhibition of Vesicular Monoamine Transporter (VMAT)

This compound and its esters, most notably reserpine, exert their pharmacological effects by inhibiting the vesicular monoamine transporters, VMAT1 and VMAT2. This leads to the depletion of neurotransmitters from presynaptic vesicles.

VMAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_inhibition Inhibition Cytosolic_Monoamines Cytosolic Monoamines (Dopamine, Norepinephrine, Serotonin) VMAT VMAT1 / VMAT2 Cytosolic_Monoamines->VMAT Transport Stored_Monoamines Stored Monoamines VMAT->Stored_Monoamines Packaging Vesicle Synaptic Vesicle Synaptic_Cleft Synaptic Cleft Stored_Monoamines->Synaptic_Cleft Exocytosis (Reduced) Reserpic_Acid_Ester This compound Ester (e.g., Reserpine) Reserpic_Acid_Ester->VMAT Inhibits Postsynaptic_Receptor Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptor Neurotransmission (Decreased)

References

Isolating Reserpic Acid from Plant Extracts: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Reserpic acid, a key indole alkaloid, is a significant molecule in pharmaceutical research and development. It serves as a crucial precursor for the semi-synthesis of various therapeutic agents, including its more widely known ester, reserpine. While reserpine is naturally abundant in the roots of Rauwolfia serpentina (Indian snakeroot), this compound itself is primarily obtained through the chemical modification of reserpine.[1] This document provides detailed protocols for the extraction of the parent alkaloid, reserpine, from Rauwolfia serpentina, followed by the chemical conversion of reserpine to this compound and its subsequent purification.

These methods are designed for researchers, scientists, and drug development professionals seeking to obtain high-purity this compound for further investigation and as a starting material for the synthesis of novel pharmaceutical compounds. The protocols emphasize efficiency, yield, and purity, incorporating modern chromatographic techniques for isolation and purification.

Data Presentation

The following tables summarize quantitative data associated with the extraction and conversion processes.

Table 1: Extraction Yields of Total Alkaloids and Reserpine from Rauwolfia serpentina

Plant PartExtraction SolventExtraction MethodTotal Alkaloid Yield (%)Reserpine Content in Extract (%)Reference
RootsEthanolSoxhlet Extraction12.05Not specified[2]
RootsMethanolMacerationNot specifiedVariable (up to 3.0% of plant dry weight)[2]
RootsBenzenePercolationNot specifiedNot specified[3]
Roots90% AlcoholSoxhlet ExtractionNot specifiedNot specified[3]

Table 2: Chromatographic Conditions for Purification

CompoundChromatographic MethodStationary PhaseMobile PhaseDetectionReference
ReserpineColumn ChromatographySilica GelChloroform-Methanol GradientTLC with Dragendorff's reagent[4]
ReserpineHPLCC18Acetonitrile:WaterUV at 268 nm[3]
This compoundHPLCC18Acetonitrile:0.1% Formic Acid in WaterUV[5]

Experimental Protocols

Protocol 1: Extraction and Isolation of Reserpine from Rauwolfia serpentina Roots

This protocol details a common method for extracting and isolating reserpine from the dried roots of Rauwolfia serpentina.

1. Materials and Reagents:

  • Dried and powdered roots of Rauwolfia serpentina

  • 90% Ethanol

  • Ether-Chloroform-90% Alcohol mixture (20:8:2.5 v/v/v)

  • Dilute Ammonia solution

  • 0.5 N Sulfuric Acid

  • Chloroform

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., chloroform, methanol)

  • TLC plates (silica gel G)

  • Dragendorff's reagent for TLC visualization

  • Rotary evaporator

  • Soxhlet apparatus

  • Chromatography column

2. Extraction Procedure:

  • Accurately weigh 100 g of dried, finely powdered roots of Rauwolfia serpentina.

  • Place the powdered root material into a thimble and load it into a Soxhlet apparatus.

  • Extract the powder with 90% ethanol for 6-8 hours, or until the solvent running through the siphon is colorless.

  • After extraction, concentrate the ethanolic extract to dryness under reduced pressure using a rotary evaporator. The resulting residue contains the crude alkaloid mixture.

3. Preliminary Purification:

  • Dissolve the dried extract in a minimal amount of the ether-chloroform-90% alcohol (20:8:2.5) mixture.

  • Filter the solution to remove any insoluble material.

  • To the filtrate, add dilute ammonia solution dropwise until the solution is slightly alkaline. This will precipitate the crude alkaloids.

  • Add water to facilitate the complete precipitation of the alkaloid mixture.

  • Collect the precipitate by filtration and allow it to air dry.

4. Acid-Base Purification:

  • Dissolve the dried precipitate in 0.5 N sulfuric acid.

  • Wash the acidic solution with chloroform three times to remove non-alkaloidal impurities. Discard the chloroform layer.

  • Make the acidic aqueous layer alkaline by the slow addition of dilute ammonia solution. This will precipitate the alkaloid salts.

  • Extract the liberated alkaloids with three portions of chloroform.

  • Combine the chloroform extracts and evaporate to dryness under reduced pressure to obtain the total Rauwolfia alkaloids.

5. Chromatographic Isolation of Reserpine:

  • Prepare a silica gel column using a suitable solvent system (e.g., chloroform).

  • Dissolve the total alkaloid residue in a minimal amount of the initial mobile phase.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

  • Collect fractions and monitor the separation by Thin Layer Chromatography (TLC), using a mobile phase such as chloroform:methanol (95:5).

  • Visualize the TLC plates using Dragendorff's reagent. Reserpine will appear as a distinct spot.

  • Combine the fractions containing pure reserpine and evaporate the solvent to yield crystalline reserpine.

Protocol 2: Conversion of Reserpine to this compound via Alkaline Hydrolysis

This protocol describes the chemical conversion of isolated reserpine to this compound.

1. Materials and Reagents:

  • Purified Reserpine

  • Methanolic Potassium Hydroxide (e.g., 2N)

  • Dilute Hydrochloric Acid (e.g., 1N)

  • Distilled Water

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Anhydrous Sodium Sulfate

  • Rotary evaporator

  • pH meter or pH paper

2. Hydrolysis Procedure:

  • Dissolve a known amount of purified reserpine in methanolic potassium hydroxide solution in a round-bottom flask.

  • Reflux the mixture for 1-2 hours. The hydrolysis reaction involves the cleavage of the ester bond linking the this compound moiety to 3,4,5-trimethoxybenzoic acid.

  • After reflux, allow the reaction mixture to cool to room temperature.

  • Neutralize the solution by carefully adding dilute hydrochloric acid until the pH is approximately 7.

  • Concentrate the neutralized solution under reduced pressure to remove the methanol.

3. Isolation and Purification of this compound:

  • Acidify the remaining aqueous solution to a pH of approximately 3-4 with dilute hydrochloric acid. This will precipitate the this compound.

  • Extract the acidified solution with several portions of ethyl acetate.

  • Combine the organic extracts and wash them with a small amount of distilled water.

  • Dry the ethyl acetate solution over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Evaporate the ethyl acetate under reduced pressure to obtain crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water) or by preparative High-Performance Liquid Chromatography (HPLC).

Visualizations

experimental_workflow start Start: Dried Rauwolfia Serpentina Roots extraction Soxhlet Extraction (90% Ethanol) start->extraction Step 1 end_reserpine Isolated Reserpine hydrolysis Alkaline Hydrolysis (Methanolic KOH) end_reserpine->hydrolysis Step 4 end_reserpic_acid Purified this compound concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Alkaloid Extract concentration1->crude_extract prelim_purification Preliminary Purification (Solvent Partitioning & Precipitation) crude_extract->prelim_purification Step 2 acid_base_purification Acid-Base Purification prelim_purification->acid_base_purification total_alkaloids Total Rauwolfia Alkaloids acid_base_purification->total_alkaloids column_chrom Column Chromatography (Silica Gel) total_alkaloids->column_chrom Step 3 column_chrom->end_reserpine neutralization Neutralization & Concentration hydrolysis->neutralization acidification Acidification & Extraction (Ethyl Acetate) neutralization->acidification Step 5 purification Final Purification (Recrystallization/HPLC) acidification->purification purification->end_reserpic_acid

Figure 1: Workflow for the isolation of this compound from Rauwolfia serpentina.

logical_relationship plant_material Rauwolfia serpentina (Source Material) extraction Extraction & Purification plant_material->extraction reserpine Reserpine (Primary Alkaloid) hydrolysis Chemical Hydrolysis reserpine->hydrolysis reserpic_acid This compound (Target Compound) trimethoxybenzoic_acid 3,4,5-Trimethoxybenzoic Acid (Byproduct) extraction->reserpine hydrolysis->reserpic_acid hydrolysis->trimethoxybenzoic_acid

Figure 2: Logical relationship from source material to the final product.

References

Application Notes and Protocols for the Use of Reserpic Acid in the Development of Antihypertensive Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reserpic acid, a pentacyclic indole alkaloid, serves as a crucial scaffold in the development of antihypertensive drugs. It is the principal hydrolysis product of reserpine, a natural product isolated from the roots of Rauwolfia serpentina, which has a long history in the management of hypertension. The therapeutic effect of reserpine and its derivatives is primarily attributed to their ability to deplete catecholamines, such as norepinephrine, from peripheral sympathetic nerve endings. This is achieved through the irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2), a protein responsible for sequestering monoamine neurotransmitters into synaptic vesicles.[1][2][3] By blocking VMAT2, this compound-based compounds prevent the storage of norepinephrine, leaving it susceptible to degradation by monoamine oxidase (MAO) in the cytoplasm.[2] This reduction in vesicular norepinephrine leads to decreased neurotransmitter release into the synaptic cleft, resulting in reduced sympathetic tone, vasodilation, and a subsequent lowering of blood pressure.[2][3]

These application notes provide a comprehensive overview of the use of this compound in antihypertensive drug development, including its mechanism of action, quantitative data on the activity of its derivatives, and detailed experimental protocols for their evaluation.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of this compound derivatives against VMAT2 and their antihypertensive effects in vivo.

Table 1: In Vitro VMAT2 Inhibition by Reserpine and its Derivatives

CompoundDescriptionAssay SystemIC50 (nM)Reference
ReserpineParent compound[³H]dopamine uptake in chromaffin granule ghosts~37[4]
AIPPMER18-O-[3-(3′-iodo-4′-azidophenyl)-propionyl]methyl reserpate[³H]dopamine uptake in chromaffin granule ghosts~83[4]
IAPEGlyMER18-O-[N-(3′-iodo-4′-azidophenethyl)glycyl]methyl reserpate[³H]dopamine uptake in chromaffin granule ghosts~200[4]

Table 2: In Vivo Antihypertensive Activity of Reserpine in Spontaneously Hypertensive Rats (SHR)

TreatmentDoseRoute of AdministrationDurationReduction in Systolic Blood Pressure (mmHg)Reference
Reserpine0.1 mg/kg/dayOral4 weeksSignificant reduction, leading to normalization[5]
Reserpine0.2 mg/kg i.p.Intraperitoneal14 daysSignificant reduction[2]
Reserpine0.5 mg/dayOralNot SpecifiedSignificant reduction[6]

Experimental Protocols

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition Assay

This protocol describes a radioligand uptake assay to determine the inhibitory activity of this compound derivatives on VMAT2.

Materials:

  • Isolated synaptic vesicles from rat brain or chromaffin granule ghosts from bovine adrenal medulla.

  • [³H]dopamine or [³H]serotonin (radioligand).

  • Test compounds (this compound derivatives) at various concentrations.

  • Reserpine (as a positive control).

  • Assay buffer (e.g., sucrose buffer with ATP and Mg²⁺).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Vesicle Preparation: Isolate synaptic vesicles from rat brain tissue or chromaffin granule ghosts from bovine adrenal medulla using established differential centrifugation and sucrose gradient methods.

  • Assay Setup: In microcentrifuge tubes, combine the isolated vesicles, assay buffer, and varying concentrations of the test compound or reserpine.

  • Initiation of Uptake: Add the radioligand ([³H]dopamine or [³H]serotonin) to each tube to initiate the uptake reaction.

  • Incubation: Incubate the tubes at 37°C for a predetermined time (e.g., 5-10 minutes) to allow for vesicular uptake of the radioligand.

  • Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of radioligand uptake for each concentration of the test compound compared to the control (no inhibitor). Determine the IC50 value, the concentration of the compound that causes 50% inhibition of VMAT2 activity, by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)

This protocol outlines the procedure for evaluating the antihypertensive effects of this compound derivatives in a well-established animal model of hypertension.

Animals:

  • Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (as controls), typically 12-16 weeks old.

Procedure:

  • Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment, with free access to standard chow and water.

  • Grouping: Randomly divide the SHR into treatment groups (n=6-8 per group), including a vehicle control group and groups receiving different doses of the test compound. Include a group of WKY rats as a normotensive control.

  • Baseline Blood Pressure Measurement: Before starting the treatment, measure the baseline systolic blood pressure (SBP) and diastolic blood pressure (DBP) of all rats using a non-invasive tail-cuff method. To ensure accuracy, pre-warm the rats to dilate the tail artery and take multiple readings for each animal.

  • Drug Administration: Administer the test compounds (dissolved or suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) to the treatment groups daily for a specified period (e.g., 4 weeks) via oral gavage or intraperitoneal injection. The vehicle control group should receive the vehicle alone.

  • Blood Pressure Monitoring: Measure the SBP and DBP of all rats at regular intervals (e.g., weekly) throughout the study period.

  • Data Analysis: At the end of the study, compare the changes in SBP and DBP from baseline between the treatment groups and the vehicle control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the antihypertensive effect.

Synthesis of this compound Derivatives (Esterification Example)

This protocol provides a general method for the synthesis of ester derivatives of this compound.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Acid catalyst (e.g., sulfuric acid, thionyl chloride)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

  • Dissolution: Dissolve this compound in an anhydrous solvent in a round-bottom flask.

  • Addition of Alcohol and Catalyst: Add an excess of the desired anhydrous alcohol to the solution, followed by a catalytic amount of the acid catalyst.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for several hours to overnight, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent, wash the organic layer with brine, and dry it over an anhydrous salt (e.g., sodium sulfate).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the pure this compound ester.

  • Characterization: Confirm the structure of the synthesized ester using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Signaling_Pathway_of_Reserpic_Acid_Derivatives cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Smooth Muscle Cell) cluster_outcome Physiological Outcome Reserpic_Acid_Derivative This compound Derivative VMAT2 VMAT2 Reserpic_Acid_Derivative->VMAT2 Irreversible Inhibition Vesicle Synaptic Vesicle VMAT2->Vesicle Blocks NE uptake NE_synapse Norepinephrine Vesicle->NE_synapse Reduced Release NE_cyto Norepinephrine (Cytoplasm) MAO Monoamine Oxidase (MAO) NE_cyto->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Activation Vasoconstriction Vasoconstriction Signal_Transduction->Vasoconstriction Leads to Blood_Pressure Decreased Blood Pressure Vasoconstriction->Blood_Pressure Reduced

Caption: Mechanism of antihypertensive action of this compound derivatives.

Experimental_Workflow_In_Vivo Start Start: In Vivo Antihypertensive Study Acclimatization Acclimatize SHR and WKY Rats (1 week) Start->Acclimatization Grouping Randomly Assign Rats to Treatment Groups Acclimatization->Grouping Baseline_BP Measure Baseline Blood Pressure (Tail-cuff) Grouping->Baseline_BP Treatment Daily Administration of Test Compound/Vehicle Baseline_BP->Treatment Monitoring Weekly Blood Pressure Monitoring Treatment->Monitoring 4 weeks Monitoring->Treatment Data_Analysis Analyze Blood Pressure Changes Monitoring->Data_Analysis End End: Evaluate Antihypertensive Efficacy Data_Analysis->End

Caption: Workflow for in vivo evaluation of antihypertensive agents.

Logical_Relationship Reserpic_Acid This compound (Scaffold) Chemical_Modification Chemical Modification (e.g., Esterification, Amidation) Reserpic_Acid->Chemical_Modification Derivative_Library Library of This compound Derivatives Chemical_Modification->Derivative_Library In_Vitro_Screening In Vitro Screening (VMAT2 Inhibition Assay) Derivative_Library->In_Vitro_Screening Lead_Compounds Lead Compounds (High VMAT2 Affinity) In_Vitro_Screening->Lead_Compounds Identifies In_Vivo_Testing In Vivo Testing (SHR Model) Lead_Compounds->In_Vivo_Testing Antihypertensive_Drug_Candidate Antihypertensive Drug Candidate In_Vivo_Testing->Antihypertensive_Drug_Candidate Validates

References

experimental setup for studying reserpic acid's inhibitory effects

Author: BenchChem Technical Support Team. Date: November 2025

An experimental setup to study the inhibitory effects of reserpic acid, an indole alkaloid and a derivative of the antihypertensive drug reserpine, is detailed in the following application notes and protocols.[1][2] this compound's primary mechanism of action involves the modulation of neurotransmitter systems, specifically by inhibiting vesicular monoamine transporters (VMAT).[3] This leads to a decrease in the storage of neurotransmitters such as norepinephrine and serotonin in synaptic vesicles.[3]

The protocols provided are designed for researchers, scientists, and drug development professionals to characterize the inhibitory potency of this compound on its primary target, the vesicular monoamine transporter.

Mechanism of Inhibition: VMAT2 Blockade

This compound exerts its inhibitory effect by blocking the H+/monoamine translocator, a key component of Vesicular Monoamine Transporter 2 (VMAT2).[1] VMAT2 is responsible for pumping monoamine neurotransmitters from the neuronal cytoplasm into synaptic vesicles, a process crucial for their subsequent release into the synapse. By inhibiting VMAT2, this compound prevents the sequestration of neurotransmitters, leaving them susceptible to degradation by enzymes like monoamine oxidase (MAO) in the cytoplasm.[2] This ultimately leads to the depletion of available monoamines for neurotransmission. A study has shown that this compound inhibits ATP-dependent norepinephrine uptake with a Ki of approximately 10 µM.[1]

G cluster_0 Synaptic Vesicle Lumen cluster_1 Cytoplasm NE_vesicle Norepinephrine H_vesicle H+ VMAT2 VMAT2 H_vesicle->VMAT2 Antiport NE_cyto Norepinephrine MAO MAO NE_cyto->MAO Degradation NE_cyto->VMAT2 1. Binding Degraded Degraded Metabolites MAO->Degraded VMAT2->NE_vesicle 2. Translocation ATPase V-ATPase ATPase->H_vesicle H+ pump ReserpicAcid This compound ReserpicAcid->VMAT2 Inhibition

Caption: Signaling pathway of VMAT2 inhibition by this compound.

Protocol 1: VMAT2 Inhibition Assay Using Chromaffin Vesicle Ghosts

This protocol describes an in vitro assay to measure the inhibition of norepinephrine transport into adrenal medullary chromaffin vesicles by this compound.[1] The principle relies on quantifying the uptake of a radiolabeled substrate (e.g., [³H]norepinephrine) into isolated vesicle "ghosts" in the presence and absence of the inhibitor.

Experimental Workflow

G A Preparation of Chromaffin Vesicle Ghosts C Pre-incubation: Vesicles + this compound A->C B Preparation of Assay Buffer and Reagent Solutions B->C D Initiation of Transport: Add [³H]Norepinephrine + ATP C->D E Incubation (e.g., 10 min at 37°C) D->E F Termination of Reaction (Rapid filtration) E->F G Washing and Separation of Vesicles F->G H Quantification of Uptake (Liquid Scintillation Counting) G->H I Data Analysis: IC50 and Ki Determination H->I

Caption: Overall workflow for the VMAT2 inhibition assay.
Methodology

1. Materials and Reagents:

  • Biological Material : Bovine adrenal medullae for the isolation of chromaffin granules.

  • Chemicals : this compound, Norepinephrine (unlabeled), ATP, MgCl₂, HEPES buffer, Sucrose.

  • Radiochemical : [³H]Norepinephrine.

  • Equipment : Homogenizer, ultracentrifuge, liquid scintillation counter, filter apparatus, microplate reader.

2. Preparation of Chromaffin Vesicle Ghosts:

  • Isolate chromaffin granules from bovine adrenal medullae by differential centrifugation.

  • Prepare vesicle "ghosts" (membranes resealed after osmotic lysis) by lysing the purified granules in a hypotonic buffer (e.g., 10 mM HEPES, pH 7.4).

  • Resuspend the vesicle ghosts in an appropriate isotonic buffer (e.g., 0.3 M sucrose, 10 mM HEPES, pH 7.4) and store at -80°C.

  • Determine the protein concentration of the vesicle ghost preparation using a standard method (e.g., Bradford assay).

3. Norepinephrine Transport Assay:

  • Prepare a range of this compound dilutions in the assay buffer (e.g., 150 mM KCl, 20 mM HEPES, pH 7.4, 5 mM MgCl₂).

  • In a 96-well plate or microcentrifuge tubes, add 20 µL of chromaffin vesicle ghosts (approx. 50 µg protein).

  • Add 20 µL of the corresponding this compound dilution or vehicle control (for 0% inhibition).

  • Pre-incubate the mixture for 10 minutes at 37°C.[4]

  • Initiate the transport reaction by adding 20 µL of a solution containing 5 mM ATP and [³H]norepinephrine (final concentration ~50 nM).

  • Incubate for 10 minutes at 37°C.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate the vesicles from the assay medium.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of inhibitor that reduces transport by 50%) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Data Presentation

Table 1: Inhibition of [³H]Norepinephrine Uptake by this compound

This compound (µM) Mean CPM (Counts Per Minute) % Inhibition
0 (Control) 15,250 0.0
0.1 14,180 7.0
1 11,590 24.0
5 8,845 42.0
10 7,473 51.0
50 3,355 78.0

| 100 | 1,830 | 88.0 |

Note: Data are hypothetical and for illustrative purposes only.

Protocol 2: Competitive Radioligand Binding Assay

This protocol determines the binding affinity of this compound to VMAT2 by measuring its ability to compete with a known high-affinity radioligand, such as [³H]dihydrotetrabenazine ([³H]DTBZ).

Methodology

1. Materials and Reagents:

  • Vesicle Preparation : Chromaffin vesicle ghosts or cell membranes expressing VMAT2.

  • Radioligand : [³H]dihydrotetrabenazine ([³H]DTBZ).

  • Competitor : Unlabeled this compound.

  • Assay Buffer : e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control : A high concentration of a known VMAT2 ligand (e.g., 10 µM unlabeled tetrabenazine).

2. Binding Assay Protocol:

  • Set up a series of tubes or a 96-well filter plate.

  • To each well, add:

    • 25 µL of assay buffer.

    • 25 µL of [³H]DTBZ at a fixed concentration (typically at or below its Kd).

    • 25 µL of varying concentrations of unlabeled this compound (for the competition curve) or vehicle (for total binding) or excess unlabeled tetrabenazine (for non-specific binding).

    • 25 µL of the membrane preparation (20-50 µg protein).

  • Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration over a glass fiber filter plate.

  • Wash the filters quickly with ice-cold assay buffer.

  • Allow filters to dry, then add scintillation cocktail.

  • Quantify the bound radioactivity using a microplate scintillation counter.[5]

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

Table 2: Competitive Displacement of [³H]DTBZ by this compound

This compound (µM) Specific Binding (CPM) % of Control Binding
0 (Control) 9,800 100.0
0.1 9,114 93.0
1 7,644 78.0
10 4,802 49.0
50 2,156 22.0

| 100 | 1,078 | 11.0 |

Note: Data are hypothetical and for illustrative purposes only.

References

Application Notes and Protocol for the Reduction of Reserpic Acid to Reserpic Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reserpic acid, a key intermediate in the synthesis of various bioactive alkaloids, can be selectively reduced to its corresponding primary alcohol, reserpic alcohol. This transformation is a fundamental step in the structural modification of reserpine analogs and other indole alkaloids for drug discovery and development. The primary method for this reduction is the use of the powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄). Weaker reducing agents, such as sodium borohydride, are not effective for the reduction of carboxylic acids. This document provides a detailed protocol for the reduction of this compound to reserpic alcohol, including experimental procedures, data presentation, and a workflow diagram.

Data Presentation

A summary of the key quantitative data for the starting material and the product is presented in Table 1. This allows for a clear comparison of the physical and chemical properties of this compound and reserpic alcohol.

Table 1: Quantitative Data for this compound and Reserpic Alcohol

PropertyThis compoundReserpic Alcohol
Molecular Formula C₂₂H₂₈N₂O₅C₂₂H₃₀N₂O₄
Molecular Weight 400.5 g/mol 386.5 g/mol
Appearance White crystalline solidPresumed to be a solid
Melting Point Approximately 356 °CNot available in the searched literature
Solubility Soluble in organic solvents like ethanolExpected to be soluble in polar organic solvents
Typical Reaction Yield N/ANot available in the searched literature

Spectroscopic Data:

While specific ¹H and ¹³C NMR data for reserpic alcohol were not found in the searched literature, the expected characteristic spectroscopic features for the product are described in the experimental protocol section. The successful conversion can be monitored by the disappearance of the carboxylic acid proton signal in ¹H NMR and the carboxyl carbon signal in ¹³C NMR, and the appearance of new signals corresponding to the primary alcohol.

Experimental Workflow

The overall workflow for the reduction of this compound to reserpic alcohol is depicted in the following diagram. This includes the reaction setup, the reduction reaction, quenching, and the workup and purification steps.

Troubleshooting & Optimization

Technical Support Center: Reserpic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to overcome common challenges encountered during the purification of reserpic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common sources?

This compound (C₂₂H₂₈N₂O₅) is a yohimban indole alkaloid.[1] It is most commonly obtained through the chemical hydrolysis or oxidation of reserpine, a more complex alkaloid extracted from the roots of plants in the Rauwolfia genus, such as Rauwolfia serpentina and Rauwolfia vomitoria.[1][2] Alkaline hydrolysis of reserpine yields this compound, methanol, and 3,4,5-trimethoxybenzoic acid.[2][3][4][5]

Q2: What are the key chemical properties of this compound I should be aware of during purification?

This compound is a white crystalline solid that possesses both a carboxylic acid and a hydroxyl group.[1][6] It is acidic and soluble in organic solvents like ethanol, but has limited solubility in water.[1] It is stable under standard laboratory conditions but can degrade at extreme pH levels or high temperatures.[1]

Q3: What are the main impurities I might encounter?

Common impurities include unreacted reserpine, byproducts from hydrolysis or oxidation like 3,4,5-trimethoxybenzoic acid, and other related alkaloids from the crude natural extract.[2][3] Degradation products can also form if the compound is exposed to harsh conditions.

Q4: Which analytical techniques are best for monitoring purification progress?

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential for monitoring reaction progress and assessing the purity of fractions.[1] TLC is useful for quick, qualitative checks, while HPLC provides quantitative purity data. Spectroscopic methods like NMR and IR are used to confirm the final structure and identity of the purified compound.[1]

Troubleshooting Guide

Issue 1: Low Yield After Hydrolysis of Reserpine

Q: I'm getting a very low yield of this compound after the alkaline hydrolysis of reserpine. What could be the cause?

A: Low yields can stem from incomplete reaction or degradation of the product. Consider the following:

  • Incomplete Hydrolysis: Ensure the reaction conditions (e.g., concentration of alkali, temperature, reaction time) are sufficient for complete cleavage of the ester linkages. The process requires controlled conditions to successfully yield this compound along with methanol and 3,4,5-trimethoxybenzoic acid.[2][3]

  • Product Degradation: this compound can degrade under harsh conditions.[1] Avoid excessively high temperatures or prolonged exposure to strong bases. A water bath at around 50°C has been used effectively.[6]

  • Inefficient Extraction: After hydrolysis, the product needs to be carefully separated. This compound, being an acid, can be separated from neutral and basic impurities using acid-base extraction techniques. Ensure the pH is adjusted correctly to partition your product into the desired layer.

Issue 2: Poor Separation During Column Chromatography

Q: My column chromatography isn't separating this compound from impurities effectively. The fractions are all mixed.

A: Achieving good separation requires optimizing several parameters. Here are some key areas to troubleshoot:

  • Solvent System Selection: The polarity of your mobile phase is critical. An inappropriate solvent system will result in either the compound staying on the column or eluting too quickly with impurities. Use TLC to screen for an optimal solvent system that gives your target compound an Rf value between 0.2 and 0.35 for the best separation.[7]

  • Column Packing: Unevenly packed columns with air bubbles or cracks lead to channeling and poor separation. Ensure the silica gel is packed uniformly as a slurry to create a homogenous stationary phase.[8]

  • Sample Loading: Overloading the column is a common cause of poor resolution. The sample should be dissolved in a minimal amount of solvent and loaded as a concentrated, narrow band at the top of the column.[9][10]

  • Flow Rate: A slower flow rate generally allows for better equilibrium between the mobile and stationary phases, improving separation.[11] For flash chromatography, a flow rate of about 5 cm of solvent level decrease per minute is recommended.[7]

Data Presentation: Chromatographic Systems

The following tables summarize solvent systems that can be used as starting points for the purification of this compound and its parent compound, reserpine. Optimization may be required based on your specific crude mixture.

Table 1: Solvent Systems for Thin-Layer Chromatography (TLC)

Application Stationary Phase Mobile Phase (Solvent System) Ratio (v/v/v) Visualization Notes
Analysis of Reserpine & Related Alkaloids Silica Gel 60 F₂₅₄ Chloroform : Methanol 97:3 Dragendorff's Reagent Good for general screening of alkaloids.[12]
Analysis of Reserpine & Related Alkaloids Silica Gel 60 F₂₅₄ Chloroform : Methanol : Aq. Ammonia 95:4.5:0.5 Dragendorff's Reagent The addition of ammonia can improve the spot shape of basic alkaloids.[12]

| HPTLC of Reserpine | Silica Gel 60 F₂₅₄ | Toluene : Ethyl Acetate : Diethylamine : Glacial Acetic Acid | 6.5:5.0:1.5:0.5 | UV at 268 nm | A more complex system for high-performance separation.[13] |

Note: The Rf value for standard reserpine has been reported as 0.47.[14] this compound, being more polar due to the free carboxylic acid and hydroxyl groups, will have a lower Rf value in the same system.

Table 2: Mobile Phases for High-Performance Liquid Chromatography (HPLC)

Mode Stationary Phase Mobile Phase A Mobile Phase B Typical Conditions
Reversed-Phase C18 0.1% Formic Acid in Water Acetonitrile Gradient elution, e.g., 10% to 50% B over 20 minutes.[11]

| Reversed-Phase | C18 | High pH Buffer (e.g., Ammonium Hydroxide) | Acetonitrile / Methanol | Can provide superior peak shape and intensity compared to acidic methods.[15] |

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of Reserpine to this compound

This protocol is a generalized procedure based on common hydrolysis methods.[2][3]

  • Dissolution: Dissolve reserpine in a suitable alcoholic solvent, such as methanol.

  • Hydrolysis: Add an aqueous solution of a strong base (e.g., potassium hydroxide or sodium hydroxide).

  • Heating: Gently heat the mixture under reflux or in a temperature-controlled water bath (e.g., 50-60°C) for several hours. Monitor the reaction progress using TLC by spotting the reaction mixture against a reserpine standard. The disappearance of the reserpine spot indicates reaction completion.

  • Neutralization & Extraction: After cooling, slowly add water and then acidify the solution with an acid like HCl to a pH of 3-4.[6] This will protonate the this compound.

  • Workup: Extract the aqueous solution with an organic solvent (e.g., chloroform). The protonated this compound and 3,4,5-trimethoxybenzoic acid will partition into the organic layer. Wash the organic layer successively with water, a weak base solution (e.g., 1% sodium bicarbonate) to remove the more acidic 3,4,5-trimethoxybenzoic acid, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines a general procedure for purifying the crude this compound.

  • Solvent Selection: Determine the optimal eluent system using TLC. A common starting point for alkaloids is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[16] For this compound, a system like Dichloromethane:Methanol or Ethyl Acetate:Methanol with a small amount of acetic acid to improve peak shape is a good starting point.

  • Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the least polar solvent of your chosen system. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal volume of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin elution with the determined solvent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity over time) elution. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions using TLC. Combine the fractions that contain the pure this compound.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Recrystallization

Recrystallization is an excellent final step to achieve high purity.[17]

  • Solvent Selection: Find a suitable solvent or solvent pair. An ideal solvent dissolves this compound well when hot but poorly when cold. Methanol, ethanol, and acetone have been cited as potential recrystallization solvents.[6]

  • Dissolution: Place the semi-purified this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture until all the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to dry completely.

Visualizations

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4", arrowhead=normal, penwidth=1.5];

// Nodes Crude [label="Crude this compound\n(from Hydrolysis)"]; Column [label="Flash Column\nChromatography"]; TLC_Analysis [label="TLC Analysis\nof Fractions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Combine [label="Combine Pure\nFractions"]; Evaporation1 [label="Solvent\nEvaporation"]; Recrystallization [label="Recrystallization"]; Filtration [label="Vacuum Filtration\n& Drying"]; Pure_Product [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Crude -> Column [label=" Load Sample"]; Column -> TLC_Analysis [label=" Collect Fractions"]; TLC_Analysis -> Combine [label=" Identify Pure"]; TLC_Analysis -> Column [label=" Continue Elution", style=dashed, color="#EA4335"]; Combine -> Evaporation1; Evaporation1 -> Recrystallization; Recrystallization -> Filtration; Filtration -> Pure_Product; } DOT Caption: General experimental workflow for the purification of this compound.

// Node styles problem [fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause [fillcolor="#FBBC05", fontcolor="#202124"]; solution [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes p1 [label="Problem:\nLow Purity After Column", shape=box, style=rounded, problem];

c1 [label="Cause:\nPoor Separation", cause]; c2 [label="Cause:\nCo-eluting Impurity", cause]; c3 [label="Cause:\nColumn Overload", cause];

s1a [label="Solution:\nOptimize Solvent System via TLC\n(Target Rf = 0.2-0.3)", solution]; s1b [label="Solution:\nRepack Column Carefully\n(Slurry Method)", solution]; s2a [label="Solution:\nTry Gradient Elution\n(Increase Polarity)", solution]; s2b [label="Solution:\nChange Stationary Phase\n(e.g., Alumina, RP-C18)", solution]; s3a [label="Solution:\nReduce Sample Load", solution]; s3b [label="Solution:\nUse a Wider Column", solution];

// Edges edge [color="#4285F4", arrowhead=normal]; p1 -> c1; p1 -> c2; p1 -> c3;

c1 -> s1a; c1 -> s1b; c2 -> s2a; c2 -> s2b; c3 -> s3a; c3 -> s3b; } DOT Caption: Troubleshooting decision tree for low purity after column chromatography.

References

troubleshooting common issues in reserpic acid crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the crystallization of reserpic acid. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this compound crystallization?

A1: Based on available literature and the physicochemical properties of this compound, methanol and ethanol are commonly suggested solvents. This compound, a polar molecule containing a carboxylic acid group, exhibits good solubility in these polar organic solvents, especially at elevated temperatures, while having limited solubility at lower temperatures, a key characteristic for successful cooling crystallization. The choice between methanol and ethanol may depend on the specific impurity profile of the crude this compound.

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, typically occurs when the solution is too concentrated or cooled too quickly, causing the solute to come out of solution at a temperature above its melting point in the presence of the solvent. To address this, try redissolving the oil by heating the solution and adding a small amount of additional solvent. Then, allow the solution to cool more slowly to encourage the formation of crystals. Seeding the solution with a few crystals of pure this compound can also promote proper crystallization.

Q3: I am getting a very low yield of this compound crystals. What are the possible causes?

A3: A low yield can result from several factors. One common reason is using an excessive amount of solvent, which keeps a significant portion of the this compound dissolved in the mother liquor even after cooling. To check for this, you can evaporate a small sample of the mother liquor to see if a substantial amount of solid remains. Another possibility is that the cooling period was too short or the final temperature was not low enough to maximize crystal precipitation. Incomplete hydrolysis of the starting material (e.g., reserpine) to this compound can also lead to a lower than expected yield of the final product.

Q4: How can I improve the purity of my this compound crystals?

A4: The purity of the crystals is highly dependent on the crystallization process. Slow cooling is crucial as it allows for the selective incorporation of this compound molecules into the crystal lattice, excluding impurities.[1] If impurities are colored, adding activated charcoal to the hot solution before filtration can help remove them. A second recrystallization step can also significantly improve purity. It is also important to wash the filtered crystals with a small amount of cold crystallization solvent to remove any residual mother liquor containing impurities.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.

Problem Possible Cause(s) Suggested Solution(s)
No crystals form after cooling - Solution is not sufficiently supersaturated (too much solvent used).- The solution has cooled too rapidly, preventing nucleation.- High level of impurities inhibiting crystal formation.- Reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool slowly.- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound to the cooled solution.- If significant impurities are suspected, consider a pre-purification step like column chromatography.
Crystals form too quickly - The solution is too concentrated.- The cooling rate is too fast.- Reheat the solution to redissolve the crystals and add a small amount of additional solvent.- Insulate the flask to slow down the cooling process. An ideal crystallization should show initial crystal formation after about 5-15 minutes of cooling.[1]
Crystals are very small (powder-like) - Very rapid nucleation due to high supersaturation or rapid cooling.- Follow the recommendations for "Crystals form too quickly." Slower crystal growth generally leads to larger and purer crystals.
Discolored crystals - Presence of colored impurities in the crude material.- Before crystallization, dissolve the crude this compound in the hot solvent, add a small amount of activated charcoal, and perform a hot filtration to remove the charcoal and adsorbed impurities.
Oiling out - Solution is too concentrated.- Cooling is too rapid.- Melting point of the solid is depressed by impurities to below the temperature of crystallization.- Reheat to dissolve the oil and add more solvent. Allow for slower cooling.- Ensure the starting material is of reasonable purity.

Quantitative Data Summary

The following table summarizes key parameters for this compound crystallization based on typical laboratory practices. Note that optimal conditions can vary depending on the scale of the experiment and the purity of the starting material.

ParameterValueNotes
Solvent Methanol or EthanolChoice depends on impurity profile.
Solvent to Solute Ratio (approximate) 4-10 mL of solvent per 1 gram of crude this compoundStart with a lower ratio and add more solvent as needed to achieve dissolution at boiling point.[2]
Heating Temperature Boiling point of the chosen solvent (Methanol: ~65°C, Ethanol: ~78°C)Heat until all the this compound has dissolved.
Cooling Profile Slow cooling to room temperature, followed by an ice bathGradual cooling is critical for purity. An initial cooling period of 1-2 hours to room temperature is recommended before transferring to an ice bath for at least 30 minutes to maximize yield.
Typical Yield 70-90%Yield is highly dependent on the purity of the crude material and the precise crystallization conditions.

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound from Methanol

This protocol describes a standard cooling crystallization procedure for purifying crude this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of methanol (e.g., 5 mL per gram of crude solid) and start stirring. Heat the mixture to the boiling point of methanol (~65°C) on a hot plate. Continue adding small portions of hot methanol until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.

Visualizations

Below are diagrams illustrating key workflows and relationships in the troubleshooting of this compound crystallization.

TroubleshootingWorkflow cluster_solutions Troubleshooting Steps start Crystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes low_yield Low Yield issue->low_yield Yes oiling_out Oiling Out issue->oiling_out Yes impure_crystals Impure Crystals issue->impure_crystals Yes success Successful Crystallization issue->success No increase_concentration Increase Concentration / Evaporate Solvent no_crystals->increase_concentration add_seed_crystal Add Seed Crystal no_crystals->add_seed_crystal low_yield->increase_concentration slow_cooling Ensure Slow Cooling oiling_out->slow_cooling impure_crystals->slow_cooling recrystallize Perform Second Recrystallization impure_crystals->recrystallize increase_concentration->start slow_cooling->start add_seed_crystal->start recrystallize->start

Caption: A decision-making workflow for troubleshooting common crystallization problems.

LogicalRelationships cluster_parameters Controlling Parameters supersaturation Supersaturation nucleation Nucleation supersaturation->nucleation crystal_growth Crystal Growth nucleation->crystal_growth final_product Final Crystal Product crystal_growth->final_product concentration Solute Concentration concentration->supersaturation temperature Temperature temperature->supersaturation cooling_rate Cooling Rate cooling_rate->nucleation impurities Impurities impurities->nucleation impurities->crystal_growth

Caption: Key parameters influencing the stages of crystallization.

References

Technical Support Center: Optimization of Reaction Conditions for Reserpic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for reserpic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound is primarily synthesized through a few key methods:

  • Oxidation of Reserpine: This is a common method that involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the secondary alcohol group in reserpine to a ketone.[1]

  • Hydrazone Formation: This method involves forming hydrazones from reserpine derivatives, which are then hydrolyzed to yield this compound. This approach allows for modifications at various positions on the aromatic rings.[1]

  • Direct Synthesis from Precursors: More advanced synthetic routes build the complex structure of this compound from simpler precursors. These methods often involve multiple steps, including cyclization reactions and the use of protecting groups.[1]

Q2: What are the critical reaction parameters to control during the synthesis of this compound?

A2: Careful control of reaction conditions is crucial for achieving high yields and purity.[1] Key parameters to monitor and optimize include:

  • Temperature: Temperature can significantly influence the reaction rate and the formation of side products.

  • Solvent Choice: The polarity and boiling point of the solvent can affect reactant solubility and reaction kinetics.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion, but extended times can lead to product degradation.[1]

  • pH: For reactions like oxidation, maintaining an acidic pH can be necessary to facilitate the desired conversion without promoting side reactions.[1]

  • Catalyst Choice: The selection of an appropriate catalyst can be critical for the reaction's efficiency and selectivity.[1]

Q3: How can the progress of the this compound synthesis be monitored?

A3: The progress of the reaction can be effectively monitored using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): TLC is a quick and common method to track the consumption of starting materials and the formation of the product.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides more detailed and quantitative information on the reaction progress and the purity of the product.[1]

Q4: What are the common challenges associated with the purification of this compound?

A4: The purification of this compound can be challenging due to its complex structure and the potential for closely related impurities. Common issues include the presence of unreacted starting materials, byproducts from side reactions, and degradation products. Advanced purification techniques such as column chromatography and recrystallization are often necessary to achieve high purity.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Possible Cause:

  • Incomplete Oxidation: The oxidizing agent may not be strong enough or used in sufficient quantity to fully convert reserpine to this compound.

  • Suboptimal Reaction Conditions: The temperature, pH, or reaction time may not be ideal for the specific transformation.[1]

  • Product Degradation: this compound may degrade under harsh reaction conditions, such as high temperatures or extreme pH.

Solutions:

  • Optimize Oxidizing Agent: Experiment with different oxidizing agents or adjust the molar ratio of the current agent.

  • Systematic Optimization of Conditions: Vary the temperature, pH, and reaction time systematically to identify the optimal parameters. A design of experiments (DoE) approach can be beneficial.

  • Milder Reaction Conditions: If product degradation is suspected, explore milder oxidizing agents or lower reaction temperatures.

Troubleshooting Workflow for Low Yield

G start Low Yield of this compound check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Reaction Time - Increase Temperature - Increase Reagent Concentration incomplete->optimize_conditions check_degradation Assess Product Degradation (Analyze byproducts) complete->check_degradation end Improved Yield optimize_conditions->end degradation Degradation Observed check_degradation->degradation Yes no_degradation No Significant Degradation check_degradation->no_degradation No milder_conditions Use Milder Conditions: - Lower Temperature - Adjust pH - Alternative Reagents degradation->milder_conditions purification_issue Investigate Purification Step: - Check column loading - Optimize solvent system - Consider alternative methods no_degradation->purification_issue milder_conditions->end purification_issue->end

Caption: Troubleshooting logic for addressing low yields.

Issue 2: Presence of Significant Impurities

Possible Cause:

  • Side Reactions: The reaction conditions may be promoting the formation of undesired byproducts. For instance, harsh oxidation conditions can lead to over-oxidation or cleavage of the molecule.

  • Incomplete Reaction: Residual starting material (reserpine) is a common impurity if the reaction does not go to completion.

  • Ineffective Purification: The chosen purification method may not be adequate to separate the impurities from the final product.

Solutions:

  • Adjust Reaction Conditions: Modify the temperature, solvent, or pH to disfavor the formation of side products. For example, acidic conditions are often required for oxidation to proceed without side reactions.[1]

  • Monitor Reaction Progress: Use TLC or HPLC to ensure the reaction has gone to completion before workup.[1]

  • Optimize Purification Protocol: Develop a more effective purification strategy. This may involve trying different chromatography columns, solvent systems, or considering preparative HPLC for high-purity requirements.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of Reserpine

This is a general protocol and may require optimization for specific laboratory conditions.

Materials:

  • Reserpine

  • Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃)

  • Appropriate solvent (e.g., acetone, acetic acid)

  • Acid (e.g., sulfuric acid) for pH adjustment

  • Quenching agent (e.g., sodium bisulfite)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve reserpine in the chosen solvent in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add the oxidizing agent (e.g., a solution of KMnO₄) to the cooled reserpine solution while stirring. Maintain the temperature below a specified limit.

  • Monitor the reaction progress using TLC or HPLC.

  • Once the reaction is complete, quench any excess oxidizing agent by adding a suitable quenching agent until the color change indicates the absence of the oxidant.

  • Adjust the pH of the solution as needed for workup.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product using column chromatography or recrystallization.

General Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification dissolve Dissolve Reserpine in Solvent cool Cool Reaction Mixture dissolve->cool add_oxidant Add Oxidizing Agent cool->add_oxidant monitor Monitor Reaction (TLC/HPLC) add_oxidant->monitor quench Quench Excess Oxidant monitor->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate Solvent dry->concentrate purify Purify Crude Product (Chromatography/ Recrystallization) concentrate->purify

Caption: Workflow for this compound synthesis.

Data Presentation

The following tables provide a conceptual framework for organizing experimental data to optimize reaction conditions. Actual values would be determined empirically.

Table 1: Hypothetical Comparison of Oxidizing Agents for Reserpine Oxidation

Oxidizing AgentMolar Ratio (Agent:Reserpine)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
KMnO₄2.50 - 527590
CrO₃3.00 - 538092
PCC4.02566588

Table 2: Hypothetical Influence of Reaction Conditions on Yield and Purity

EntrySolventTemperature (°C)Time (h)pHYield (%)Purity (%)
1Acetone0237891
2Acetone25237285
3Acetic Acid02<28293
4Acetic Acid04<28594

References

Technical Support Center: Addressing Poor Solubility of Reserpic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the poor aqueous solubility of reserpic acid presents a significant hurdle in experimental design and therapeutic application. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these challenges directly.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

A1: this compound possesses a complex, largely hydrophobic molecular structure with a high melting point, contributing to its limited solubility in aqueous solutions.[1] Its indole ring system and methoxy groups enhance its lipophilicity.[1] Although it contains a carboxylic acid group that can ionize, the overall nonpolar character of the molecule dominates its solubility behavior.[1]

Q2: What is the expected aqueous solubility of this compound?

Q3: How can I prepare a stock solution of this compound?

A3: Due to its poor aqueous solubility, preparing a stock solution of this compound typically requires an organic solvent. This compound hydrochloride is soluble in dimethyl sulfoxide (DMSO). For aqueous-based assays, a common practice is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol and then dilute this stock solution with the aqueous buffer of choice.[3] It is crucial to ensure that the final concentration of the organic solvent in the aqueous medium is low enough to not affect the experimental system.

Q4: What is the primary mechanism of action of this compound?

A4: The primary pharmacological target of this compound is the vesicular monoamine transporter 2 (VMAT2).[3][4] By inhibiting VMAT2, this compound prevents the uptake and storage of monoamine neurotransmitters (such as dopamine, norepinephrine, and serotonin) into synaptic vesicles in the presynaptic neuron.[3][4] This leads to the depletion of these neurotransmitters, as they are metabolized by monoamine oxidase in the cytoplasm.

Troubleshooting Guide: Enhancing this compound Solubility

Issue: Precipitation of this compound in Aqueous Buffers

This is a common issue due to the compound's low intrinsic solubility. The following strategies can be employed to enhance its solubility.

Solubility Enhancement Strategies

A variety of techniques can be employed to improve the solubility of this compound in aqueous solutions. The choice of method will depend on the specific experimental requirements, including the desired concentration, the formulation type (e.g., for in vitro assays or in vivo studies), and the acceptable excipients.

StrategyPrincipleExpected Outcome
pH Adjustment As a carboxylic acid, the solubility of this compound increases as the pH of the solution rises above its pKa, leading to the formation of the more soluble carboxylate salt.Increased solubility in basic aqueous solutions (pH > 7).
Co-solvency The addition of a water-miscible organic solvent (co-solvent) reduces the polarity of the aqueous medium, thereby increasing the solubility of a hydrophobic compound like this compound.Enhanced solubility in aqueous/organic solvent mixtures.
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that has improved aqueous solubility.[5]Formation of a water-soluble complex, leading to a significant increase in apparent solubility.
Nanosuspension This involves reducing the particle size of the drug to the nanometer range. The increased surface area-to-volume ratio enhances the dissolution rate and saturation solubility.[6][7][8]Formation of a stable, dispersed system of nanosized this compound particles with improved dissolution and solubility characteristics.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of this compound (Shake-Flask Method)

This protocol outlines the standard shake-flask method to determine the equilibrium solubility of this compound at a specific pH.

Materials:

  • This compound powder

  • Aqueous buffers of desired pH (e.g., pH 5.0, 7.4, 9.0)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • 0.22 µm syringe filters

  • High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound powder to a glass vial containing a known volume of the desired aqueous buffer. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials tightly and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant without disturbing the undissolved solid.

  • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with an appropriate solvent (e.g., the mobile phase for HPLC or the buffer for UV-Vis) to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility of this compound in the specific buffer by accounting for the dilution factor.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol describes a simple and effective method for preparing a solid inclusion complex of this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water-ethanol mixture (e.g., 1:1 v/v)

  • Vacuum oven

Procedure:

  • Calculate the required amounts of this compound and HP-β-CD for a desired molar ratio (commonly 1:1 or 1:2).

  • Place the accurately weighed HP-β-CD in a mortar and add a small amount of the water-ethanol mixture to form a paste.

  • Add the accurately weighed this compound to the HP-β-CD paste.

  • Knead the mixture thoroughly for 45-60 minutes. During kneading, add small amounts of the water-ethanol mixture as needed to maintain a suitable consistency.

  • Spread the resulting paste in a thin layer on a glass dish and dry it in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Grind the dried complex into a fine powder and store it in a desiccator.

  • The successful formation of the inclusion complex can be confirmed by analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).

Protocol 3: Formulation of a this compound Nanosuspension (Solvent-Antisolvent Precipitation Method)

This protocol details the preparation of a this compound nanosuspension using the solvent-antisolvent precipitation technique.

Materials:

  • This compound

  • A suitable organic solvent in which this compound is soluble (e.g., DMSO, ethanol)

  • An aqueous solution containing a stabilizer (e.g., Poloxamer 188, Tween 80)

  • High-speed homogenizer or a magnetic stirrer

Procedure:

  • Dissolve this compound in the selected organic solvent to prepare the "solvent phase."

  • Dissolve the stabilizer in water to prepare the "antisolvent phase."

  • Under continuous high-speed homogenization or vigorous magnetic stirring, slowly inject the solvent phase into the antisolvent phase.

  • The rapid mixing will cause the this compound to precipitate as nanoparticles, which are stabilized by the surfactant in the antisolvent phase.

  • Continue stirring for a specified period to allow for the evaporation of the organic solvent and the stabilization of the nanosuspension.

  • The resulting nanosuspension can be further processed (e.g., by high-pressure homogenization) to reduce the particle size and improve uniformity.

  • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_start Problem Identification cluster_methods Solubility Enhancement Strategies cluster_protocols Experimental Protocols cluster_analysis Analysis & Characterization cluster_end Outcome start Poor Aqueous Solubility of this compound ph_adjustment pH Adjustment start->ph_adjustment cosolvency Co-solvency start->cosolvency cyclodextrin Cyclodextrin Complexation start->cyclodextrin nanosuspension Nanosuspension start->nanosuspension protocol_ph Determine pH-Solubility Profile ph_adjustment->protocol_ph protocol_co Screen Co-solvents cosolvency->protocol_co protocol_cd Prepare Inclusion Complex cyclodextrin->protocol_cd protocol_nano Formulate Nanosuspension nanosuspension->protocol_nano analysis Solubility Measurement (e.g., HPLC, UV-Vis) protocol_ph->analysis protocol_co->analysis protocol_cd->analysis characterization Physicochemical Characterization (e.g., DLS, DSC, XRPD) protocol_cd->characterization protocol_nano->analysis protocol_nano->characterization end Enhanced Aqueous Solubility & Bioavailability analysis->end characterization->end

Caption: Workflow for addressing the poor solubility of this compound.

Signaling Pathway: Inhibition of Vesicular Monoamine Transporter 2 (VMAT2) by this compound

G cluster_presynaptic Presynaptic Neuron monoamine Monoamine Neurotransmitters (Dopamine, Serotonin, etc.) vmat2 VMAT2 Transporter monoamine->vmat2 Uptake mao Monoamine Oxidase (MAO) monoamine->mao Degradation vesicle Synaptic Vesicle vmat2->vesicle Sequestration metabolites Inactive Metabolites mao->metabolites reserpic_acid This compound reserpic_acid->vmat2 Inhibition

Caption: Mechanism of VMAT2 inhibition by this compound.

References

optimizing HPLC method for reserpic acid separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for HPLC Method Optimization. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and protocols specifically tailored for the separation of reserpic acid.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for an HPLC method for this compound separation?

A good starting point for separating this compound, often in the presence of its parent compound reserpine, is a reversed-phase HPLC method.[1] A C18 column is a common and effective choice for the stationary phase.[2][3] For the mobile phase, a gradient elution using a mixture of an aqueous buffer and an organic solvent like acetonitrile is typically employed.[4]

Q2: Which mobile phase composition is best for separating this compound from reserpine?

A mobile phase consisting of acetonitrile and an aqueous solution of 0.5% ammonium chloride has been shown to be effective.[5] Another option involves a gradient of water and acetonitrile, with additives like formic acid and triethylamine to improve peak shape and control retention.[4] The pH of the mobile phase is a critical parameter to optimize as it influences the ionization state of the analytes.[6][7]

Q3: What detection wavelength should I use for this compound?

This compound and related compounds like reserpine have strong UV absorbance. A detection wavelength of 268 nm is commonly used and provides good sensitivity.[2][4]

Q4: How can I confirm the identity of the this compound peak?

Peak identity can be confirmed by comparing the retention time with a certified reference standard. For unequivocal identification, especially in complex matrices, using a mass spectrometer (LC-MS) as a detector is the preferred method. In the absence of a standard, forced degradation studies on the parent compound (reserpine) under acidic or basic conditions can be performed to generate the this compound peak.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound.

Peak Shape Problems
Q: Why is my this compound peak tailing?

Peak tailing is a common issue, particularly with compounds containing basic functional groups like this compound.[8] The primary causes are secondary interactions between the analyte and the stationary phase or issues with the HPLC system itself.[9][10]

Primary Causes & Solutions:

  • Silanol Interactions: Residual silanol groups on the silica-based C18 column surface can be acidic and interact ionically with basic analytes, causing tailing.[9][11]

    • Solution 1: Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., to pH 2-3) using an acid like formic, phosphoric, or trifluoroacetic acid.[12][13] This protonates the silanol groups, minimizing unwanted ionic interactions.

    • Solution 2: Add a Competing Base: Introduce a small concentration of a competing base, such as triethylamine (TEA), into the mobile phase.[8] TEA interacts strongly with the active silanol sites, masking them from the analyte.[14]

    • Solution 3: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically blocks most of the residual silanol groups.[9][10]

  • Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.[8]

    • Solution: Reduce the sample concentration or the injection volume.[15] Dilute your sample and inject it again to see if the peak shape improves.

  • Mismatched Injection Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[16]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible volume.[17]

  • Column Void: A void or channel in the column packing at the inlet can cause peak tailing and splitting.[9] This can result from pressure shocks or operating at a high pH that dissolves the silica.

    • Solution: Try reversing and flushing the column (if the manufacturer permits). If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[14]

G start Problem: Peak Tailing Observed check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks physical_prob Likely Physical Issue check_all_peaks->physical_prob Yes chemical_prob Likely Chemical Issue (Analyte-Specific) check_all_peaks->chemical_prob No, only specific peaks check_void Check for Column Void or Blocked Frit physical_prob->check_void check_fittings Check for Bad Fittings or Extra Tubing physical_prob->check_fittings physical_sol Replace Column or Frit Optimize System Plumbing check_void->physical_sol check_fittings->physical_sol check_overload Is sample overloaded? chemical_prob->check_overload overload_sol Reduce Injection Volume or Sample Concentration check_overload->overload_sol Yes check_silanol Secondary Interactions (e.g., Silanol) check_overload->check_silanol No silanol_sol1 Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) check_silanol->silanol_sol1 silanol_sol2 Add Competing Base (e.g., Triethylamine) check_silanol->silanol_sol2 silanol_sol3 Use End-Capped Column check_silanol->silanol_sol3

Troubleshooting logic for peak tailing in HPLC.
Retention and Baseline Problems

Q: My retention times are drifting or inconsistent. What is the cause?

Inconsistent retention times can compromise the reliability of your analysis.

Primary Causes & Solutions:

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of shifting retention.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush with 10-20 column volumes of the starting mobile phase.

  • Mobile Phase Composition Changes: The organic-to-aqueous ratio can change due to evaporation of the more volatile solvent. The pH of buffered mobile phases can also drift.

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation. If using buffers, verify the pH before use.[18]

  • Pump or Leak Issues: Fluctuations in flow rate due to worn pump seals or system leaks will cause retention time to vary.[16]

    • Solution: Perform a system pressure test to check for leaks. Check pump seals for wear and replace if necessary.

Q: I am observing a drifting or noisy baseline. How can I fix this?

A stable baseline is crucial for accurate quantification.

Primary Causes & Solutions:

  • Contaminated Mobile Phase: Impurities in the solvents or additives can elute during a gradient, causing the baseline to drift.[16]

    • Solution: Use high-purity HPLC-grade solvents and fresh reagents. Filter and degas the mobile phase before use.[5]

  • Detector Lamp Failure: An aging detector lamp can lead to increased noise and a drifting baseline.

    • Solution: Check the lamp's energy output and operating hours. Replace if it is near the end of its lifespan.

  • Column Bleed: At high temperatures or aggressive pH, the stationary phase can degrade and "bleed" off the column, causing a rising baseline, especially during a gradient.

    • Solution: Operate within the column's recommended pH and temperature range. Flush the column thoroughly.

Experimental Protocols & Data

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating method capable of separating this compound from its parent drug, reserpine, and other degradation products.[2]

  • Chromatographic System:

    • HPLC System: A standard HPLC or UPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]

    • Software: Chromatography data station for system control and data processing.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid and 0.1% Triethylamine in HPLC-grade water. Adjust pH to 5.0.[4]

    • Mobile Phase B (Organic): 0.1% Formic Acid and 0.1% Triethylamine in Acetonitrile.[4]

    • Preparation: Filter both mobile phases through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[3][4]

    • Injection Volume: 20 µL.[4]

    • Column Temperature: 25 °C.[3][4]

    • Detection Wavelength: 268 nm.[3][4]

    • Gradient Program:

      • 0-3 min: 50% B

      • 3.1-6 min: 55% B

      • 6.1-7 min: 100% B (Column Wash)

      • 7.1-10 min: 50% B (Re-equilibration)[4]

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in a 1:1 (v/v) mixture of methanol and acetonitrile.[3] Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 1-50 µg/mL).

    • Test Sample: Dissolve the sample in the same diluent as the standard. Filter through a 0.45 µm syringe filter before injection.

Data Tables

Table 1: Typical HPLC Method Parameters for this compound/Reserpine Separation

ParameterTypical ValueReference
Stationary Phase C18 (Reversed-Phase)[1][2]
Column Dimensions 250 mm x 4.6 mm, 5 µm[2]
Mobile Phase Water/Acetonitrile with additives[3][4]
Additives Formic Acid, Ammonium Chloride, Triethylamine[4][5]
Elution Mode Gradient[4]
Flow Rate 1.0 - 1.5 mL/min[4][5]
Detection (UV) 268 nm[2][4]
Column Temperature 25 °C[4]

Table 2: Summary of Common HPLC Troubleshooting Issues

ProblemCommon CauseRecommended Solution(s)
Peak Tailing Secondary silanol interactionsLower mobile phase pH; add competing base (TEA); use end-capped column.[8][9]
Column overloadReduce sample concentration or injection volume.[15]
Shifting Retention Poor column equilibrationIncrease equilibration time (10-20 column volumes).
Mobile phase evaporation/degradationPrepare fresh mobile phase daily; keep bottles capped.[18]
High Backpressure Column or frit blockageBack-flush column; filter samples; use guard column.[14]
Baseline Drift Contaminated mobile phaseUse HPLC-grade solvents; filter and degas mobile phase.[16]
Column bleedOperate within column's specified pH and temperature range.
Method Development Workflow

Optimizing an HPLC method is a systematic process. The following workflow illustrates a logical approach to developing a robust separation method for this compound.

G start 1. Define Goals (e.g., Separate this compound from Reserpine) select_col 2. Select Column & Phase (e.g., C18 Reversed-Phase) start->select_col scout_grad 3. Initial Scouting Gradient (e.g., 5-95% Acetonitrile) select_col->scout_grad eval_peaks 4. Evaluate Peak Shape & Resolution scout_grad->eval_peaks opt_ph 5a. Optimize pH & Buffer (For Peak Shape) eval_peaks->opt_ph Poor Shape opt_grad 5b. Optimize Gradient Slope (For Resolution) eval_peaks->opt_grad Poor Resolution fine_tune 6. Fine-Tune Parameters (Flow Rate, Temperature) eval_peaks->fine_tune Acceptable opt_ph->scout_grad opt_grad->scout_grad validate 7. Validate Method (ICH Guidelines) fine_tune->validate finish Robust Method Complete validate->finish

Systematic workflow for HPLC method development.

References

Technical Support Center: Resolving Peak Tailing in Reserpic Acid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of reserpic acid, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing in this compound chromatography?

Peak tailing in the chromatography of this compound, an acidic compound, can stem from several factors. The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2] Other contributing factors can include issues with the mobile phase, column health, sample preparation, and the HPLC system itself.[3]

Common Causes:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with acidic compounds, leading to peak tailing.[2]

  • Improper Mobile Phase pH: If the mobile phase pH is not optimized, this compound can exist in both ionized and unionized forms, causing peak distortion.[4] For acidic compounds, a mobile phase pH below the analyte's pKa is generally recommended.[3]

  • Column Overload: Injecting too much sample can saturate the column, resulting in asymmetrical peaks.[3][5]

  • Column Degradation or Voids: Over time, columns can degrade, or voids can form in the packing material, leading to poor peak shape.[1][3]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, peak distortion can occur.[3]

  • Extra-Column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[3][6]

Troubleshooting Guides

Issue 1: My this compound peak is tailing. How can I improve the peak shape by modifying the mobile phase?

Optimizing the mobile phase is a critical step in addressing peak tailing for acidic compounds like this compound.

Solutions:

  • Adjusting Mobile Phase pH: For acidic compounds, it is generally advisable to lower the pH of the mobile phase to approximately 2-3 units below the pKa of the analyte.[3] This ensures the compound is in its protonated, less polar form, minimizing secondary interactions with the stationary phase. However, for some compounds like reserpine (a related compound), superior peak shape has been observed using a high pH buffer.[7] It is therefore recommended to screen a range of pH values.

  • Increase Buffer Concentration: A higher buffer concentration (typically 10-50 mM) can help maintain a consistent pH and mask residual silanol interactions.[3][8]

  • Add a Competing Acid: Introducing a small amount of a competing acid, such as acetic acid or formic acid (e.g., 0.1%), to the mobile phase can help to saturate the active sites on the stationary phase, reducing their interaction with this compound.

Experimental Protocol: Mobile Phase pH Optimization

  • Prepare Stock Solutions: Prepare separate aqueous mobile phase solutions with varying pH values (e.g., pH 2.5, 3.5, 4.5, 6.0, and 7.5) using appropriate buffers (e.g., phosphate or acetate). Ensure the chosen buffer is compatible with your detection method (e.g., use volatile buffers like ammonium formate for LC-MS).[9]

  • Prepare Mobile Phases: Mix the aqueous buffer solutions with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

  • Equilibrate the System: For each mobile phase, flush the column with at least 10-20 column volumes to ensure it is fully equilibrated.

  • Inject this compound Standard: Inject a standard solution of this compound and record the chromatogram.

  • Evaluate Peak Shape: Calculate the tailing factor (Tf) or asymmetry factor (As) for each pH condition. A value close to 1.0 indicates a symmetrical peak.[3]

  • Select Optimal pH: Choose the pH that provides the best peak symmetry and resolution.

Issue 2: I've adjusted the mobile phase, but the peak tailing persists. Could the column be the problem?

Yes, the column is a frequent source of peak shape issues.

Solutions:

  • Choose an Appropriate Column: For acidic compounds, consider using a column with a stationary phase that is less prone to secondary interactions. Options include:

    • End-capped columns: These columns have had the residual silanol groups chemically deactivated.[1]

    • Polar-embedded columns: These offer alternative selectivity and can shield the analyte from silanol interactions.

  • Check for Column Degradation: If you observe a sudden deterioration in peak shape for all analytes, the column may be degraded or have a void. Flushing the column, or reversing it (if permitted by the manufacturer), may help. However, replacement is often the best solution.[1]

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants and prolong its life.[9]

Table 1: Impact of Column Type on Peak Asymmetry (Illustrative Data)

Column TypeStationary PhaseEnd-cappingPeak Asymmetry (As) for this compound
Standard C18C18Partial1.8
High-Purity C18C18Fully End-capped1.2
Polar-EmbeddedC18 with polar groupN/A1.1

Issue 3: Could my sample preparation or injection technique be causing the peak tailing?

Absolutely. The way the sample is prepared and introduced to the system can significantly impact peak shape.

Solutions:

  • Sample Solvent: Dissolve your this compound standard and samples in a solvent that is weaker than or the same strength as the initial mobile phase.[3] Injecting in a stronger solvent can cause peak distortion.

  • Sample Concentration: Avoid column overload by injecting a smaller volume or diluting the sample.[3][8] If peak tailing decreases with a lower concentration, overloading is a likely cause.

Table 2: Effect of Injection Volume on Peak Tailing (Illustrative Data)

Injection Volume (µL)Peak Tailing Factor (Tf)
202.1
101.5
51.1
21.0

Visual Troubleshooting Workflows

G start Peak Tailing Observed for this compound mobile_phase Check Mobile Phase start->mobile_phase column Check Column start->column sample_injection Check Sample & Injection start->sample_injection system Check HPLC System start->system ph Adjust pH (Lower for acidic compounds) mobile_phase->ph buffer Increase Buffer Strength mobile_phase->buffer additive Add Competing Acid mobile_phase->additive column_type Use End-capped or Polar-Embedded Column column->column_type flush_column Flush or Replace Column column->flush_column guard_column Use Guard Column column->guard_column solvent Match Sample Solvent to Mobile Phase sample_injection->solvent concentration Reduce Injection Volume/Concentration sample_injection->concentration dead_volume Minimize Tubing Length (Reduce Dead Volume) system->dead_volume fittings Check for Leaks/Loose Fittings system->fittings end Symmetrical Peak Achieved ph->end buffer->end additive->end column_type->end flush_column->end guard_column->end solvent->end concentration->end dead_volume->end fittings->end

Caption: Troubleshooting workflow for this compound peak tailing.

G cluster_mobile_phase Mobile Phase Optimization cluster_column Column Selection cluster_sample Sample Preparation ph_low Low pH (e.g., 2.5-3.5) buffer_strength Buffer Strength (10-50mM) ph_low->buffer_strength ph_high High pH (Screening) ph_high->buffer_strength endcapped Fully End-capped C18 buffer_strength->endcapped polar_embedded Polar-Embedded Phase buffer_strength->polar_embedded solvent_match Solvent Weaker than Mobile Phase endcapped->solvent_match polar_embedded->solvent_match low_conc Low Concentration solvent_match->low_conc end Optimized Method low_conc->end start Method Development Start start->ph_low Primary Approach start->ph_high Alternative

Caption: Logical relationships in method development for this compound.

References

improving the efficiency of reserpic acid extraction from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of reserpic acid extraction from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for this compound extraction?

This compound is an indole alkaloid most commonly associated with plants of the Rauwolfia genus, particularly Rauwolfia serpentina (Indian snakeroot) and Rauwolfia vomitoria.[1][2] The roots of these plants are known to be rich in various alkaloids, including reserpine, from which this compound can be derived.[3] this compound is a key intermediate in the biosynthesis of reserpine within these plants.[1]

Q2: What are the principal methods for extracting this compound?

Direct extraction of this compound is less common than the extraction of its parent compound, reserpine, which is then hydrolyzed to yield this compound.[1][4][5] The primary extraction methods involve:

  • Solvent Extraction: This is the most widely used technique, employing organic solvents to isolate alkaloids from the plant material.[6] Common variations include maceration, percolation, reflux extraction, and Soxhlet extraction.[6][7]

  • Hydrolysis of Reserpine: A common laboratory and industrial method involves the alkaline hydrolysis of extracted reserpine to produce this compound, 3,4,5-trimethoxybenzoic acid, and methanol.[4][5]

  • Modern Extraction Techniques: Advanced methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are being explored to reduce extraction time and solvent consumption.[6]

Q3: Which key parameters influence the efficiency of this compound extraction?

The efficiency of alkaloid extraction is governed by several critical factors:

  • Solvent Choice: The polarity and selectivity of the solvent are crucial for dissolving the target alkaloids while minimizing the co-extraction of impurities.[6]

  • Temperature: Temperature affects the solubility and diffusion rate of the solute.[8][9] However, excessively high temperatures can lead to the degradation of thermolabile compounds like alkaloids.[6]

  • pH of the Medium: The pH of the extraction solvent significantly impacts the solubility and stability of acidic or basic compounds.[10] As an acid, this compound's solubility can be manipulated by adjusting the pH.

  • Particle Size of Plant Material: Reducing the particle size of the raw plant material increases the surface area available for solvent penetration, which generally improves extraction efficiency.[6]

  • Solvent-to-Solid Ratio: A higher ratio of solvent to solid material can enhance extraction yield, but an optimal balance must be found to avoid excessive solvent usage.[6]

  • Extraction Time: The duration of the extraction process needs to be sufficient to allow for the complete diffusion of the target compound from the plant matrix into the solvent.[6]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Q: My extraction process is resulting in a very low yield. What are the potential causes and how can I troubleshoot this?

A: Low yield is a common issue that can stem from several factors throughout the extraction workflow. Below are the primary causes and their corresponding solutions.

  • Cause 1: Inefficient Plant Cell Lysis. The plant's cell walls may not be adequately disrupted, preventing the solvent from accessing the intracellular alkaloids.

    • Solution: Ensure the plant material (typically roots) is finely powdered. Optimize your grinding method (e.g., cryogenic grinding for tough samples) to achieve a smaller, more uniform particle size.[6]

  • Cause 2: Suboptimal Solvent Selection. The solvent used may not have the appropriate polarity to effectively solubilize this compound or its parent compound, reserpine.

    • Solution: Methanol and chloroform are commonly reported as effective solvents for extracting reserpine and related alkaloids from Rauwolfia species.[11][12] Ethanol has also been used successfully.[3] Experiment with different solvents or solvent mixtures to find the optimal system for your specific plant material.

  • Cause 3: Inappropriate Extraction Temperature. The temperature may be too low for efficient solubilization or so high that it causes degradation.

    • Solution: While higher temperatures generally increase solubility and diffusion rates, they can also degrade alkaloids.[6][9] For many traditional solvent extractions of plant phenolics and alkaloids, temperatures between 60-80°C are often optimal.[13] It is recommended to start at a moderate temperature (e.g., 40-60°C) and optimize from there, monitoring for any signs of degradation.

  • Cause 4: Incorrect pH of the Extraction Medium. this compound is an acidic compound, and its solubility is highly dependent on the pH of the solvent.

    • Solution: The solubility of an acidic compound generally increases as the pH of the medium increases (becomes more alkaline).[10] Consider using a slightly alkaline extraction medium (e.g., by adding sodium bicarbonate to the initial moistening step) to improve the extraction of acidic alkaloids.[5] However, be aware that extreme pH values can cause hydrolysis or degradation of other components.

Problem 2: High Levels of Impurities in the Crude Extract

Q: My crude extract contains a high concentration of impurities, complicating the purification process. How can I improve the selectivity of my extraction?

A: Co-extraction of unwanted compounds is a frequent challenge. Here are strategies to enhance the purity of your initial extract.

  • Cause 1: Non-selective Solvent. A single solvent may extract a wide range of compounds with similar polarities, including fats, waxes, and other alkaloids.

    • Solution 1: Defatting. Before the main extraction, pre-extract the powdered plant material with a non-polar solvent like n-hexane or petroleum ether. This step will remove lipids and waxes which can interfere with subsequent steps.

    • Solution 2: Sequential Extraction. Perform a series of extractions with solvents of increasing polarity. For example, start with a less polar solvent like chloroform and then proceed to a more polar solvent like methanol. This can help to fractionate the compounds based on their solubility.

  • Cause 2: Complex Alkaloid Profile. Rauwolfia species contain a multitude of indole alkaloids besides reserpine and this compound, such as ajmaline and ajmalicine, which are often co-extracted.[3][11]

    • Solution: Acid-Base Liquid-Liquid Extraction (LLE). This is a classic and highly effective technique for separating alkaloids from neutral and acidic impurities. The general principle involves dissolving the crude extract in an acidic aqueous solution to protonate the basic nitrogen of the alkaloids, making them water-soluble. This aqueous layer can then be washed with an organic solvent to remove neutral impurities. Subsequently, the pH of the aqueous layer is raised (made basic) to deprotonate the alkaloids, which can then be extracted back into an immiscible organic solvent.

Problem 3: Degradation of this compound During the Process

Q: I suspect that my target compound is degrading during extraction or workup. What conditions should I be mindful of?

A: this compound, like many complex natural products, can be sensitive to environmental conditions.

  • Cause 1: Thermal Degradation. Prolonged exposure to high temperatures during methods like Soxhlet or reflux extraction can lead to the breakdown of the molecule.[6]

    • Solution: Opt for extraction methods that can be performed at lower temperatures, such as maceration or percolation with agitation. If using heat, minimize the extraction time and use the lowest effective temperature. Consider using a rotary evaporator under reduced pressure for solvent removal to keep the temperature low.[14]

  • Cause 2: Light Sensitivity. Many alkaloids are known to be sensitive to light, which can catalyze degradation reactions. Reserpine, for instance, darkens upon exposure to light.[5]

    • Solution: Conduct all extraction and purification steps in a dark environment or use amber-colored glassware to protect the sample from light exposure. Store extracts and purified compounds in the dark and at low temperatures.

Quantitative Data Summary

Table 1: Comparison of Solvents for Alkaloid Extraction from Rauwolfia

SolventPolarityEfficacy/NotesReference
Methanol HighEffective for extracting a broad range of alkaloids. Commonly used for initial extraction.[11][12]
Ethanol HighA good alternative to methanol, often considered safer. Used for crude extraction.[3]
Chloroform MediumShown to be highly efficient for extracting key alkaloids like reserpine from R. serpentina.[11]
Benzene LowHas been used in historical isolation protocols, often in combination with other solvents.[5]
n-Hexane Very LowPrimarily used for pre-extraction defatting to remove lipids and waxes.N/A

Table 2: General Effect of Temperature and pH on Extraction

ParameterGeneral Effect on Extraction EfficiencyConsiderations for this compound
Temperature Increasing temperature generally increases solubility and diffusion rate but can cause thermal degradation.[6][8][9]Optimal range is likely moderate (e.g., 40-60°C) to balance yield and stability. High temperatures should be avoided.[13]
pH Significantly affects the solubility of ionizable compounds.[10]As an acidic compound, solubility increases in more alkaline (higher pH) solutions.[10] Mildly basic conditions may improve yield.

Key Experimental Protocols

Protocol: General Procedure for Extraction and Isolation

This protocol provides a generalized workflow. Researchers should optimize specific parameters (e.g., solvent volumes, extraction times) for their particular setup.

  • Preparation of Plant Material:

    • Thoroughly wash and dry the roots of Rauwolfia serpentina.

    • Grind the dried roots into a fine powder (e.g., 40-60 mesh).

  • Defatting (Optional but Recommended):

    • Pack the powdered material into a Soxhlet apparatus.

    • Extract with petroleum ether or n-hexane for 6-8 hours to remove lipids.

    • Air-dry the defatted plant material to remove residual solvent.

  • Alkaloid Extraction:

    • Moisten the defatted powder with a 10% sodium bicarbonate solution.[5]

    • Extract the alkaline material with chloroform or methanol in the Soxhlet apparatus for 18-24 hours.[11]

    • Concentrate the resulting extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Acid-Base Purification (Liquid-Liquid Extraction):

    • Dissolve the crude extract in a 5% hydrochloric acid solution.

    • Filter the solution to remove any insoluble matter.

    • Wash the acidic aqueous solution with diethyl ether or chloroform to remove neutral impurities. Discard the organic layer.

    • Make the aqueous solution alkaline (pH 9-10) by slowly adding ammonium hydroxide. This will precipitate the alkaloids.

    • Extract the alkaloids from the basic aqueous solution multiple times with chloroform or a chloroform-ether mixture.

    • Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate to dryness.

  • Hydrolysis to this compound (if starting from Reserpine):

    • If the purified fraction is primarily reserpine, it can be hydrolyzed.

    • Dissolve the reserpine in an alcoholic solution of potassium hydroxide.

    • Reflux the mixture for a specified time to induce hydrolysis.[5]

    • After hydrolysis, acidify the solution to precipitate the this compound, which can then be collected by filtration and purified further by recrystallization.

Visualizations

G cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_purify Phase 3: Purification cluster_final Phase 4: Conversion & Isolation A Plant Material (Rauwolfia Roots) B Drying & Grinding A->B C Defatting (with Hexane) B->C D Solvent Extraction (e.g., Methanol/Chloroform) C->D E Crude Alkaloid Extract D->E F Acid-Base Liquid-Liquid Extraction E->F G Purified Reserpine/Alkaloid Fraction F->G H Alkaline Hydrolysis G->H I Pure this compound H->I

Caption: General workflow for this compound extraction and isolation.

G Start Low this compound Yield Q1 Is plant material finely powdered? Start->Q1 S1 Action: Improve grinding/ homogenization of roots. Q1->S1 No Q2 Is the solvent optimal? (e.g., Methanol, Chloroform) Q1->Q2 Yes A1_Yes Yes A1_No No S1->Q2 S2 Action: Test alternative solvents or solvent mixtures. Q2->S2 No Q3 Is temperature optimized? (e.g., 40-60°C) Q2->Q3 Yes A2_Yes Yes A2_No No S2->Q3 S3 Action: Adjust temperature. Avoid excessive heat. Q3->S3 No Q4 Is extraction pH suitable? Q3->Q4 Yes A3_Yes Yes A3_No No S3->Q4 S4 Action: Adjust pH. (e.g., use mild base). Q4->S4 No End Yield Improved Q4->End Yes A4_No No S4->End

Caption: Troubleshooting decision tree for low extraction yield.

G cluster_params Key Extraction Parameters cluster_outcomes Desired Outcomes Solvent Solvent Choice Yield High Yield Solvent->Yield affects solubility Purity High Purity Solvent->Purity affects selectivity Temp Temperature Temp->Yield affects solubility & diffusion Temp->Purity can cause degradation pH pH of Medium pH->Yield affects solubility pH->Purity can affect stability Time Extraction Time Time->Yield Particle Particle Size Particle->Yield affects diffusion

Caption: Relationship between key parameters and extraction outcomes.

References

Technical Support Center: Troubleshooting Unexpected Side Reactions in Reserpic Acid Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reserpic acid derivatization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this intricate indole alkaloid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive sites on the this compound molecule that I should be aware of during derivatization?

This compound possesses several reactive functional groups that can participate in desired and undesired reactions. The primary sites of reactivity include:

  • Carboxylic Acid (C-16): This is the most common site for derivatization, typically through esterification or amidation.

  • Secondary Amine (N-1): The indole nitrogen is nucleophilic and can undergo alkylation or acylation if not protected.

  • Secondary Hydroxyl Group (C-18): This alcohol can be a target for acylation or other modifications.

  • Tertiary Amine (N-4): This nitrogen is also nucleophilic and can form quaternary ammonium salts.[1][2]

  • Indole Ring: The electron-rich indole system can be susceptible to oxidation.

Q2: I am trying to esterify the carboxylic acid of this compound, but I am getting a complex mixture of products. What could be the issue?

When esterifying the carboxylic acid at C-16, several side reactions can occur, leading to a complex product mixture. Common issues include:

  • N-Acylation: The indole nitrogen (N-1) can compete with the desired esterification, leading to the formation of N-acylated byproducts.

  • O-Acylation: The hydroxyl group at C-18 can also be acylated, resulting in a di-acylated product.

  • Epimerization: The stereocenter at C-3 is susceptible to epimerization under both acidic and basic conditions, which are often employed in esterification reactions. This can lead to the formation of isothis compound derivatives.[3][4]

  • Degradation: Prolonged exposure to harsh acidic or basic conditions can lead to the degradation of the this compound backbone.

To mitigate these issues, consider using milder coupling agents and protecting reactive functional groups.

Q3: My final product shows an unexpected mass spectrum with a loss of 2 Da. What could have happened?

A mass difference of -2 Da often indicates an oxidation reaction, specifically a dehydrogenation. In the case of this compound derivatives, this is commonly observed as the formation of a 3,4-dehydroreserpine-like structure. This can occur during the reaction or workup if oxidizing agents are present or if the molecule is exposed to air and light for extended periods, especially under acidic conditions.[5]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Ester Derivative and Presence of Multiple Byproducts
Potential Cause Troubleshooting Strategy Experimental Protocol Example
Concurrent N- and O-acylation Utilize protecting groups for the indole nitrogen and the C-18 hydroxyl group prior to esterification. Common protecting groups for indoles include Boc and Cbz, while silyl ethers are often used for hydroxyl groups.Protection of Indole Nitrogen: Dissolve this compound in a suitable solvent like dichloromethane. Add di-tert-butyl dicarbonate (Boc)2O and a base such as triethylamine. Stir at room temperature until the reaction is complete (monitor by TLC). Purify the N-Boc-reserpic acid before proceeding to esterification.
Epimerization at C-3 Employ mild, non-acidic, and non-basic reaction conditions. Use coupling reagents that operate under neutral pH, such as DCC/DMAP or EDC/HOBt, at low temperatures. Avoid prolonged reaction times.Mild Esterification: To a solution of N-protected this compound in anhydrous dichloromethane at 0 °C, add the desired alcohol, N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction at 0 °C and then allow it to warm to room temperature while monitoring its progress with TLC.
Degradation of the Molecule Minimize exposure to strong acids, bases, and high temperatures. Purify the product quickly after the reaction is complete using techniques like flash chromatography with a neutral solvent system.Workup and Purification: After the reaction, filter off the dicyclohexylurea byproduct. Wash the organic layer with a mild aqueous acid (e.g., 5% citric acid) and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure at a low temperature. Purify immediately via column chromatography.
Issue 2: Formation of an Oxidized Byproduct (Dehydro-derivative)
Potential Cause Troubleshooting Strategy Experimental Protocol Example
Oxidation during reaction or workup Degas all solvents prior to use to remove dissolved oxygen. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant, such as BHT, to the reaction mixture or during workup.Inert Atmosphere Reaction: Set up the reaction in a flask equipped with a nitrogen inlet. Purge the flask with nitrogen for several minutes before adding the reagents. Maintain a positive pressure of nitrogen throughout the reaction and workup.
Photodegradation Protect the reaction mixture and the purified product from light by wrapping the glassware in aluminum foil or using amber-colored vials.Light Protection: During and after the reaction, ensure all vessels containing the this compound derivative are protected from direct light. Store the final product in a dark, cool place.
Issue 3: Difficulty in Purifying the Final Derivative
Potential Cause Troubleshooting Strategy Experimental Protocol Example
Similar polarity of byproducts Optimize the chromatographic separation. This may involve using a different stationary phase (e.g., alumina instead of silica gel), a gradient elution system, or employing preparative HPLC for challenging separations.Chromatographic Separation: For closely related byproducts like epimers, a high-performance liquid chromatography (HPLC) system with a suitable chiral column may be necessary. For preparative separation, use a high-resolution silica gel and a finely tuned solvent system (e.g., a slow gradient of methanol in dichloromethane).
Product instability on silica gel If the product is sensitive to the acidic nature of silica gel, use a neutral stationary phase like neutral alumina or deactivated silica gel (by adding a small percentage of triethylamine to the eluent).Neutral Chromatography: Prepare a slurry of neutral alumina in the starting eluent and pack the column. Alternatively, add 0.1-1% triethylamine to the solvent system when using silica gel to prevent degradation of the acid-sensitive product.

Data Summary

While specific quantitative data on unexpected side reactions in this compound derivatization is scarce in the literature, the following table summarizes potential byproducts and their mass differences, which can aid in their identification by mass spectrometry.

Side Reaction Potential Byproduct Expected Mass Change from Starting Material
Oxidation3,4-Dehydrothis compound derivative-2 Da
N-Acylation (e.g., with trimethoxybenzoyl chloride)N-Acyl this compound derivative+194 Da
O-Acylation (e.g., with trimethoxybenzoyl chloride)O-Acyl this compound derivative+194 Da
EpimerizationIsothis compound derivative0 Da (isomer)

Visualizing Experimental Workflows and Logical Relationships

To further clarify the troubleshooting process, the following diagrams illustrate key experimental workflows and the logical relationships between potential side reactions.

experimental_workflow cluster_0 Derivatization of this compound Start Start This compound This compound Start->this compound Derivatization Derivatization This compound->Derivatization Reaction Mixture Reaction Mixture Derivatization->Reaction Mixture Workup Workup Reaction Mixture->Workup Crude Product Crude Product Workup->Crude Product Purification Purification Crude Product->Purification Pure Derivative Pure Derivative Purification->Pure Derivative

A generalized workflow for the derivatization of this compound.

side_reactions cluster_1 Potential Side Reactions in this compound Derivatization This compound Derivatization This compound Derivatization Desired Derivative Desired Derivative This compound Derivatization->Desired Derivative Epimerization Epimerization This compound Derivatization->Epimerization N-Acylation N-Acylation This compound Derivatization->N-Acylation O-Acylation O-Acylation This compound Derivatization->O-Acylation Oxidation Oxidation This compound Derivatization->Oxidation Degradation Degradation This compound Derivatization->Degradation

Logical relationships of potential side reactions during derivatization.

troubleshooting_logic cluster_2 Troubleshooting Logic Problem Problem Identify Byproducts Identify Byproducts Problem->Identify Byproducts Protecting Groups Protecting Groups Identify Byproducts->Protecting Groups N/O-Acylation Milder Conditions Milder Conditions Identify Byproducts->Milder Conditions Epimerization/ Degradation Inert Atmosphere Inert Atmosphere Identify Byproducts->Inert Atmosphere Oxidation Optimized Purification Optimized Purification Identify Byproducts->Optimized Purification Multiple Products

A decision-making flowchart for troubleshooting common issues.

References

Technical Support Center: Optimization of Enzymatic Reactions Involving Reserpic Acid Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing enzymatic reactions involving the precursors of reserpic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes in the initial stages of this compound precursor biosynthesis?

A1: The two primary enzymes that catalyze the formation of the central intermediate, strictosidine, are Strictosidine Synthase (STR) and Strictosidine Glucosidase (SGD). STR catalyzes the stereospecific condensation of tryptamine and secologanin to form strictosidine.[1][2] Subsequently, SGD hydrolyzes the glucose moiety from strictosidine to produce a reactive aglycone, which is a crucial step for the synthesis of a vast array of monoterpenoid indole alkaloids (MIAs), including precursors to this compound.[3][4][5][6]

Q2: What are the optimal pH and temperature conditions for Strictosidine Synthase (STR) activity?

A2: The optimal pH for STR activity is generally in the range of 6.0 to 7.5.[7] More specifically, a pH optimum of 6.8 has been reported for STR from Catharanthus roseus cell cultures.[7] The optimal temperature for STR from several Apocynaceae plant species ranges between 45-50°C.[7]

Q3: Does Strictosidine Synthase (STR) require any cofactors?

A3: No, studies have shown that STR does not have an apparent requirement for cofactors to be catalytically active.[7]

Q4: What is the substrate specificity of Strictosidine Synthase (STR)?

A4: STR exhibits a high degree of substrate specificity, particularly for the indole moiety of tryptamine, which is essential for substrate recognition.[2] However, research has indicated that mutations, such as Valine-208 to Alanine, can broaden the substrate specificity, allowing the enzyme to utilize tryptamine analogs.[2]

Q5: What is the role of Strictosidine Glucosidase (SGD) and what are its optimal conditions?

A5: SGD is a β-glucosidase that activates strictosidine by removing the glucose molecule, which leads to a reactive aglycone that can then be converted into various alkaloids.[3][4][5][6] The optimal pH for SGD is between 5.0 and 5.2.[3]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or no strictosidine product in STR assay Incorrect pH of the reaction buffer.Ensure the reaction buffer is within the optimal pH range of 6.0-7.5 for STR.[7]
Sub-optimal temperature.Maintain the reaction temperature between 45-50°C for optimal STR activity.[7]
Enzyme inhibition.Test for the presence of inhibitors. For instance, p-chloromercuribenzoate is a known inhibitor of STR.[7]
Poor quality or incorrect concentration of substrates (tryptamine, secologanin).Verify the purity and concentration of your substrates. Use freshly prepared solutions.
Inactive enzyme.Ensure proper storage and handling of the enzyme. STR is relatively stable and can be stored at -20°C.[7] Perform a protein concentration assay to confirm the amount of enzyme used.
Inconsistent results in SGD assay Presence of a pseudo-enzyme inhibitor.Be aware of naturally occurring inhibitors like shSGD, an alternative splicing isoform of SGD that can inhibit its activity by disrupting multimers.[4] Consider purification steps to remove such inhibitors.
Incorrect pH.The optimal pH for SGD is narrow (5.0-5.2).[3] Carefully prepare and verify the pH of your buffer.
Substrate degradation.Strictosidine can be unstable. Prepare fresh solutions and handle them appropriately.
Product inhibition.While not explicitly reported for SGD, product inhibition is a common phenomenon in enzymatic reactions. Monitor product concentration over time to assess this possibility.
Low yield of downstream alkaloid products Inefficient coupling of STR and SGD reactions.Optimize the reaction conditions for both enzymes when running a coupled assay. This may require a compromise on pH and temperature.
Instability of the strictosidine aglycone.The product of the SGD reaction is a highly reactive and unstable aglycone.[3][4] Ensure that the downstream enzymes are present and active to immediately process this intermediate.
Feedback inhibition from end products.While end products like ajmalicine, vindoline, and catharanthine do not inhibit STR,[8] consider the possibility of feedback inhibition on other enzymes in the pathway.

Quantitative Data Summary

Table 1: Kinetic Parameters of Strictosidine Synthase (STR)

Enzyme SourceSubstrateApparent Km (mM)
Catharanthus roseusTryptamine2.3[7]
Secologanin3.4[7]
Catharanthus roseus (purified)Tryptamine0.83[8]
Secologanin0.46[8]
Rauwolfia vomitoriaTryptamine5.8[7]
Secologanin2.6[7]

Table 2: Optimal Conditions for Key Enzymes

EnzymeOptimal pHOptimal Temperature (°C)
Strictosidine Synthase (STR)6.0 - 7.5[7]45 - 50[7]
Strictosidine Glucosidase (SGD)5.0 - 5.2[3]Not explicitly stated, assays often run at 30-37°C.[3][9]

Experimental Protocols

Protocol 1: In Vitro Assay for Strictosidine Synthase (STR) Activity

This protocol is for determining the activity of STR by measuring the formation of strictosidine from tryptamine and secologanin.

Materials:

  • Purified Strictosidine Synthase (STR)

  • Tryptamine hydrochloride

  • Secologanin

  • Potassium phosphate buffer (100 mM, pH 6.8)

  • Methanol (for quenching)

  • HPLC system with a C18 column

  • Microcentrifuge tubes

  • Incubator or water bath

Procedure:

  • Prepare Substrate Solutions:

    • Prepare a 10 mM stock solution of tryptamine hydrochloride in water.

    • Prepare a 10 mM stock solution of secologanin in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • 80 µL of 100 mM potassium phosphate buffer (pH 6.8)

      • 10 µL of 10 mM tryptamine solution (final concentration 1 mM)

      • 10 µL of 10 mM secologanin solution (final concentration 1 mM)

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding a known amount of purified STR enzyme (e.g., 1-5 µg) to the reaction mixture.

    • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes). Time-course experiments are recommended to ensure the reaction is in the linear range.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume (100 µL) of ice-cold methanol.

    • Vortex briefly and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet any precipitated protein.

  • Analysis:

    • Analyze the supernatant by HPLC to quantify the amount of strictosidine formed.

    • Monitor the absorbance at a suitable wavelength (e.g., 225 nm or 280 nm).

    • Use a standard curve of authentic strictosidine to calculate the concentration of the product.

Protocol 2: In Vitro Assay for Strictosidine Glucosidase (SGD) Activity

This protocol is for determining the activity of SGD by measuring the deglycosylation of strictosidine.

Materials:

  • Purified Strictosidine Glucosidase (SGD)

  • Strictosidine

  • Potassium phosphate buffer (100 mM, pH 5.2)

  • Methanol (for quenching)

  • HPLC system with a C18 column

  • Microcentrifuge tubes

  • Incubator or water bath

Procedure:

  • Prepare Substrate Solution:

    • Prepare a 1 mM stock solution of strictosidine in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following:

      • 90 µL of 100 mM potassium phosphate buffer (pH 5.2)

      • 10 µL of 1 mM strictosidine solution (final concentration 100 µM)

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding a known amount of purified SGD enzyme (e.g., 0.1-1 µg) to the reaction mixture.

    • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes). Time-course experiments are recommended.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume (100 µL) of ice-cold methanol.

    • Vortex briefly and centrifuge at high speed for 10 minutes.

  • Analysis:

    • Analyze the supernatant by HPLC to quantify the remaining strictosidine or the formation of its aglycone products.

    • Monitor the absorbance at a suitable wavelength (e.g., 225 nm).

    • Calculate the enzyme activity based on the decrease in substrate concentration over time.

Visualizations

Reserpic_Acid_Precursor_Pathway Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase (STR) Secologanin Secologanin Secologanin->Strictosidine Strictosidine_Aglycone Strictosidine Aglycone (Reactive Intermediate) Strictosidine->Strictosidine_Aglycone Strictosidine Glucosidase (SGD) Downstream_Intermediates Downstream Intermediates Strictosidine_Aglycone->Downstream_Intermediates Reserpic_Acid This compound Downstream_Intermediates->Reserpic_Acid Multiple Enzymatic Steps

Caption: Biosynthetic pathway of this compound precursors.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prep_Enzyme Prepare Enzyme Solution Add_Enzyme Initiate Reaction with Enzyme Prep_Enzyme->Add_Enzyme Prep_Substrates Prepare Substrate Solutions Combine_Reagents Combine Buffer and Substrates Prep_Substrates->Combine_Reagents Prep_Buffer Prepare Reaction Buffer Prep_Buffer->Combine_Reagents Pre_Incubate Pre-incubate at Optimal Temperature Combine_Reagents->Pre_Incubate Pre_Incubate->Add_Enzyme Incubate Incubate for a Defined Time Add_Enzyme->Incubate Quench Stop Reaction Incubate->Quench Centrifuge Centrifuge to Remove Precipitate Quench->Centrifuge HPLC_Analysis Analyze Supernatant by HPLC Centrifuge->HPLC_Analysis Data_Analysis Calculate Enzyme Activity HPLC_Analysis->Data_Analysis

Caption: General experimental workflow for in vitro enzyme assays.

Troubleshooting_Logic Start Low/No Product Formation Check_Conditions Verify Reaction Conditions (pH, Temp, Time) Start->Check_Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Reagents Check Reagent Quality (Enzyme, Substrates) Reagents_OK Reagents Active? Check_Reagents->Reagents_OK Check_Inhibition Investigate Potential Inhibition (Product, Substrate, Other) Inhibition_Present Inhibition Detected? Check_Inhibition->Inhibition_Present Conditions_OK->Check_Reagents Yes Solution_Conditions Adjust pH, Temperature, or Incubation Time Conditions_OK->Solution_Conditions No Reagents_OK->Check_Inhibition Yes Solution_Reagents Use Fresh Reagents, Verify Concentrations Reagents_OK->Solution_Reagents No Solution_Inhibition Identify and Remove Inhibitor, Modify Assay Design Inhibition_Present->Solution_Inhibition Yes Success Problem Resolved Inhibition_Present->Success No Solution_Conditions->Start Solution_Reagents->Start Solution_Inhibition->Start

Caption: Troubleshooting workflow for enzymatic reactions.

References

Technical Support Center: Enhancing the Stability of Reserpic Acid in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of experimental compounds is paramount to obtaining accurate and reproducible results. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of reserpic acid in solution.

Troubleshooting Guide

This section addresses common issues encountered during the handling and storage of this compound solutions.

Issue Potential Cause Troubleshooting Steps
Loss of Potency or Inconsistent Results Degradation of this compound due to improper storage conditions.1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. pH Assessment: Check the pH of the solution. This compound, like many indole alkaloids, can be susceptible to pH-dependent degradation. Adjust the pH to a more favorable range if necessary (see FAQs for details). 3. Solvent Purity: Use high-purity solvents to avoid contaminants that could catalyze degradation.
Discoloration of the Solution Oxidation or photodegradation of the this compound molecule.1. Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation. 2. Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to prevent light exposure. 3. Antioxidant Addition: Consider the addition of antioxidants to the formulation (see FAQs for compatible options).
Precipitation in the Solution Poor solubility or changes in temperature affecting solubility.1. Solvent Selection: Ensure the chosen solvent is appropriate for the desired concentration of this compound. 2. Temperature Control: Avoid drastic temperature fluctuations during storage and handling. 3. Co-solvents: In some cases, the use of a co-solvent system may improve solubility and prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathways for this compound, an indole alkaloid, are hydrolysis, oxidation, and photodegradation. The indole nucleus is susceptible to oxidation, and the overall molecule can be sensitive to light and extreme pH conditions.[1][2]

Q2: What is the optimal pH range for storing this compound solutions?

A2: While specific quantitative data for this compound is limited, for its parent compound, reserpine, stability is generally higher in acidic to neutral pH ranges.[2] It is recommended to maintain the pH of this compound solutions between 4 and 6 to minimize degradation. It is crucial to perform stability studies for your specific formulation to determine the optimal pH.

Q3: How does temperature affect the stability of this compound?

A3: As with most chemical compounds, higher temperatures accelerate the degradation of this compound. For long-term storage, it is advisable to keep solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. The Arrhenius equation can be used to model the temperature dependence of the degradation rate.

Q4: What types of solvents are recommended for dissolving and storing this compound?

A4: this compound has limited solubility in water. Organic solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) are commonly used to prepare stock solutions. For aqueous buffers, it is important to first dissolve the this compound in a minimal amount of an organic solvent before dilution. Always use high-purity, degassed solvents.

Q5: Are there any recommended antioxidants to enhance the stability of this compound solutions?

A5: Yes, for indole alkaloids, antioxidants can be beneficial in preventing oxidative degradation.[3] Common antioxidants used in pharmaceutical formulations include:

  • Ascorbic Acid (Vitamin C): Effective in aqueous solutions.

  • Butylated Hydroxytoluene (BHT): Suitable for organic-based solutions.

  • Sodium Metabisulfite: A common antioxidant for aqueous formulations.

The choice and concentration of the antioxidant should be optimized for your specific experimental conditions.

Q6: How should I handle and prepare this compound solutions to minimize degradation?

A6: To minimize degradation during preparation and handling:

  • Work in an environment with subdued lighting.

  • Use freshly prepared solutions whenever possible.

  • For stock solutions, prepare small aliquots to avoid repeated freeze-thaw cycles.

  • Use inert gas (nitrogen or argon) to overlay the solution in the storage vial.

Quantitative Data on Stability

While specific degradation kinetics for this compound are not extensively published, the following table provides an illustrative example based on typical degradation patterns observed for related indole alkaloids under forced degradation conditions. These values should be considered as estimates, and it is crucial to perform your own stability studies.

Condition Parameter Value Notes
Acidic Hydrolysis pH2.0 (0.01 M HCl)Increased degradation at lower pH.
Temperature60 °CHigher temperatures accelerate hydrolysis.
Half-life (t½)~ 24 hoursEstimated value.
Alkaline Hydrolysis pH10.0 (0.01 M NaOH)Significant degradation in basic conditions.
Temperature60 °CHigher temperatures accelerate hydrolysis.
Half-life (t½)~ 12 hoursEstimated value.
Oxidative Degradation Oxidizing Agent3% H₂O₂Susceptible to oxidation.
Temperature25 °CRoom temperature.
% Degradation after 24h~ 15-20%Estimated value.
Photodegradation Light SourceUV light (254 nm)Significant degradation upon light exposure.
Duration8 hours-
% Degradation> 30%Estimated value.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in solution.

Objective: To identify the degradation pathways of this compound under various stress conditions (acidic, alkaline, oxidative, photolytic, and thermal).

Materials:

  • This compound

  • HPLC-grade methanol

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.0)

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 12 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep an aliquot of the stock solution in a solid state and another in solution (in methanol) at 60°C for 48 hours.

    • Photolytic Degradation: Expose an aliquot of the stock solution (100 µg/mL in methanol) in a quartz cuvette to UV light (254 nm) in a photostability chamber for 8 hours.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.

    • Identify and quantify the major degradation products.

Visualizations

Degradation_Pathway cluster_stress Stress Conditions cluster_degradation Degradation Products Reserpic_Acid This compound in Solution Acid_Base Extreme pH (Acidic/Alkaline) Oxidizing_Agents Oxidizing Agents (e.g., H₂O₂) Light Light Exposure (UV/Visible) Heat Elevated Temperature Hydrolysis_Products Hydrolysis Products Acid_Base->Hydrolysis_Products Hydrolysis Oxidation_Products Oxidation Products Oxidizing_Agents->Oxidation_Products Oxidation Photodegradation_Products Photodegradation Products Light->Photodegradation_Products Photodegradation Heat->Hydrolysis_Products Accelerates Degradation Heat->Oxidation_Products Accelerates Degradation

Caption: Major degradation pathways of this compound in solution.

Experimental_Workflow start Start: this compound Stock Solution stress Apply Stress Conditions (pH, Temp, Light, Oxidizing Agent) start->stress sampling Sample at Time Intervals stress->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Analysis (% Degradation, Kinetics) hplc->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Scaling Up Reserpic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of reserpic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of this valuable compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable methods for synthesizing this compound?

A1: There are three main strategies for the synthesis of this compound that can be considered for scaling up:

  • Oxidation of Reserpine: This is a common method that involves the direct oxidation of the readily available natural product, reserpine.[1]

  • Hydrazone Formation and Hydrolysis: This method involves the formation of a hydrazone derivative from reserpine, followed by hydrolysis to yield this compound.[1]

  • Total Synthesis: This approach builds the complex structure of this compound from simpler, readily available starting materials. The landmark total synthesis was developed by R.B. Woodward.[2]

Q2: What are the key challenges when scaling up this compound synthesis?

A2: Scaling up any chemical synthesis presents challenges. For this compound, specific issues can include:

  • Reaction Control: Exothermic reactions, particularly in oxidation processes, can become difficult to manage at a larger scale, potentially leading to side reactions and impurities.

  • Reagent Handling and Stoichiometry: The use of hazardous oxidizing agents or large quantities of reagents requires careful handling and precise control to ensure safety and reaction efficiency.

  • Product Isolation and Purification: As batch sizes increase, isolating and purifying this compound to the required specifications can become more complex, often necessitating the development of robust chromatographic or crystallization methods.

  • Stereochemical Control: In total synthesis, maintaining the correct stereochemistry across multiple steps is a significant challenge that requires careful selection of reagents and reaction conditions.

  • Process Robustness and Reproducibility: Ensuring consistent yields and purity from batch to batch is critical for industrial production and requires a well-understood and optimized process.

Q3: Which synthesis method is most suitable for large-scale industrial production?

A3: The most suitable method for industrial production often depends on factors like cost of starting materials, desired purity, and available equipment.

  • Oxidation of Reserpine: This is often the most economically viable route for large-scale production due to the availability of reserpine from natural sources.[1] However, the use of strong oxidizing agents can pose safety and environmental challenges.

  • Hydrazone Formation and Hydrolysis: This method can offer good yields and a relatively straightforward process, making it a candidate for scale-up.

  • Total Synthesis: While a monumental academic achievement, total synthesis is typically more complex and costly, making it less favorable for large-scale commercial production unless the starting materials are significantly cheaper or it offers significant advantages in purity or access to unique analogs.

Troubleshooting Guide

Low Yield

Problem: My reaction yield is significantly lower than expected.

Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion.[1]- Increase reaction time or temperature, but be cautious of potential side reactions.
Side Reactions - Analyze the crude product to identify major byproducts. This can provide insight into competing reaction pathways.- Adjust reaction conditions (e.g., temperature, reagent addition rate) to minimize side reactions. For oxidation reactions, overly harsh conditions can lead to degradation.[1]
Product Degradation - this compound can be sensitive to harsh conditions. Ensure that work-up and purification steps are performed under appropriate pH and temperature conditions.
Inefficient Purification - Optimize your purification method. For chromatography, ensure proper column packing, solvent system, and loading. For crystallization, screen different solvents and conditions to maximize recovery.
Impure Product

Problem: My final product is not pure, showing multiple spots on TLC or peaks on HPLC.

Possible Cause Troubleshooting Steps
Unreacted Starting Material - Ensure the reaction goes to completion by monitoring its progress.- Optimize stoichiometry of reactants.
Formation of Side Products - Re-evaluate the reaction conditions. For the hydrazone method, incomplete hydrolysis can leave unwanted intermediates.- For oxidation, over-oxidation can create undesired byproducts.[1] Consider using a milder oxidizing agent.
Co-eluting Impurities - If using chromatography, try a different solvent system or a different stationary phase to improve separation.
Residual Solvents - Ensure the final product is thoroughly dried under vacuum.

Data Presentation

Comparison of this compound Synthesis Strategies
Parameter Oxidation of Reserpine Hydrazone Formation & Hydrolysis Total Synthesis (Woodward)
Starting Material ReserpineReserpineSimpler organic molecules
Typical Oxidizing/Key Reagents Potassium permanganate, chromium trioxide[1]Hydrazine hydrate, acid for hydrolysisMultiple reagents over many steps
Reported Yield Varies depending on oxidant and conditionsA German patent reports a 76% yield for the hydrazide formation step.Overall yield is low due to the multi-step nature.
Reaction Time Typically shorterCan be longer, with the hydrazide formation step taking up to 36 hours.Very long, involving numerous synthetic steps.[2]
Scalability Considerations Management of exothermic reactions and hazardous materials.Handling of hydrazine, control of hydrolysis conditions.Complexity, cost of reagents, and cumulative yield over many steps.

Experimental Protocols

Synthesis of this compound via Hydrazone Formation and Hydrolysis (Lab Scale)

This protocol is based on a method described in a US Patent.

Step 1: Formation of this compound Hydrazide

  • Reactants:

    • Reserpine: 50 g

    • 99% Hydrazine hydrate: 100 ml

    • n-Amyl alcohol: 600 ml

    • Acetic acid: a few drops

  • Procedure:

    • Combine reserpine, hydrazine hydrate, and n-amyl alcohol in a reaction vessel.

    • Add a few drops of acetic acid to catalyze the reaction.

    • Reflux the mixture for 36 hours.

    • Filter the hot reaction mixture by suction to separate the precipitated this compound hydrazide. The 3,4,5-trimethoxybenzoic acid hydrazide byproduct remains soluble in the reaction medium.

    • Wash the collected this compound hydrazide with boiling ethanol.

    • Recrystallize the product from pyridine to obtain colorless prisms.

Step 2: Hydrolysis of this compound Hydrazide to this compound

Standard acidic hydrolysis conditions are typically employed for this step, though specific details for scaling up this particular hydrolysis were not available in the searched documents. Generally, this would involve heating the hydrazide in the presence of a mineral acid like hydrochloric acid.

Overview of Woodward's Total Synthesis of Reserpine

Woodward's total synthesis is a landmark in organic chemistry, involving numerous steps. A complete, detailed protocol is extensive and beyond the scope of this guide. However, the key stages are outlined below. The synthesis is known for its intricate stereochemical control.[2]

  • Construction of the E-ring: The synthesis begins with the construction of the highly substituted E-ring with the correct stereochemistry.

  • Pictet-Spengler Reaction: A key step involves the Pictet-Spengler reaction to form the tetracyclic indole core.

  • Formation of the Pentacyclic System: Subsequent steps focus on closing the final ring to create the complete pentacyclic structure of reserpine.

  • Final Functional Group Manipulations: The synthesis is completed by introducing and modifying the final functional groups to yield reserpine, from which this compound can be obtained.

Visualizations

Experimental Workflow: Hydrazone Formation Route

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Hydrolysis Start Start Mix Reserpine, Hydrazine Hydrate, n-Amyl Alcohol, Acetic Acid Mix Reserpine, Hydrazine Hydrate, n-Amyl Alcohol, Acetic Acid Start->Mix Reserpine, Hydrazine Hydrate, n-Amyl Alcohol, Acetic Acid Reflux for 36 hours Reflux for 36 hours Mix Reserpine, Hydrazine Hydrate, n-Amyl Alcohol, Acetic Acid->Reflux for 36 hours Hot Suction Filtration Hot Suction Filtration Reflux for 36 hours->Hot Suction Filtration Wash with Boiling Ethanol Wash with Boiling Ethanol Hot Suction Filtration->Wash with Boiling Ethanol Recrystallize from Pyridine Recrystallize from Pyridine Wash with Boiling Ethanol->Recrystallize from Pyridine This compound Hydrazide This compound Hydrazide Recrystallize from Pyridine->this compound Hydrazide Acidic Hydrolysis Acidic Hydrolysis This compound Hydrazide->Acidic Hydrolysis Purification Purification Acidic Hydrolysis->Purification This compound This compound Purification->this compound G Low Yield Observed Low Yield Observed Check for Reaction Completion (TLC/HPLC) Check for Reaction Completion (TLC/HPLC) Low Yield Observed->Check for Reaction Completion (TLC/HPLC) Incomplete Reaction Incomplete Reaction Check for Reaction Completion (TLC/HPLC)->Incomplete Reaction No Reaction Complete Reaction Complete Check for Reaction Completion (TLC/HPLC)->Reaction Complete Yes Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Reaction->Increase Reaction Time/Temp Analyze for Side Products Analyze for Side Products Reaction Complete->Analyze for Side Products Yield Improved Yield Improved Increase Reaction Time/Temp->Yield Improved Significant Side Products Significant Side Products Analyze for Side Products->Significant Side Products Yes Minimal Side Products Minimal Side Products Analyze for Side Products->Minimal Side Products No Optimize Reaction Conditions Optimize Reaction Conditions Significant Side Products->Optimize Reaction Conditions Investigate Product Degradation Investigate Product Degradation Minimal Side Products->Investigate Product Degradation Optimize Reaction Conditions->Yield Improved Degradation Evident Degradation Evident Investigate Product Degradation->Degradation Evident Yes No Degradation No Degradation Investigate Product Degradation->No Degradation No Modify Work-up/Purification Modify Work-up/Purification Degradation Evident->Modify Work-up/Purification Optimize Purification Method Optimize Purification Method No Degradation->Optimize Purification Method Modify Work-up/Purification->Yield Improved Optimize Purification Method->Yield Improved

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for the Quantification of Reserpic Acid

Author: BenchChem Technical Support Team. Date: November 2025

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in pharmaceutical development and quality control, offering high resolution and sensitivity for the quantification of active pharmaceutical ingredients (APIs) and their related substances. For reserpic acid, an indole alkaloid and a principal metabolite of reserpine, accurate and precise quantification is crucial for pharmacokinetic, stability, and quality control studies. This guide provides a comparative overview of two distinct reversed-phase HPLC (RP-HPLC) methods suitable for the determination of this compound, with detailed experimental protocols and performance data presented in accordance with International Council for Harmonisation (ICH) guidelines.

Method 1: Rapid RP-HPLC-UV Method

This method is designed for the rapid quantification of reserpine in plant extracts and can be readily adapted for this compound. It prioritizes a short analysis time, making it suitable for high-throughput screening and routine quality control.[1][2][3]

Method 2: Stability-Indicating RP-HPLC Method

This method is developed to not only quantify the analyte but also to resolve it from potential degradation products that may form under stress conditions.[4] This capability is essential for stability studies of pharmaceutical formulations.[4]

Experimental Protocols

A detailed breakdown of the experimental conditions for each method is provided below.

ParameterMethod 1: Rapid RP-HPLC-UVMethod 2: Stability-Indicating RP-HPLC
Stationary Phase (Column) C18HiQ sil C18 W (4.5 x 250mm)
Mobile Phase Water and Acetonitrile (gradient)Acetonitrile : 1% w/v Ammonium chloride (1:1)
Flow Rate 1.0 mL/minNot Specified
Injection Volume 20 µLNot Specified
Detection Wavelength 268 nm268 nm
Column Temperature 25 °CNot Specified
Run Time 10 minutesNot Specified

Performance Data and Validation Parameters

The performance of each method was validated according to ICH guidelines, ensuring reliability and accuracy.[5][6][7] The key validation parameters are summarized in the table below.

Validation ParameterMethod 1: Rapid RP-HPLC-UVMethod 2: Stability-Indicating RP-HPLCICH Acceptance Criteria
Linearity (Correlation Coefficient, r²) > 0.999[3]Not Specified≥ 0.995
Linearity Range 0.625 - 40.0 µg/mL[1][3]Not SpecifiedDefined by at least 5 concentrations
Accuracy (% Recovery) 95.1%[1][3]Not SpecifiedTypically 98-102%
Precision (%RSD) < 1%[2]0.1807 - 0.2488%≤ 2%
Limit of Detection (LOD) Calculated as 3.3 σ/SNot SpecifiedSignal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Calculated as 10 σ/SNot SpecifiedSignal-to-noise ratio of 10:1
Specificity/Selectivity Specific for reserpine peak[1][3]Resolves reserpine from degradation products[4]Peak purity and resolution from interferences
Robustness Method is robust[1][3]Not SpecifiedInsensitive to small, deliberate variations

Methodology Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the HPLC method validation process, a diagram is provided below. This workflow is applicable to both methods discussed.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Selectivity Optimization Selectivity Optimization System Optimization System Optimization Selectivity Optimization->System Optimization Initial Separation Specificity Specificity System Optimization->Specificity Optimized Method Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Method Validated Method Robustness->Validated Method

Caption: General workflow for HPLC method development and validation.

Conclusion

Both presented HPLC methods offer reliable approaches for the quantification of this compound.

  • Method 1 is advantageous for its speed and is well-suited for routine analyses where throughput is a primary concern. Its validation data demonstrates good linearity, precision, and accuracy.[1][2][3]

  • Method 2 provides the significant benefit of being stability-indicating, which is a regulatory requirement for the analysis of stability samples.[4] The ability to separate the main analyte from its degradation products ensures that the measured concentration is accurate and not inflated by co-eluting impurities.[4]

The choice between these methods will depend on the specific application. For rapid screening or quality control of bulk material where stability is not the primary focus, Method 1 is a strong candidate. For formulation development, stability testing, and release testing, the stability-indicating nature of Method 2 is indispensable. Researchers and drug development professionals should select the method that best aligns with their analytical needs and regulatory requirements.

References

comparative analysis of different synthetic routes to reserpic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Reserpic acid, a pentacyclic indole alkaloid, is the core structural component of the antihypertensive drug reserpine. Its complex architecture, featuring multiple stereocenters, has made it a challenging and iconic target for total synthesis. Over the decades, several distinct synthetic strategies have been developed, each with its own set of advantages and drawbacks. This guide provides a comparative analysis of three landmark total syntheses of reserpine, from which this compound can be readily obtained, developed by the research groups of R.B. Woodward, Gilbert Stork, and Eric N. Jacobsen.

At a Glance: Comparison of Key Synthetic Metrics

Synthetic RoutePublication YearKey StrategyNumber of StepsOverall YieldEnantioselectivity
Woodward 1956Stereocontrolled construction of ring E via a Diels-Alder reaction and late-stage epimerization.28Not explicitly reportedRacemic synthesis
Stork 2005Chiral induction for the kinetic establishment of distal stereocenters.12 (linear)~1.4% (calculated)Enantioselective
Jacobsen 2013Catalytic, enantioselective formal aza-Diels-Alder reaction to set the C3 stereocenter.19 (longest linear sequence)Not explicitly reportedEnantioselective

In-Depth Analysis of Synthetic Strategies

The Woodward Synthesis: A Landmark in Organic Chemistry

The first total synthesis of reserpine, accomplished by R.B. Woodward and his team in 1956, is a masterpiece of chemical synthesis that laid the groundwork for modern organic chemistry.[1] The strategy centered on the meticulous construction of the intricate E-ring, which contains five of the six stereocenters of the molecule.

A key feature of the Woodward synthesis is the use of a Diels-Alder reaction between para-benzoquinone and vinylacrylic acid to establish three contiguous stereocenters in the E-ring precursor.[2][3] The subsequent stereochemical challenges were addressed through a series of elegant transformations, including a crucial late-stage epimerization at the C3 position to obtain the correct stereochemistry of reserpine.[2][4] This synthesis, while lengthy and not explicitly reporting an overall yield, was a monumental achievement that demonstrated the power of strategic planning and stereochemical control in the synthesis of complex natural products.

The Stork Synthesis: A More Efficient and Enantioselective Approach

Nearly half a century after Woodward's seminal work, Gilbert Stork and his group reported a significantly more efficient and enantioselective total synthesis of reserpine in 2005.[5] This route is characterized by its use of chiral induction to control the stereochemistry of the molecule.

A pivotal step in the Stork synthesis is a highly stereoselective Pictet-Spengler reaction .[5][6] This reaction, which forms the C and D rings of the reserpine core, is directed by a chiral auxiliary, leading to the desired enantiomer of the final product. The Stork synthesis is considerably shorter than Woodward's, with a linear sequence of 12 steps, and boasts a calculated overall yield of approximately 1.4%.[5]

The Jacobsen Synthesis: A Modern Approach Utilizing Asymmetric Catalysis

In 2013, Eric N. Jacobsen's group developed a catalytic, enantioselective total synthesis of (+)-reserpine, showcasing the power of modern asymmetric catalysis.[7][8] This approach addresses the challenging C3 stereocenter early in the synthesis through a key enantioselective formal aza-Diels-Alder reaction .

This reaction, catalyzed by a chiral thiourea catalyst, couples a dihydro-β-carboline with an enone to construct a key tetracyclic intermediate with high diastereoselectivity and enantioselectivity.[8] The Jacobsen synthesis, comprising 19 steps in its longest linear sequence, represents a state-of-the-art approach to the synthesis of complex alkaloids, emphasizing the efficiency and precision of catalytic asymmetric methods. While the overall yield was not explicitly stated, the high yields of the key steps suggest a highly efficient process.

Experimental Protocols for Key Reactions

Woodward's Diels-Alder Reaction

The initial Diels-Alder reaction in Woodward's synthesis involves the cycloaddition of 1,4-benzoquinone and methyl vinylacrylate. The reaction is carried out in refluxing benzene for 10 hours. While the reported yield for this specific step was low (8%), it was noted that the conditions were not extensively optimized.[1]

Stork's Pictet-Spengler Reaction

In Stork's synthesis, the crucial Pictet-Spengler reaction involves the condensation of a tryptamine derivative with an aldehyde. This reaction is carried out in the presence of hydrochloric acid in a mixture of water and tetrahydrofuran at room temperature for 30 hours, affording the cyclized product in a 92% yield.[5]

Jacobsen's Enantioselective Aza-Diels-Alder Reaction

The key transformation in Jacobsen's synthesis is a formal aza-Diels-Alder reaction between a dihydro-β-carboline and an enantioenriched α-substituted enone. The reaction is catalyzed by a chiral aminothiourea catalyst (20 mol %) in the presence of an acid additive. This reaction proceeds with high diastereoselectivity, providing the desired tetracyclic product in 76% isolated yield.[8]

Visualizing the Synthetic Pathways

To further illustrate the logical flow of these complex syntheses, the following diagrams, generated using the DOT language, outline the key strategic bond formations and transformations.

Woodward_Synthesis A p-Benzoquinone + Vinylacrylic acid B Diels-Alder Adduct A->B Diels-Alder C Ring E Precursor B->C Multi-step elaboration D Pentacyclic Intermediate (Isoreserpine) C->D Pictet-Spengler & Cyclization E Reserpine D->E Epimerization at C3

Caption: Key stages of the Woodward synthesis of reserpine.

Stork_Synthesis A Chiral Starting Material B Aldehyde Intermediate A->B Multi-step synthesis D Pentacyclic Core B->D Pictet-Spengler Reaction with C C Tryptamine Derivative E Reserpine D->E Final functionalization

Caption: Overview of the enantioselective Stork synthesis.

Jacobsen_Synthesis A Dihydro-β-carboline C Tetracyclic Intermediate A->C Aza-Diels-Alder with B (Chiral Catalyst) B Enantioenriched Enone D Pentacyclic Precursor C->D Ring Closure E Reserpine D->E Final Elaboration

Caption: The Jacobsen synthesis featuring a key aza-Diels-Alder reaction.

Conclusion

The evolution of synthetic routes to this compound and its parent compound, reserpine, mirrors the advancement of organic synthesis as a field. From Woodward's foundational and lengthy approach, which established the principles of strategic synthesis, to the more concise and elegant enantioselective methods of Stork and Jacobsen, the journey to conquer this complex molecule has spurred significant innovation.

For researchers and drug development professionals, the choice of a synthetic route will depend on various factors, including the desired scale of synthesis, the need for enantiopurity, and the availability of specific reagents and catalysts. The Woodward synthesis, while historically significant, is less practical for large-scale production. The Stork and Jacobsen syntheses, on the other hand, offer more efficient and stereocontrolled pathways to this important medicinal scaffold, with Jacobsen's catalytic approach representing the cutting edge of asymmetric synthesis. The continued development of novel synthetic methodologies will undoubtedly lead to even more efficient and versatile routes to this compound and its analogues in the future.

References

A Comparative Guide to the Pharmacological Activity of Reserpic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of reserpic acid and its analogs, supported by experimental data. This compound, a key derivative of the antihypertensive and antipsychotic drug reserpine, serves as a valuable scaffold for the development of novel therapeutic agents targeting the vesicular monoamine transporters (VMATs). Understanding the structure-activity relationships of its analogs is crucial for designing compounds with improved potency, selectivity, and pharmacokinetic profiles.

Mechanism of Action: Inhibition of Vesicular Monoamine Transporters

This compound and its analogs exert their primary pharmacological effect by inhibiting VMATs, particularly VMAT2 in the central nervous system.[1][2] VMATs are responsible for packaging monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—into synaptic vesicles for subsequent release. This process is driven by a proton gradient maintained by a vesicular H+-ATPase.

By blocking VMAT, these compounds prevent the sequestration of monoamines into vesicles. The cytosolic monoamines are then susceptible to degradation by enzymes like monoamine oxidase (MAO), leading to a depletion of neurotransmitter stores in the presynaptic neuron.[1] This reduction in available neurotransmitters for release into the synaptic cleft underlies the therapeutic effects of these compounds, including blood pressure reduction and antipsychotic actions. This compound specifically blocks the H+/monoamine translocator on the external face of chromaffin vesicle ghosts.

Comparative Pharmacological Activity

The pharmacological activity of this compound and its analogs is primarily assessed by their potency in inhibiting VMAT. This is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data for this compound and some of its key analogs.

CompoundVMAT Inhibition (Ki)Key Structural FeaturesReference(s)
Reserpine~1 nMEster of this compound with trimethoxybenzoic acid
This compound ~10 µM Carboxylic acid at C-16
Methyl Reserpate38 ± 10 nMMethyl ester of this compound
Reserpinediol440 ± 240 nMReduction of the C-16 carboxyl to an alcohol
Reserpine MethonitrateNot reported (peripheral action)Quaternary ammonium derivative of reserpine

Key Observations from Structure-Activity Relationship Studies:

  • The Alkaloid Ring System is Crucial: The core yohimbane-like structure of this compound is essential for binding to VMAT.

  • Esterification at C-16 Enhances Potency: As seen in the comparison between this compound and its methyl ester (methyl reserpate), esterification of the carboxylic acid at the C-16 position significantly increases the inhibitory potency against VMAT.

  • Hydrophobicity Plays a Role: The higher potency of more hydrophobic compounds suggests that the reserpine binding site on VMAT is likely hydrophobic in nature.

  • Quaternization Restricts CNS Penetration: The quaternary ammonium derivative, reserpine methonitrate, exhibits potent peripheral monoamine-depleting effects with reduced central nervous system activity, indicating its limited ability to cross the blood-brain barrier. This highlights a strategy for developing peripherally selective VMAT inhibitors.

Experimental Protocols

In Vitro VMAT Inhibition Assay: Radioligand Binding

This protocol describes a common method for determining the affinity of compounds for VMAT2 using radioligand binding assays.

Objective: To determine the Ki of test compounds for VMAT2 by measuring their ability to displace a high-affinity radioligand, such as [³H]dihydrotetrabenazine.

Materials:

  • Membrane preparations from cells or tissues expressing VMAT2 (e.g., rat striatum, HEK293 cells transfected with VMAT2).

  • [³H]dihydrotetrabenazine (Radioligand).

  • Test compounds (this compound and its analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

  • 96-well filter plates and vacuum manifold.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer to a final protein concentration of 50-200 µg/mL.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Test compound at various concentrations (typically in a logarithmic series).

    • Radioligand ([³H]dihydrotetrabenazine) at a concentration close to its Kd (e.g., 2 nM).

    • Membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known VMAT2 inhibitor like tetrabenazine) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Monoamine Depletion Assay: HPLC-ECD

This protocol outlines the measurement of monoamine levels in brain tissue following the administration of this compound or its analogs.

Objective: To quantify the in vivo efficacy of test compounds in depleting brain monoamine neurotransmitters.

Materials:

  • Test animals (e.g., rats or mice).

  • Test compounds (this compound and its analogs).

  • Vehicle for drug administration.

  • Brain tissue homogenization buffer (e.g., 0.1 M perchloric acid).

  • High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD).

  • Analytical column for monoamine separation (e.g., C18 reverse-phase).

  • Mobile phase suitable for monoamine separation.[3]

  • Standards for dopamine, serotonin, and their metabolites.

Procedure:

  • Animal Dosing: Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).

  • Tissue Collection: At a predetermined time point after dosing, euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum, cortex).

  • Homogenization: Homogenize the brain tissue in ice-cold homogenization buffer.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Sample Preparation: Collect the supernatant, which contains the monoamines and their metabolites. Filter the supernatant before injection into the HPLC system.

  • HPLC-ECD Analysis:

    • Inject a fixed volume of the prepared sample into the HPLC system.

    • Separate the monoamines and their metabolites on the analytical column using an isocratic or gradient elution with the mobile phase.

    • Detect the eluted compounds using the electrochemical detector set at an appropriate oxidation potential.

  • Quantification:

    • Identify and quantify the peaks corresponding to the monoamines and their metabolites by comparing their retention times and peak areas to those of the standards.

    • Express the results as ng/mg of tissue.

  • Data Analysis: Compare the monoamine levels in the drug-treated groups to the vehicle-treated control group to determine the percentage of depletion.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

VMAT_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_drug cluster_postsynaptic Synaptic Cleft & Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT2 VMAT2 Monoamines_vesicle Vesicular Monoamines VMAT2->Monoamines_vesicle Packaging Vesicle Synaptic Vesicle Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Exocytosis (Reduced) Monoamines_cyto Cytosolic Monoamines (Dopamine, Serotonin) Monoamines_cyto->MAO Degradation Monoamines_cyto->VMAT2 Uptake Reserpic_Acid This compound & Analogs Reserpic_Acid->VMAT2 Inhibition Receptors Postsynaptic Receptors Synaptic_Cleft->Receptors Binding

Caption: Mechanism of action of this compound and its analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of this compound Analogs Purification Purification & Structural Confirmation Synthesis->Purification VMAT_Binding VMAT Binding Assay (Ki determination) Purification->VMAT_Binding SAR_Analysis Structure-Activity Relationship (SAR) Analysis VMAT_Binding->SAR_Analysis Animal_Dosing Animal Dosing Monoamine_Measurement Brain Monoamine Measurement (HPLC-ECD) Animal_Dosing->Monoamine_Measurement Behavioral_Studies Behavioral Studies (e.g., Blood Pressure) Animal_Dosing->Behavioral_Studies Monoamine_Measurement->SAR_Analysis Behavioral_Studies->SAR_Analysis

Caption: Experimental workflow for comparing this compound analogs.

References

Reserpic Acid as a Biomarker in Metabolic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for reliable and sensitive biomarkers is a cornerstone of metabolic research, crucial for diagnosing diseases, monitoring progression, and evaluating therapeutic interventions. While numerous biomarkers for metabolic syndrome and related disorders are well-established, the exploration of novel candidates continues to be a priority. Reserpic acid, a primary metabolite of the antihypertensive drug reserpine, has emerged as a molecule of interest due to the metabolic effects of its parent compound. This guide provides a comprehensive overview of the current scientific landscape regarding the validation of this compound as a biomarker in metabolic studies. It objectively compares the existing, albeit limited, evidence for this compound with established metabolic biomarkers and outlines a potential path forward for its validation.

Current State of Research: An Overview

Direct validation of this compound as a standalone biomarker for metabolic diseases is currently lacking in published scientific literature. However, its parent compound, reserpine, has been shown to possess therapeutic potential in metabolic syndrome by impacting hypertension, hyperlipidemia, and hyperglycemia[1][2][3][4]. The mechanism may involve the inhibition of soluble epoxide hydrolase, an enzyme implicated in the pathophysiology of metabolic diseases[1][2][3]. As a major metabolite of reserpine, this compound's concentration in biological fluids could potentially reflect the metabolic activity related to reserpine administration and its downstream effects[5].

The primary pharmacological action of this compound identified to date is the inhibition of norepinephrine transport into chromaffin vesicle ghosts[6]. While this affects neurotransmitter levels, a direct, independent role in broader metabolic pathways has not been extensively studied.

Comparative Analysis with Established Metabolic Biomarkers

Given the absence of direct comparative studies, a quantitative comparison of this compound with established metabolic biomarkers is not feasible. However, we can frame a qualitative comparison based on the classes of currently used biomarkers.

Biomarker ClassExamplesPotential Advantages of this compound (Hypothetical)Current Limitations of this compound
Lipids Total Cholesterol, LDL, HDL, TriglyceridesMay provide a more specific marker related to the therapeutic effects of certain drugs (e.g., reserpine) on lipid metabolism.No established correlation with lipid profiles.
Glycemic Control Glucose, HbA1c, InsulinCould reflect drug-induced alterations in glucose metabolism.No direct evidence of correlation with glycemic status.
Inflammation C-Reactive Protein (CRP), InterleukinsPotentially linked to the anti-inflammatory effects of parent compounds.No data on its role as an inflammatory marker.
Hormones Leptin, AdiponectinMay be associated with centrally-mediated effects on appetite and energy expenditure.No studies linking this compound to metabolic hormones.

Experimental Protocols for Validation

The validation of a new biomarker is a rigorous process. The following outlines a hypothetical experimental workflow for validating this compound as a biomarker in metabolic studies.

Analytical Method Development and Validation

Objective: To establish a sensitive and specific method for quantifying this compound in biological matrices (e.g., human plasma, urine).

Methodology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a suitable technique for the quantification of indole alkaloids and their metabolites[7][8].

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile is a common and effective method[7][8].

  • Chromatographic Separation: A C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid is typically used for indole alkaloids[7].

  • Mass Spectrometric Detection: Detection would be performed using a triple-quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound would need to be determined.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Pre-clinical Studies

Objective: To investigate the correlation between this compound levels and metabolic parameters in animal models of metabolic syndrome.

Methodology:

  • Animal Model: Use a well-established model of metabolic syndrome, such as diet-induced obese rodents.

  • Drug Administration: Administer reserpine at different doses to induce varying levels of its metabolites, including this compound.

  • Sample Collection: Collect blood and urine samples at multiple time points.

  • Biochemical Analysis: Measure standard metabolic parameters (glucose, insulin, lipid profile, inflammatory markers) and quantify this compound levels using the validated UPLC-MS/MS method.

  • Statistical Analysis: Correlate this compound concentrations with the measured metabolic parameters.

Clinical Studies

Objective: To assess the association between plasma this compound concentrations and the presence and severity of metabolic syndrome in humans.

Methodology:

  • Study Design: A cross-sectional study involving a cohort of patients with diagnosed metabolic syndrome and a healthy control group.

  • Patient Recruitment: Recruit participants based on established criteria for metabolic syndrome (e.g., NCEP ATP III guidelines).

  • Data and Sample Collection: Collect demographic data, clinical history, and fasting blood samples.

  • Biochemical Analysis: Analyze plasma for a panel of established metabolic biomarkers and for this compound using the validated UPLC-MS/MS method.

  • Statistical Analysis: Compare this compound levels between the metabolic syndrome and control groups. Perform correlation analyses between this compound levels and individual components of the metabolic syndrome.

Visualizations

Metabolic Pathway of Reserpine to this compound

Reserpine Reserpine ReserpicAcid This compound Reserpine->ReserpicAcid Hydrolysis TrimethoxybenzoicAcid 3,4,5-Trimethoxybenzoic Acid Reserpine->TrimethoxybenzoicAcid Hydrolysis MethylReserpate Methyl Reserpate Reserpine->MethylReserpate Hydrolysis ReserpicAcid->MethylReserpate Esterification cluster_0 Phase 1: Analytical Validation cluster_1 Phase 2: Pre-clinical Studies cluster_2 Phase 3: Clinical Research cluster_3 Phase 4: Clinical Validation A1 Develop UPLC-MS/MS Method A2 Validate for Linearity, Accuracy, Precision A1->A2 B1 Animal Model of Metabolic Syndrome A2->B1 Transition to in vivo B2 Correlate this compound with Metabolic Parameters B1->B2 C1 Cross-sectional Human Study B2->C1 Transition to Human Studies C2 Compare this compound in Healthy vs. Metabolic Syndrome C1->C2 D1 Prospective Cohort Study C2->D1 Further Validation D2 Evaluate Predictive Value for Disease Progression D1->D2

References

A Comparative Guide to Analytical Methods for the Detection of Reserpic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methods for the detection and quantification of reserpic acid, a key derivative of reserpine. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methodologies.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of different analytical methods used for the determination of this compound and its parent compound, reserpine. The data is compiled from various validation studies.

ParameterHPTLCHPLC-UVLC-MS/MS
Linearity Range 200 - 1600 ng/spot[1][2]10 - 500 ng/mL (for similar compounds)[3]0.049 - 100 ng/mL[4]
Correlation Coefficient (r²) > 0.995[1][2]> 0.99[3][5]Not explicitly stated, but linearity is confirmed[4]
Limit of Detection (LOD) Not explicitly stated for this compoundDependent on the specific method and analyteNot explicitly stated, but LOQ is very low[4]
Limit of Quantification (LOQ) 112 ng[6]Dependent on the specific method and analyte0.049 ng/mL[4]
Accuracy (% Recovery) 78% - 99.3%[6][7]97.1% - 102.2% (for similar compounds)[5]Within ±15% bias[4]
Precision (%RSD) < 2%[1]< 5.21% (Intra-day and Inter-day)[3]< 15% CV[4]
Specificity/Selectivity Yes, good resolution from other compounds[1][2][7]Yes, no interference from plasma[3]High, based on mass-to-charge ratio[4]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide. These protocols are based on established and validated methods for the analysis of this compound or related compounds.

1. HPTLC Method for Reserpine and Related Compounds

  • Sample Preparation: Samples are typically dissolved in a suitable solvent such as methanol.[1][2]

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used.[1][2][7]

  • Mobile Phase: A common mobile phase for the separation of reserpine and related compounds is a mixture of Toluene:Ethyl acetate:Diethylamine:Glacial acetic acid in a ratio of 6.5:5.0:1.5:0.5 (v/v/v/v).[1][2] Another mobile phase used is toluene:ethyl acetate:formic acid (7:2:1).[7]

  • Development: Linear ascending development is carried out in a twin-trough glass chamber saturated with the mobile phase.[1][2]

  • Detection: Densitometric scanning is performed, typically at 254 nm or 268 nm in absorbance/reflectance mode.[1][2][7]

  • Validation Parameters: The method is validated according to ICH guidelines for accuracy, precision, recovery, robustness, and ruggedness.[1][2]

2. HPLC-UV Method for Related Compounds (General Protocol)

While a specific HPLC-UV method for this compound was not detailed in the provided results, a general protocol for similar compounds is as follows:

  • Sample Preparation: Drug extraction from plasma can be achieved using a mixture of chloroform and isopropyl alcohol.[3]

  • Stationary Phase: A C18 silica column (e.g., 5 µm particle size) is typically used for separation.[3]

  • Mobile Phase: A mixture of acetonitrile, water, methanol, and acetic acid is a common mobile phase.[3] The exact ratios are optimized to achieve good separation.

  • Detection: UV detection is performed at a wavelength where the analyte has maximum absorbance, for instance, 280 nm.[3]

  • Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to ICH and FDA guidelines.[8][9][10]

3. LC-MS/MS Method for Reserpine Quantification

  • Sample Preparation: Protein precipitation is a common method for extracting the analyte from biological matrices like human plasma.[4]

  • Chromatography: A generic LC method is often sufficient, with specific columns and mobile phases chosen to achieve good peak shape and retention time. High pH mobile phases can improve the signal intensity for reserpine.[11]

  • Mass Spectrometry: A high-resolution time-of-flight (TOF) mass spectrometer can be used for both qualitative and quantitative analysis.[4] Quantification is performed by integrating the extracted mass chromatograms of the protonated molecule.[4]

  • Validation: The assay should be validated for inter-day precision and accuracy to meet bioanalytical criteria.[4]

Visualizations

The following diagrams illustrate the workflow of analytical method cross-validation and a logical comparison of the different analytical methods for this compound detection.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_purpose Define Purpose & Scope set_acceptance Set Acceptance Criteria define_purpose->set_acceptance specificity Specificity set_acceptance->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis robustness->data_analysis compare_criteria Compare with Criteria data_analysis->compare_criteria validation_report Validation Report compare_criteria->validation_report

Analytical Method Validation Workflow

Method_Comparison_Logic cluster_methods Analytical Methods cluster_criteria Comparison Criteria cluster_recommendation Recommendation hptlc HPTLC sensitivity Sensitivity (LOD/LOQ) hptlc->sensitivity selectivity Selectivity/Specificity hptlc->selectivity accuracy_precision Accuracy & Precision hptlc->accuracy_precision cost_complexity Cost & Complexity hptlc->cost_complexity hplc_uv HPLC-UV hplc_uv->sensitivity hplc_uv->selectivity hplc_uv->accuracy_precision hplc_uv->cost_complexity lc_msms LC-MS/MS lc_msms->sensitivity lc_msms->selectivity lc_msms->accuracy_precision lc_msms->cost_complexity bioanalysis Bioanalysis (LC-MS/MS) sensitivity->bioanalysis research Research (All) sensitivity->research selectivity->bioanalysis selectivity->research routine_qc Routine QC (HPTLC/HPLC-UV) accuracy_precision->routine_qc accuracy_precision->research cost_complexity->routine_qc cost_complexity->research

Logical Comparison of Analytical Methods

References

A Comparative Analysis of Reserpic Acid and Reserpine: Unveiling Nuances in VMAT Inhibition and Pharmacological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reserpine, an indole alkaloid extracted from the roots of Rauwolfia serpentina, has a long history in the management of hypertension and psychosis.[1][2][3] Its therapeutic effects are primarily attributed to its irreversible inhibition of the vesicular monoamine transporter (VMAT), leading to the depletion of neurotransmitters such as norepinephrine, dopamine, and serotonin from nerve terminals.[2][4] Reserpic acid, a major metabolite of reserpine, has also been investigated for its biological activity. This guide provides a comparative study of the effects of this compound versus reserpine, summarizing available experimental data to highlight their distinct pharmacological profiles. While direct comparative studies are limited, this document synthesizes existing evidence to inform future research and drug development endeavors.

Mechanism of Action: A Tale of Two Affinities

Both reserpine and this compound exert their effects by interacting with VMAT, a key protein responsible for packaging monoamine neurotransmitters into synaptic vesicles. However, their affinity and mode of interaction with the transporter appear to differ significantly.

Reserpine is a potent inhibitor of VMAT, binding with high affinity at a subnanomolar concentration (Ki).[5] This irreversible binding leads to a sustained depletion of monoamine stores.[2] In contrast, this compound has been shown to inhibit ATP-dependent norepinephrine uptake into adrenal medullary chromaffin vesicles with a significantly lower affinity, exhibiting a Ki of approximately 10 microM.[6]

A crucial distinction lies in their physicochemical properties. This compound is considerably more polar than reserpine.[6] This higher polarity prevents this compound from readily permeating the chromaffin vesicle membrane.[6] Consequently, it is believed to act on the external face of the monoamine translocator, whereas the more lipophilic reserpine can cross the membrane.[6][7]

dot

Caption: Comparative mechanism of VMAT inhibition by reserpine and this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and reserpine. It is important to note that these values were not obtained from direct comparative experiments and should be interpreted with caution.

ParameterThis compoundReserpineReference
VMAT Inhibition (Ki) ~10 µM (Norepinephrine uptake in chromaffin vesicle ghosts)< 1 nM[5][6]
Oral Bioavailability Data not available~50%[8]
Antihypertensive Dose (Human) Data not available0.05 - 0.25 mg daily[2]
Antipsychotic Dose (Human) Data not availableInitial: 0.5 mg daily (up to 1.0 mg)[9]
Blood Pressure Reduction (Rats) Data not availableDose-dependent reduction observed[10]

Experimental Protocols

Norepinephrine Uptake Inhibition in Chromaffin Vesicle Ghosts

This protocol is based on the methodology used to determine the inhibitory effect of this compound on norepinephrine transport.[6]

1. Preparation of Chromaffin Vesicle Ghosts:

  • Isolate chromaffin granules from bovine adrenal medullae by differential centrifugation.

  • Lyse the granules in a hypotonic buffer to release endogenous catecholamines and ATP.

  • Resuspend the resulting membrane ghosts in an appropriate buffer (e.g., sucrose buffer).

2. Norepinephrine Uptake Assay:

  • Incubate the chromaffin vesicle ghosts at 37°C in a buffer containing MgATP to generate a proton gradient.

  • Add radiolabeled norepinephrine (e.g., [³H]norepinephrine) to initiate the uptake reaction.

  • Include varying concentrations of the test compound (this compound or reserpine) to determine its inhibitory effect.

  • After a defined incubation period, terminate the reaction by rapid filtration through a filter that retains the vesicles.

  • Wash the filters to remove unbound radiolabel.

  • Quantify the radioactivity retained on the filters using liquid scintillation counting to determine the amount of norepinephrine taken up by the vesicles.

3. Data Analysis:

  • Plot the percentage of inhibition of norepinephrine uptake against the concentration of the inhibitor.

  • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of uptake).

  • Determine the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Km of the substrate (norepinephrine).

dot

experimental_workflow start Start: Isolate Chromaffin Granules prepare_ghosts Prepare Chromaffin Vesicle Ghosts (Lysis) start->prepare_ghosts assay_setup Set up Norepinephrine Uptake Assay (Vesicle Ghosts, MgATP) prepare_ghosts->assay_setup add_radiolabel Add [³H]Norepinephrine assay_setup->add_radiolabel add_inhibitor Add Test Compound (this compound or Reserpine) assay_setup->add_inhibitor incubation Incubate at 37°C add_radiolabel->incubation add_inhibitor->incubation filtration Rapid Filtration incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis (IC₅₀ and Ki determination) quantification->analysis end End analysis->end

Caption: Experimental workflow for norepinephrine uptake inhibition assay.

Comparative Effects

Antihypertensive Effects

Reserpine is a well-established antihypertensive agent, with typical daily doses ranging from 0.05 to 0.25 mg in humans.[2] Studies in spontaneously hypertensive rats have demonstrated its dose-dependent blood pressure-lowering effects.[10]

There is a lack of published data on the antihypertensive effects of this compound. Given its lower affinity for VMAT and its polar nature, which would likely limit its distribution to peripheral sympathetic nerve endings, it is plausible that this compound would be a significantly less potent antihypertensive agent than reserpine. However, without direct experimental evidence, this remains speculative.

Neuroleptic (Antipsychotic) Effects

Reserpine has been used in the treatment of psychosis, with initial daily doses typically around 0.5 mg.[9] Its antipsychotic effects are attributed to the depletion of dopamine in the central nervous system.

Currently, there is no available information regarding the neuroleptic activity of this compound. Its high polarity would likely severely restrict its ability to cross the blood-brain barrier, making it improbable that it would exert any significant central effects.

Side Effect Profile

The side effect profile of reserpine is well-documented and is a primary reason for its decline in clinical use. Common adverse effects include sedation, depression, nasal congestion, and gastrointestinal disturbances.[4] These effects are a direct consequence of the widespread depletion of monoamines.

Due to the limited research on this compound, its side effect profile is unknown. Based on its likely limited distribution and lower potency, it would be expected to have a more favorable side effect profile than reserpine, particularly concerning central nervous system effects.

Conclusion and Future Directions

The available evidence, though not from direct comparative studies, strongly suggests that this compound and reserpine have distinct pharmacological profiles. Reserpine is a potent, lipophilic VMAT inhibitor with established antihypertensive and antipsychotic effects, but it is accompanied by a significant side effect burden. This compound, its more polar metabolite, is a much weaker inhibitor of monoamine uptake and is unlikely to permeate biological membranes as readily.

This comparative analysis highlights a significant knowledge gap. Direct, head-to-head studies are necessary to definitively characterize the relative potencies and efficacies of this compound and reserpine. Such studies should include:

  • In vitro VMAT inhibition assays using the same experimental conditions to accurately determine and compare their Ki values.

  • In vivo studies in animal models of hypertension to compare their blood pressure-lowering effects and establish dose-response relationships.

  • Behavioral studies in animal models to assess any potential neuroleptic or other central nervous system effects of this compound.

  • Pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of this compound.

A more thorough understanding of the structure-activity relationship between reserpine and its metabolites could pave the way for the design of novel VMAT inhibitors with improved therapeutic indices, potentially retaining efficacy while minimizing adverse effects.

References

Validating the Structure of Synthesized Reserpic Acid: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of synthesized reserpic acid through comparative spectroscopic analysis with its natural counterpart. This document provides detailed experimental protocols and presents a clear comparison of spectroscopic data to confirm structural identity.

The total synthesis of complex natural products like this compound, a key intermediate in the biosynthesis of the antihypertensive drug reserpine, is a significant achievement in organic chemistry.[1] A critical step following synthesis is the rigorous confirmation that the molecular structure of the synthesized compound is identical to that of the natural product. This guide outlines the use of modern spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS)—to validate the structure of synthesized this compound.

Comparative Spectroscopic Data

The primary method for structural validation involves a direct comparison of the spectroscopic data obtained from the synthesized this compound with that of the natural compound. The data should be identical within the limits of experimental error, confirming that the synthesized molecule has the same connectivity, stereochemistry, and overall three-dimensional structure as the natural product.

Table 1: ¹H and ¹³C NMR Spectroscopic Data Comparison of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus, providing a detailed fingerprint of the molecular structure.

¹H NMR (ppm) ¹³C NMR (ppm)
Synthesized Natural
Data not available in search resultsData not available in search results

Note: Specific, publicly available, side-by-side comparative ¹H and ¹³C NMR data for synthesized versus natural this compound is not readily found in the provided search results. The table above is a template for the expected data presentation. In practice, a laboratory would generate this data for their synthesized sample and compare it to a reference spectrum of the natural compound.

Table 2: FT-IR Spectroscopic Data Comparison of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The comparison of the vibrational frequencies (cm⁻¹) of the synthesized and natural samples can confirm the presence of identical functional groups.

Functional Group Expected Absorption Range (cm⁻¹) Synthesized this compound (cm⁻¹) Natural this compound (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)ObservedObserved
N-H (Indole)3500-3300ObservedObserved
C-H (Aromatic/Aliphatic)3100-2850ObservedObserved
C=O (Carboxylic Acid)1760-1690ObservedObserved
C=C (Aromatic)1600-1450ObservedObserved
C-O (Alcohol, Methoxy)1320-1000ObservedObserved

Note: While general absorption ranges for the functional groups in this compound are known, a detailed peak list from a comparative analysis was not available in the search results.[2][3][4] The presence of these characteristic bands in both the synthesized and natural samples would be a key validation point.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of this compound

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. Fragmentation patterns in the mass spectrum also offer valuable information about the molecule's structure. The molecular formula of this compound is C₂₂H₂₈N₂O₅, with a monoisotopic mass of approximately 400.2002 g/mol .[1]

Parameter Synthesized this compound Natural this compound
Molecular Formula C₂₂H₂₈N₂O₅C₂₂H₂₈N₂O₅
Calculated m/z [M+H]⁺ 401.2071401.2071
Observed m/z [M+H]⁺ To be determined experimentallyReference value
Key Fragment Ions (m/z) To be determined experimentallyReference values

Note: Detailed high-resolution mass spectrometry data, including the fragmentation pattern for this compound, was not explicitly found in the search results. The table illustrates the expected comparison. The observation of the same accurate mass and fragmentation pattern for both the synthesized and natural samples is crucial for confirming structural identity.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining high-quality, comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound and, separately, the natural this compound standard in approximately 0.6 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD). The choice of solvent should be consistent for both samples.[5][6]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and dispersion.[5]

  • ¹H NMR Acquisition: Acquire ¹H NMR spectra using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare samples of both synthesized and natural this compound using the same method. For solid samples, the potassium bromide (KBr) pellet method is common. Mix a small amount of the sample (approx. 1-2 mg) with dry KBr powder and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used with minimal sample preparation.[2]

  • Instrumentation: Use a calibrated FT-IR spectrometer.

  • Data Acquisition: Record the spectra over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the pure KBr pellet or the empty ATR crystal before running the sample.

  • Data Analysis: Compare the positions, shapes, and relative intensities of the absorption bands in the spectra of the synthesized and natural samples.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare dilute solutions of the synthesized and natural this compound in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile).[7]

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography (LC) system (LC-HRMS) for sample introduction and purification.[7]

  • Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions.

  • Data Acquisition: Acquire mass spectra in positive ion mode to observe the protonated molecule [M+H]⁺. Obtain high-resolution full-scan mass spectra to determine the accurate mass and tandem mass spectra (MS/MS) to study the fragmentation pattern.

  • Data Analysis: Compare the measured accurate mass of the molecular ion with the calculated mass for the molecular formula C₂₂H₂₈N₂O₅. Compare the fragmentation patterns of the synthesized and natural samples to identify common fragment ions, which provides further structural confirmation.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of synthesized this compound.

G Workflow for the Structural Validation of Synthesized this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Validation synthesis Total Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir hrms HRMS purification->hrms data_comp Comparison of Spectroscopic Data (Synthesized vs. Natural) nmr->data_comp ftir->data_comp hrms->data_comp validation Structural Validation data_comp->validation Identical Data

Caption: A flowchart outlining the key stages in the structural validation of synthesized this compound.

Conclusion

The structural validation of a synthesized natural product is a cornerstone of chemical research and drug development. By systematically applying and comparing the data from NMR, FT-IR, and HRMS, researchers can unequivocally confirm that the synthesized this compound is structurally identical to its natural counterpart. This rigorous analytical process ensures the integrity of the synthesized material for its intended applications in further research and pharmaceutical development.

References

comparison of reserpic acid's inhibitory potency with other monoamine transport inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory potency of reserpic acid with other well-established monoamine transport inhibitors. The focus is on providing objective, data-driven insights supported by experimental methodologies to aid in research and drug development.

Executive Summary

Data Presentation: Inhibitory Potency of Monoamine Transport Inhibitors

The following table summarizes the inhibitory potencies (Kᵢ or IC₅₀ values) of this compound and other selected monoamine transport inhibitors. It is critical to note that this compound's primary target is the vesicular monoamine transporter (VMAT), while cocaine, fluoxetine, and desipramine primarily target the plasma membrane monoamine transporters (DAT, SERT, and NET).

CompoundTransporterKᵢ (nM)IC₅₀ (nM)Primary Mechanism of Action
This compound VMAT (Norepinephrine Transport)~10,000[1][2]Inhibition of vesicular monoamine uptake
Reserpine VMAT2Sub-nanomolar Kᵢ reportedIrreversible inhibition of VMAT
Cocaine DAT230 - 600[3]Inhibition of dopamine reuptake
SERT740[3]Inhibition of serotonin reuptake
NET480[3]Inhibition of norepinephrine reuptake
Fluoxetine SERT0.8 - 1.1Selective inhibition of serotonin reuptake
NET100 - 260Weak inhibition of norepinephrine reuptake
DAT1,400 - 2,600Very weak inhibition of dopamine reuptake
Desipramine NET0.4 - 4.7Selective inhibition of norepinephrine reuptake
SERT25 - 190Moderate inhibition of serotonin reuptake
DAT1,800 - 8,200Weak inhibition of dopamine reuptake

Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values are approximate and can vary based on experimental conditions.

Experimental Protocols

The determination of inhibitory potency for monoamine transport inhibitors typically involves in vitro assays using synaptosomes, cultured cells expressing the transporter of interest, or membrane preparations. The two primary methods are radioligand uptake assays and binding assays.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled monoamine substrate into cells or synaptosomes.

Objective: To determine the IC₅₀ value of a test compound for a specific monoamine transporter.

Materials:

  • Cell line stably expressing the human dopamine, serotonin, or norepinephrine transporter (e.g., HEK293-hDAT, -hSERT, or -hNET).

  • Radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Test compound (e.g., this compound, cocaine, fluoxetine, desipramine).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell Culture: Plate the transporter-expressing cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C to allow for substrate uptake.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radiolabeled substrate uptake against the logarithm of the test compound concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay

This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the monoamine transporter.

Objective: To determine the Kᵢ value of a test compound for a specific monoamine transporter.

Materials:

  • Membrane preparations from cells expressing the transporter of interest or from brain tissue.

  • Radiolabeled ligand that binds to the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

  • Test compound.

  • Assay buffer.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 1-2 hours at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound from the competition binding curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.

Mandatory Visualization

Signaling Pathway of Monoamine Transporter Inhibition

The following diagram illustrates the general mechanism of action of plasma membrane monoamine transporter inhibitors and their impact on synaptic neurotransmission.

MonoamineTransporterInhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (containing Monoamines) Monoamines_cyto Cytosolic Monoamines Vesicle->Monoamines_cyto Release Monoamines_syn Monoamines Vesicle->Monoamines_syn Exocytosis MAO MAO Monoamines_cyto->MAO Degradation Transporter Monoamine Transporter (DAT, SERT, or NET) Transporter->Monoamines_cyto Monoamines_syn->Transporter Reuptake Receptor Postsynaptic Receptor Monoamines_syn->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Activation Inhibitor Monoamine Transport Inhibitor (e.g., Cocaine) Inhibitor->Transporter Inhibition

Caption: Inhibition of plasma membrane monoamine transporters.

Experimental Workflow for Uptake Inhibition Assay

The following diagram outlines the key steps in a typical monoamine transporter uptake inhibition assay.

UptakeInhibitionWorkflow A Plate Transporter- Expressing Cells B Pre-incubate with Test Compound A->B C Add Radiolabeled Substrate B->C D Incubate for Uptake C->D E Terminate Uptake & Wash Cells D->E F Lyse Cells & Measure Radioactivity E->F G Data Analysis (IC50 Determination) F->G

Caption: Workflow for a monoamine transporter uptake inhibition assay.

Discussion

The data presented clearly distinguishes the pharmacological profile of this compound from that of cocaine, fluoxetine, and desipramine. This compound's inhibitory action on VMAT with a Kᵢ in the micromolar range suggests a lower potency compared to the high-affinity binding of its parent compound, reserpine, to VMAT2. The primary consequence of VMAT inhibition is the depletion of monoamines from synaptic vesicles, leading to a reduction in their release into the synaptic cleft.

In contrast, cocaine, fluoxetine, and desipramine act on the plasma membrane monoamine transporters. Cocaine is a non-selective inhibitor of DAT, SERT, and NET, leading to a broad increase in the synaptic concentrations of dopamine, serotonin, and norepinephrine. Fluoxetine exhibits high selectivity for SERT, making it a cornerstone in the treatment of depression and anxiety disorders. Desipramine is a potent and selective inhibitor of NET.

The indirect effects of reserpine, the parent compound of this compound, on DAT and NET have been reported to be dependent on the presence of VMAT. This suggests that the primary action of reserpine-like compounds on plasma membrane transporters may be a consequence of the profound alterations in intracellular monoamine homeostasis rather than direct binding and inhibition.

Conclusion

This compound's inhibitory activity is primarily directed at the vesicular monoamine transporter, a mechanism fundamentally different from that of plasma membrane monoamine transport inhibitors like cocaine, fluoxetine, and desipramine. This distinction is critical for researchers and drug developers in understanding the nuanced pharmacology of monoamine systems and in designing compounds with specific therapeutic actions. Further research is warranted to investigate any potential direct effects of this compound on DAT, SERT, and NET to provide a more complete comparative profile.

References

A Comparative Guide to Confirming the Purity of Reserpic Acid Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in drug development and manufacturing. This guide provides a comparative overview of three common analytical techniques for confirming the purity of reserpic acid samples: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Experimental data, detailed protocols, and workflow visualizations are presented to assist researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Techniques

The choice of analytical method for purity determination depends on various factors, including the required sensitivity, selectivity, and the nature of potential impurities. The following table summarizes the performance of HPLC, LC-MS, and qNMR in the analysis of a hypothetical this compound sample containing known impurities.

ParameterHPLC with UV DetectionLC-MS/MS¹H-qNMR
Purity Assay (%) 99.52%99.51%99.55%
Limit of Detection (LOD) ~0.01%<0.005%~0.05%
Limit of Quantitation (LOQ) ~0.03%~0.01%~0.15%
Precision (RSD) < 1.0%< 1.5%< 0.5%
Accuracy (Recovery) 98-102%97-103%99-101%
Specificity Good, but co-elution is possible.Excellent, based on mass-to-charge ratio.Excellent, based on unique proton signals.
Impurity Identification Tentative, based on retention time.Confident, based on fragmentation patterns.Confident, for structurally characterized impurities.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quality control of this compound samples, providing reliable quantification of the main component and known impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

  • 0-5 min: 20% B

  • 5-25 min: 20-80% B

  • 25-30 min: 80% B

  • 30.1-35 min: 20% B

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 268 nm Injection Volume: 10 µL

Sample Preparation: Dissolve the this compound sample in methanol to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, making it ideal for the detection and identification of trace-level impurities.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

  • 0-2 min: 10% B

  • 2-10 min: 10-90% B

  • 10-12 min: 90% B

  • 12.1-15 min: 10% B

Flow Rate: 0.3 mL/min Column Temperature: 40°C Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification and full scan for impurity identification.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

Sample Preparation: Dissolve the this compound sample in methanol to a final concentration of 0.1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

¹H-qNMR is a primary analytical method that provides a direct and highly accurate measurement of purity without the need for a specific reference standard for each impurity.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of an internal standard (e.g., maleic acid) into a tared vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A 90° pulse sequence.

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the characteristic, well-resolved signals of this compound and the internal standard.

  • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Workflow for Purity Confirmation

The following diagram illustrates a general workflow for confirming the purity of a this compound sample, from initial screening to final purity assignment.

Purity_Workflow cluster_0 Initial Purity Assessment cluster_1 Impurity Identification & Quantification cluster_2 Definitive Purity Determination Sample_Preparation Sample Preparation HPLC_Screening HPLC-UV Screening Sample_Preparation->HPLC_Screening Inject Impurity_Detection Initial Impurity Profile HPLC_Screening->Impurity_Detection Analyze Chromatogram LCMS_Analysis LC-MS/MS Analysis Impurity_Detection->LCMS_Analysis For Identification Quantitative_Analysis Quantification of Impurities Impurity_Detection->Quantitative_Analysis Known Impurities Structure_Elucidation Structure Elucidation of Unknowns LCMS_Analysis->Structure_Elucidation Fragment Ions Structure_Elucidation->Quantitative_Analysis Identified Impurities qNMR_Analysis ¹H-qNMR Analysis Quantitative_Analysis->qNMR_Analysis Orthogonal Method Purity_Calculation Final Purity Calculation qNMR_Analysis->Purity_Calculation Integrate Signals Certificate_of_Analysis Certificate of Analysis Purity_Calculation->Certificate_of_Analysis Report Results

A general workflow for this compound purity confirmation.

Potential Impurities in this compound

Knowledge of potential impurities is crucial for developing robust analytical methods. For this compound, impurities can arise from the synthesis process or degradation.

Synthesis-Related Impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present.

  • By-products: Side reactions can lead to the formation of structurally related impurities.

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.

Degradation Products: this compound is a known degradation product of reserpine.[1] Further degradation of this compound can occur under stress conditions such as exposure to light, heat, and extreme pH. Common degradation pathways include oxidation and hydrolysis.[2]

Conclusion

The confirmation of this compound purity requires the use of reliable and validated analytical methods. HPLC with UV detection is a robust technique for routine quality control. LC-MS/MS provides superior sensitivity and specificity for the identification and quantification of trace impurities. ¹H-qNMR stands out as a primary method for providing highly accurate and direct purity measurements. The choice of method should be based on the specific requirements of the analysis, including the desired level of accuracy, sensitivity, and the need for impurity identification. A combination of these orthogonal techniques provides the most comprehensive and reliable assessment of this compound purity.

References

A Comparative Analysis of Reserpic Acid and Reserpine Content in Rauwolfia Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the varying content of reserpic acid and its precursor, reserpine, across different species of the genus Rauwolfia. This report includes quantitative data, detailed experimental protocols for analysis, and a visualization of the biosynthetic pathway.

The genus Rauwolfia, a member of the Apocynaceae family, is a critical source of medicinally important indole alkaloids, most notably reserpine, which has been widely used for its antihypertensive and tranquilizing properties.[1][2] this compound, a key biosynthetic intermediate and hydrolysis product of reserpine, is also of significant interest for its potential pharmacological activities and as a precursor for the semi-synthesis of other alkaloids.[3] This guide provides a comparative analysis of the this compound and reserpine content in various Rauwolfia species, based on available scientific literature, to aid researchers in selecting appropriate species for natural product isolation and drug development programs.

Quantitative Comparison of this compound and Reserpine Content

Direct quantitative data for free this compound in Rauwolfia species is limited in published literature. However, a notable study successfully isolated and quantified this compound from Rauwolfia vomitoria. In contrast, data on the reserpine content is more abundant and provides a valuable, albeit indirect, measure of the potential for this compound derivation. The following table summarizes the available data.

SpeciesPlant PartCompoundContentReference
Rauwolfia vomitoriaRootstockThis compound hydrochloride185 mg from 1.5 kg[4]
Rauwolfia vomitoriaRootsReserpine689.5 µg/g (dry wt.)[5]
Rauwolfia tetraphyllaRootsReserpine450.7 µg/g (dry wt.)[5]
Rauwolfia micranthaRootsReserpine422.1 µg/g (dry wt.)[6]
Rauwolfia serpentinaRootsReserpine254.8 µg/g (dry wt.)[5]
Rauwolfia hookeriRootsReserpineData not quantified[5]
Rauwolfia verticillataRootsReserpineNot detected[5]
Rauwolfia tetraphyllaRootReserpine0.205 %w/w of extract[7]
Rauwolfia tetraphyllaStemReserpine0.102 %w/w of extract[7]
Rauwolfia tetraphyllaLeafReserpine0.016 %w/w of extract[7]
Rauwolfia serpentinaRootReserpine0.456 %w/w of extract[7]
Rauwolfia serpentinaStemReserpine0.191 %w/w of extract[7]
Rauwolfia serpentinaLeafReserpine0.062 %w/w of extract[7]

Note: The content of reserpine is not a direct measure of the free this compound present in the plant material. Reserpine can be hydrolyzed to yield this compound.

Experimental Protocols

Extraction and Isolation of Free this compound from Rauwolfia vomitoria

This protocol is based on the methodology described by Malik and Afza (1983).[4]

1. Plant Material and Initial Extraction:

  • 1.5 kg of powdered roots of R. vomitoria are subjected to continuous extraction with ethyl acetate in a Soxhlet apparatus for 10 hours.

  • The resulting ethyl acetate extract is concentrated to a small volume.

2. Separation of Free Acids:

  • The concentrated extract is successively shaken with a 10% dilute sodium carbonate solution and a 1:1 mixture of methanol and 20% dilute ammonia to extract the free acids into the aqueous basic phase.

  • The combined basic fractions are then acidified.

  • The liberated free acids are extracted with dichloromethane.

3. Isolation of this compound:

  • The solvent from the dichloromethane phase is removed, and the residue is taken up in 20 ml of dilute sodium carbonate.

  • The pH is adjusted to 2 with concentrated hydrochloric acid.

  • This acidic solution is then extracted with chloroform.

  • The remaining aqueous fraction is cooled in ice, leading to the crystallization of this compound hydrochloride (185 mg).

General Protocol for Quantification of Reserpine by High-Performance Thin-Layer Chromatography (HPTLC)

This is a generalized protocol based on methods described for the analysis of reserpine in Rauwolfia species.[6][7][8]

1. Sample Preparation:

  • Dried and powdered plant material (e.g., roots) is extracted with a suitable solvent such as methanol.

  • The extract is filtered and concentrated.

2. HPTLC System and Parameters:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A common solvent system is hexane:acetone:methanol in a ratio of 6:3.5:0.5 (v/v/v).[6]

  • Sample Application: Samples and a reserpine standard are applied as bands using an automated applicator.

  • Development: The plate is developed in a saturated twin-trough chamber.

  • Densitometric Analysis: The plate is scanned densitometrically at a specific wavelength (e.g., 254 nm) to quantify the reserpine content by comparing the peak areas of the samples to that of the standard.

Biosynthetic Pathway of Reserpine

The biosynthesis of reserpine is a complex process that involves multiple enzymatic steps. A key part of this pathway is the formation of this compound methyl ester, which is then acylated to form reserpine. The following diagram illustrates the later stages of the reserpine biosynthetic pathway, highlighting the position of this compound as a crucial intermediate. This pathway has been elucidated in Rauwolfia verticillata.[9][10]

reserpine_biosynthesis Strictosidine Strictosidine Intermediate1 Series of enzymatic steps Strictosidine->Intermediate1 Rauvomitorine_G Rauvomitorine G Intermediate1->Rauvomitorine_G Reserpic_acid_methyl_ester This compound methyl ester Rauvomitorine_G->Reserpic_acid_methyl_ester Reserpine Reserpine Reserpic_acid_methyl_ester->Reserpine TMB_CoA 3,4,5-Trimethoxybenzoyl-CoA Acyltransferase Acyltransferase TMB_CoA->Acyltransferase Methyltransferase O-methyltransferase Methyltransferase->Rauvomitorine_G Acyltransferase->Reserpic_acid_methyl_ester

Caption: Late stages of the reserpine biosynthetic pathway.

Experimental Workflow for this compound Analysis

The following diagram outlines a general workflow for the comparative analysis of this compound content in different Rauwolfia species.

experimental_workflow Plant_Material Plant Material (Different Rauwolfia Species) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., Ethyl Acetate) Drying_Grinding->Extraction Acid_Base_Partitioning Acid-Base Partitioning to Isolate Free Acids Extraction->Acid_Base_Partitioning Crude_Acid_Fraction Crude Acid Fraction Acid_Base_Partitioning->Crude_Acid_Fraction Chromatography Chromatographic Separation (e.g., HPLC, HPTLC) Crude_Acid_Fraction->Chromatography Quantification Quantification (Comparison with Standard) Chromatography->Quantification Data_Analysis Comparative Data Analysis Quantification->Data_Analysis

Caption: Workflow for this compound analysis in Rauwolfia.

References

A Comparative Guide to In Vitro Assays for Assessing Reserpic Acid Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro assays for evaluating the biological activity of reserpic acid. It details methodologies for key experiments, presents quantitative data for performance comparison with alternative compounds, and visualizes relevant biological pathways and experimental workflows.

Introduction to this compound Activity

This compound is a key chemical intermediate and a metabolite of reserpine, a well-known indole alkaloid. Its primary pharmacological activity stems from its interaction with monoamine transporters and adrenergic receptors. The principal mechanism of action is the inhibition of the Vesicular Monoamine Transporter 2 (VMAT2), which is responsible for loading monoamine neurotransmitters (like dopamine, norepinephrine, and serotonin) into synaptic vesicles. By inhibiting VMAT2, this compound leads to the depletion of these neurotransmitters from nerve terminals. Additionally, its parent compound, reserpine, has been shown to interact with adrenergic receptors, particularly the α2-adrenergic receptor. This guide will focus on the in vitro validation of these two primary activities.

Data Presentation: Comparative Performance of this compound and Alternatives

The following tables summarize the quantitative data for the binding affinity and inhibitory concentration of this compound and its alternatives in VMAT2 inhibition and α2-adrenergic receptor binding assays.

Table 1: Comparison of VMAT2 Inhibition

CompoundAssay TypeKey ParameterValueReference(s)
This compound Norepinephrine Uptake InhibitionK_i~10 µM
ReserpineVMAT2 Binding/InhibitionK_iSub-nanomolar range
Tetrabenazine (TBZ)VMAT2 InhibitionIC_503.2 nM - 0.3 µM

Table 2: Comparison of α2-Adrenergic Receptor Binding

CompoundAssay TypeKey ParameterValueReference(s)
Reserpine *α2-Adrenergic Receptor Binding-Modulates receptor sensitivity
Yohimbine[³H]-Yohimbine BindingK_d~10.13 nM
Clonidine[³H]-Clonidine BindingK_d~2.6 - 2.7 nM

Mandatory Visualization

Below are diagrams illustrating the key biological pathway and experimental workflows.

VMAT2_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron Monoamine_Neurotransmitter Monoamine (e.g., Dopamine) VMAT2 VMAT2 Monoamine_Neurotransmitter->VMAT2 Uptake Synaptic_Vesicle Synaptic Vesicle VMAT2->Synaptic_Vesicle Transports into Reserpic_Acid This compound Reserpic_Acid->VMAT2 Inhibits

Caption: this compound's mechanism of VMAT2 inhibition.

Adrenergic_Receptor_Binding cluster_postsynaptic Postsynaptic Neuron Alpha2_Receptor α2-Adrenergic Receptor G_Protein G-Protein Alpha2_Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Inhibits Agonist Agonist (e.g., Clonidine) Agonist->Alpha2_Receptor Activates Antagonist Antagonist (e.g., Yohimbine) Antagonist->Alpha2_Receptor Blocks

Caption: Ligand binding to the α2-adrenergic receptor.

Radioligand_Uptake_Workflow Start Prepare_Vesicles Prepare Vesicles/ Synaptosomes Start->Prepare_Vesicles Incubate Incubate with Radiolabeled Substrate & Test Compound Prepare_Vesicles->Incubate Separate Separate Bound/ Unbound Ligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Analyze Data (IC50/Ki Determination) Quantify->Analyze End Analyze->End

Caption: Workflow for a VMAT2 radioligand uptake inhibition assay.

Experimental Protocols

VMAT2 Inhibition Assay (Radiolabeled Substrate Uptake)

This assay measures the ability of a test compound, such as this compound, to inhibit the uptake of a radiolabeled monoamine substrate (e.g., [³H]-dopamine or [³H]-serotonin) into isolated synaptic vesicles or cells expressing VMAT2.

a. Materials and Reagents:

  • HEK293 cells stably expressing human VMAT2

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Krebs-Henseleit buffer (KHB)

  • Radiolabeled substrate (e.g., [³H]-dopamine or [³H]-serotonin)

  • Unlabeled substrate for determining non-specific uptake (e.g., dopamine or serotonin)

  • Test compounds (this compound, tetrabenazine)

  • Scintillation fluid

  • 96-well microplates

  • Cell harvester and glass fiber filters

  • Scintillation counter

b. Cell Culture and Preparation:

  • Culture HEK293-VMAT2 cells to 70-90% confluency.

  • Wash the cells once with PBS.

  • Detach cells using a suitable method (e.g., trypsinization).

  • Resuspend cells in KHB to the desired concentration.

c. Uptake Inhibition Assay:

  • In a 96-well plate, add a fixed amount of the cell suspension to each well.

  • Add varying concentrations of the test compound (resperic acid or tetrabenazine) to the wells. For control wells, add buffer only (for total uptake) or a high concentration of unlabeled substrate (for non-specific uptake).

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10-20 minutes).

  • Initiate the uptake reaction by adding the radiolabeled substrate to all wells.

  • Incubate for a short period (e.g., 1-5 minutes) at room temperature.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold KHB to remove unbound radiolabel.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

d. Data Analysis:

  • Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

  • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

  • Determine the IC_50 value (the concentration of the compound that inhibits 50% of the specific uptake) by non-linear regression analysis.

  • If the K_d of the radioligand is known, the K_i value can be calculated using the Cheng-Prusoff equation.

α2-Adrenergic Receptor Binding Assay (Competition Binding)

This assay determines the affinity of a test compound for the α2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-yohimbine or [³H]-clonidine) for binding to membranes prepared from cells or tissues expressing the receptor.

a. Materials and Reagents:

  • Tissue source rich in α2-adrenergic receptors (e.g., rat cerebral cortex) or cells expressing the receptor.

  • Homogenization buffer (e.g., Tris-HCl with MgCl₂)

  • Radiolabeled ligand (e.g., [³H]-yohimbine)

  • Unlabeled ligand for determining non-specific binding (e.g., phentolamine or yohimbine)

  • Test compounds (reserpine, clonidine, yohimbine)

  • Scintillation fluid

  • 96-well microplates

  • Filtration apparatus and glass fiber filters (pre-soaked in polyethyleneimine)

  • Scintillation counter

b. Membrane Preparation:

  • Homogenize the tissue or cells in ice-cold homogenization buffer.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

  • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

c. Competition Binding Assay:

  • In a 96-well plate, add a fixed amount of the membrane preparation to each well.

  • Add varying concentrations of the test compound. For control wells, add buffer only (for total binding) or a high concentration of unlabeled ligand (for non-specific binding).

  • Add a fixed concentration of the radiolabeled ligand to all wells.

  • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium (e.g., 30-60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

d. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC_50 value from the competition curve using non-linear regression.

  • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

A Comparative Guide to Validating a Theoretical Model for Reserpic Acid's Binding Affinity to VMAT2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for the validation of theoretical models predicting the binding affinity of reserpic acid to its primary neurological target, the Vesicular Monoamine Transporter 2 (VMAT2). By comparing experimental binding data of this compound with that of other well-characterized VMAT2 inhibitors, researchers can rigorously assess the predictive power of computational models.

Introduction to this compound and VMAT2

This compound is a monoterpenoid indole alkaloid and the principal acidic derivative of reserpine, a well-known antihypertensive and antipsychotic agent.[1][2] The pharmacological effects of both reserpine and its derivatives stem primarily from their interaction with VMAT2.[3][4]

VMAT2 is an integral membrane protein responsible for the transport of monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—from the cytoplasm into synaptic vesicles.[5][6] This process is crucial for monoaminergic neurotransmission. By inhibiting VMAT2, compounds like this compound lead to the depletion of vesicular monoamines, which cannot be released into the synapse.[1][4] Given its role in numerous neurological and psychiatric disorders, VMAT2 is a significant therapeutic target.[4][5] Validating theoretical models that can accurately predict ligand binding is a critical step in the rational design of novel VMAT2 modulators.

Framework for Theoretical Model Validation

A robust theoretical model, often employing techniques like molecular docking and molecular dynamics (MD) simulations, should accurately predict the binding affinity of a ligand to its target. The validation process involves comparing the model's predicted binding energies against experimentally determined affinity values (e.g., Ki, Kd, or IC50). The recent availability of high-resolution cryo-electron microscopy (cryo-EM) structures of human VMAT2 in complex with various ligands, including reserpine, provides a solid structural foundation for such models.[7][8]

The validation workflow can be visualized as follows:

cluster_model Theoretical Modeling cluster_exp Experimental Validation cluster_comp Comparison & Refinement model Develop Computational Model (Docking, MD Simulations) Based on VMAT2 Structure predict Predict Binding Energies for this compound & Analogs model->predict Calculate compare Compare Predicted vs. Experimental Data predict->compare exp_data Measure Binding Affinities (Ki, Kd) via Assays exp_data->compare validate Model Validated compare->validate Correlation > Threshold invalidate Model Invalidated compare->invalidate Correlation < Threshold refine Refine Model Parameters refine->model Iterate invalidate->refine

Caption: Workflow for theoretical model validation.

Comparative Experimental Binding Data

A crucial validation step is to compare the experimental binding affinity of this compound with other known VMAT2 ligands. Reserpine and tetrabenazine (TBZ) serve as excellent benchmarks. The data below is compiled from radioligand binding and transport inhibition assays.

CompoundTargetAssay TypeAffinity MetricValueReference
This compound VMAT2 (Bovine)Norepinephrine Uptake InhibitionKi~10 µM[1]
Reserpine VMAT2 (Human)[³H]DTBZ Competition BindingKi173 ± 1 nM[9]
Dihydrotetrabenazine (DTBZ) VMAT2 (Human)[³H]DTBZ Saturation BindingKd26 ± 9 nM[9]

Note: Dihydrotetrabenazine (DTBZ) is the active metabolite of tetrabenazine (TBZ).

VMAT2 Inhibition and Experimental Protocols

This compound and other inhibitors interact with VMAT2 to lock it into specific, non-functional conformations, thereby preventing the transport of monoamines. Cryo-EM studies have revealed that reserpine traps VMAT2 in a cytoplasm-facing state, while tetrabenazine locks it in an occluded state.[7]

Caption: VMAT2 transport cycle and points of inhibition.

This assay quantifies the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to VMAT2.

Objective: To determine the inhibition constant (Ki) of a test compound.

Materials:

  • VMAT2-expressing membranes (e.g., from transfected HEK cells or rat striatal homogenates).[10]

  • Radioligand: [³H]-dihydrotetrabenazine ([³H]DTBZ).[9]

  • Test compound (this compound) at various concentrations.

  • Assay Buffer: 20 mM Tris pH 8.0, 150 mM NaCl.[9]

  • Glass fiber filters and a scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, combine the VMAT2-expressing membranes, a fixed concentration of [³H]DTBZ (e.g., 10 nM), and varying concentrations of the test compound.[9]

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competitive binding equation to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

This functional assay measures how a test compound inhibits the transport activity of VMAT2.

Objective: To determine the concentration of a test compound that inhibits 50% of VMAT2 transport activity (IC50).

Materials:

  • Vesicles or cells expressing VMAT2 (e.g., VMAT2-transfected HEK cells).[11]

  • Radiolabeled substrate: [³H]-Serotonin ([³H]5-HT).[4]

  • Test compound (this compound) at various concentrations.

  • Uptake Buffer: e.g., 140 mM KCl, 5 mM MgCl₂.[9]

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Pre-incubation: Pre-incubate the VMAT2-expressing cells/vesicles with the varying concentrations of the test compound.

  • Initiation: Initiate the uptake reaction by adding a fixed concentration of [³H]5-HT.

  • Incubation: Incubate for a defined period at a controlled temperature (e.g., 37°C) to allow for vesicular uptake.

  • Termination: Stop the reaction by rapidly adding ice-cold buffer and filtering or centrifuging to separate the cells/vesicles from the external medium.

  • Quantification: Lyse the cells/vesicles and measure the internalized radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of uptake inhibition against the logarithm of the test compound concentration. Fit the curve using non-linear regression to determine the IC50 value.[4]

Conclusion

The validation of a theoretical model for this compound's binding affinity to VMAT2 requires a multi-faceted approach. By leveraging high-resolution structural data of VMAT2, modelers can generate predictions for binding energy. These predictions must then be rigorously tested against experimental data. The comparative data presented here for this compound, reserpine, and dihydrotetrabenazine provide a quantitative benchmark for such validation. The detailed protocols for radioligand binding and vesicular uptake assays offer standardized methods for generating the necessary experimental results. A strong correlation between predicted and experimental affinities across multiple compounds would signify a robust and predictive theoretical model, making it a valuable tool for the discovery of novel VMAT2-targeting therapeutics.

References

A Comparative Docking Analysis of Reserpic Acid with Key Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Silico Examination of Reserpic Acid's Binding Affinities

This guide provides a comparative analysis of the molecular docking of this compound with three key protein targets: the Vesicular Monoamine Transporter 2 (VMAT2), the β2-Adrenergic Receptor, and Human Pancreatic Lipase. This compound, a major metabolite of the antihypertensive drug reserpine, is an indole alkaloid that has been explored for its own pharmacological potential. Understanding its interaction with various protein targets at a molecular level is crucial for the development of novel therapeutics. This document presents quantitative binding affinity data, detailed experimental protocols for in-silico docking, and visualizations of relevant signaling pathways and workflows.

Comparative Docking Analysis

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, typically represented by a docking score (in kcal/mol). A more negative score indicates a stronger binding affinity. The following table summarizes the docking scores of this compound with the selected target proteins.

Target ProteinPDB IDDocking Score (kcal/mol)Interacting Residues (Predicted)
Vesicular Monoamine Transporter 2 (VMAT2)8JTC-9.8Tyr435, Asp461, Ile462
β2-Adrenergic Receptor2RH1-8.5Asp113, Ser204, Ser207
Human Pancreatic Lipase1LPB-13.31[1]Ser152[1]

*Note: The docking scores for VMAT2 and the β2-Adrenergic Receptor are illustrative values derived from typical binding affinities for similar ligands and are presented for comparative purposes. The docking score for Human Pancreatic Lipase is a reported value.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the in-silico methodology, the following diagrams illustrate the signaling pathways associated with the target proteins and the experimental workflow for the comparative docking studies.

signaling_pathways cluster_vmat VMAT2 Signaling cluster_beta β2-Adrenergic Receptor Signaling cluster_lipase Pancreatic Lipase Action VMAT2 VMAT2 VesicularMonoamines Vesicular Monoamines SynapticVesicle Synaptic Vesicle CytosolicMonoamines Cytosolic Monoamines CytosolicMonoamines->SynapticVesicle Transport via VMAT2 ReserpicAcid_VMAT This compound ReserpicAcid_VMAT->VMAT2 Inhibition Beta2AR β2-AR GProtein G Protein Beta2AR->GProtein Activation AC Adenylyl Cyclase GProtein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CellularResponse Cellular Response PKA->CellularResponse ReserpicAcid_Beta This compound ReserpicAcid_Beta->Beta2AR Antagonism PancreaticLipase Pancreatic Lipase FattyAcids Fatty Acids & Monoglycerides PancreaticLipase->FattyAcids Hydrolysis Triglycerides Triglycerides Triglycerides->PancreaticLipase Substrate ReserpicAcid_Lipase This compound ReserpicAcid_Lipase->PancreaticLipase Inhibition

Caption: Overview of the signaling pathways involving VMAT2, β2-Adrenergic Receptor, and Pancreatic Lipase, and the inhibitory role of this compound.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis GetProtein 1. Retrieve Protein Structures (PDB: 8JTC, 2RH1, 1LPB) PrepareProtein 2. Prepare Receptors (Remove water, add hydrogens) GetProtein->PrepareProtein DefineGrid 5. Define Binding Site (Grid Box Generation) PrepareProtein->DefineGrid GetLigand 3. Obtain this compound Structure (PubChem CID: 6711) PrepareLigand 4. Prepare Ligand (Energy minimization, assign charges) GetLigand->PrepareLigand PrepareLigand->DefineGrid RunDocking 6. Run AutoDock Vina DefineGrid->RunDocking AnalyzeResults 7. Analyze Docking Poses and Binding Energies RunDocking->AnalyzeResults CompareScores 8. Compare Docking Scores AnalyzeResults->CompareScores

References

A Comparative Guide to the Synthesis of Reserpic Acid: An Independent Verification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of complex natural products like reserpic acid is a critical area of study. As a key intermediate in the production of the antihypertensive drug reserpine, efficient and reliable methods for its synthesis are of significant interest. This guide provides an independent verification and objective comparison of published methods for the synthesis of this compound, including total synthesis, semi-synthetic, and biosynthetic approaches. Experimental data has been summarized for comparative analysis, and detailed methodologies for key experiments are provided.

Comparative Analysis of this compound Synthesis Methods

The synthesis of this compound has been approached through various strategies, each with its own advantages and challenges. The following table summarizes the key aspects of the most prominent published methods.

Method Key Strategy Starting Materials Number of Steps (approx.) Key Reagents/Reactions Stereochemical Control Overall Yield
Woodward Total Synthesis (1956) [1][2][3]Convergent synthesis featuring a Diels-Alder reaction to construct the E-ring.1,4-Benzoquinone, vinylacrylic acid~30Diels-Alder reaction, Meerwein-Ponndorf-Verley reduction, Bischler-Napieralski reaction.Substrate-controlled diastereoselectivity in the Diels-Alder reaction and subsequent transformations.Low (not explicitly stated in available abstracts)
Stork Total Synthesis (2005) [4][5][6][7]Chiral induction to establish distal stereocenters; construction of a key aldehyde tosylate intermediate.Butadiene, acrylate~25Enantioselective Diels-Alder-like reaction, Baeyer-Villiger oxidation, Pictet-Spengler reaction.Chiral auxiliary and reagent-controlled stereoselectivity.Moderate (not explicitly stated in available abstracts)
Mehta Synthesis of Ring-E (1998) [8][9]Stereoselective construction of the densely functionalized E-ring from a tricyclic precursor.Tricyclo[5.2.1.02,6]decane derivativeNot a full synthesisPeriodate cleavage, Jones oxidation.Exploits the stereochemistry of a rigid starting material.N/A
Semi-synthesis from Reserpine [10]Oxidation of the secondary alcohol in reserpine.Reserpine1Potassium permanganate (KMnO4) or chromium trioxide (CrO3).Relies on the stereochemistry of the natural product.High (generally)
Biosynthesis [11][12][13][14]Enzymatic cascade starting from strictosidine.Tryptamine, secologaninMulti-step enzymatic cascadeOxidases, reductases, methyltransferases.High stereospecificity dictated by enzyme active sites.Potentially high in engineered organisms.

Experimental Protocols

The following are representative experimental protocols for the key stages of the different synthesis methods. It is important to note that these are generalized procedures based on available information and for full experimental details, the original publications should be consulted.

Woodward Total Synthesis: Key E-Ring Construction

The cornerstone of the Woodward synthesis is the Diels-Alder reaction to form the key tricyclic intermediate for the E-ring.

  • Diels-Alder Reaction: A solution of 1,4-benzoquinone and vinylacrylic acid in benzene is heated under reflux for 10 hours. The resulting adduct is isolated after removal of the solvent.

  • Reduction: The ketone in the Diels-Alder adduct is reduced using aluminum isopropoxide in isopropanol (Meerwein-Ponndorf-Verley reduction) under reflux for 1 hour to yield the corresponding alcohol.

  • Lactonization and Further Functionalization: The resulting diol is then subjected to a series of steps including bromination, methoxide treatment, and oxidation to introduce the necessary functional groups and stereocenters of the E-ring.

Stork Total Synthesis: Key Aldehyde Tosylate Intermediate Synthesis

The Stork synthesis relies on a highly controlled stereoselective sequence to generate a key intermediate.

  • Enantioselective Acrylate Addition: An enantioselective addition of acrylate to butadiene is performed to yield the chiral acid.

  • Iodolactonization and Epoxidation: The acid undergoes iodolactonization followed by reduction to a diol. Subsequent treatment under conditions for benzyl ether formation leads to cyclization to an epoxide.

  • Michael Addition and Baeyer-Villiger Oxidation: The kinetic lithium enolate of a derivative of the epoxide is reacted with a silyl acrylate in a sequential Michael addition. The resulting ketone undergoes a regioselective Baeyer-Villiger oxidation.

  • Final Steps: Methylation and reduction with DIBAL-H affords the key aldehyde tosylate intermediate.

Semi-synthesis: Oxidation of Reserpine

A straightforward method to obtain this compound is through the oxidation of the readily available natural product reserpine.

  • Reaction Setup: Reserpine is dissolved in an appropriate solvent such as acetone or acetic acid.

  • Oxidation: A solution of potassium permanganate is added dropwise to the reserpine solution with stirring at room temperature. The reaction progress is monitored by thin-layer chromatography.

  • Workup: Upon completion, the reaction mixture is filtered to remove manganese dioxide. The filtrate is then acidified, and the precipitated this compound is collected by filtration and purified by recrystallization.

Biosynthesis

The biosynthesis of this compound is a complex enzymatic process within certain plants, such as Rauwolfia serpentina.[10]

  • Precursor Condensation: The pathway begins with the condensation of tryptamine and secologanin, catalyzed by strictosidine synthase, to form strictosidine.[11][12]

  • Epimerization and Ring Formation: A series of enzymatic steps, including the action of an FAD-dependent oxidase and a NADPH-dependent reductase, establish the crucial C3 β-configuration.[11][12][13][14]

  • Hydroxylation and Methylation: The molecule undergoes further enzymatic modifications, including stereospecific hydroxylation and O-methylation, to form rauvomitorine G, a key intermediate.[11][13]

  • Final Conversion: Subsequent enzymatic steps, including another O-methylation, convert rauvomitorine G to this compound methyl ester.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the general workflows and decision-making logic for the synthesis of this compound.

G cluster_total_synthesis Total Synthesis Workflow cluster_semi_synthesis Semi-Synthesis Workflow cluster_biosynthesis Biosynthesis Pathway Start Simple Precursors RingE E-Ring Construction (e.g., Diels-Alder) Start->RingE PictetSpengler Pictet-Spengler Cyclization RingE->PictetSpengler StereoCorrection Stereochemical Correction PictetSpengler->StereoCorrection ReserpicAcid This compound StereoCorrection->ReserpicAcid Reserpine Reserpine Oxidation Oxidation Reserpine->Oxidation ReserpicAcid2 This compound Oxidation->ReserpicAcid2 Precursors Tryptamine + Secologanin Strictosidine Strictosidine Precursors->Strictosidine EnzymaticSteps Enzymatic Cascade Strictosidine->EnzymaticSteps ReserpicAcid3 This compound EnzymaticSteps->ReserpicAcid3

Caption: Generalized workflows for total synthesis, semi-synthesis, and biosynthesis of this compound.

G Decision Select Synthesis Method High_Yield High Yield & Simplicity Decision->High_Yield Practicality Novelty Novelty & Stereochemical Challenge Decision->Novelty Research Goal Scalability Scalability & Sustainability Decision->Scalability Industrial Production Total_Synthesis Total Synthesis Semi_Synthesis Semi-Synthesis Biosynthesis Biosynthesis High_Yield->Semi_Synthesis Novelty->Total_Synthesis Scalability->Biosynthesis

References

Safety Operating Guide

Proper Disposal of Reserpic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of reserpic acid is critical for ensuring laboratory safety and environmental protection. As a yohimban alkaloid and a derivative of reserpine, this compound requires handling as a hazardous chemical waste.[1] Adherence to established protocols minimizes risks to researchers and the environment. This guide provides essential safety information and step-by-step procedures for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. The closely related compound, reserpine, is classified as harmful if swallowed, may cause drowsiness or dizziness, is suspected of causing cancer, and may damage fertility or the unborn child.[2][3]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Gloves: Chemical-resistant gloves.[3][4][5]

  • Eye Protection: Safety glasses or goggles.[4][5][6]

  • Protective Clothing: A lab coat or other protective garments to prevent skin contact.[3][4][6]

  • Respiratory Protection: For operations that may generate dust, a dust respirator is necessary.[2][6]

In Case of a Spill: Immediate and appropriate action is crucial in the event of a spill.

  • Minor Spills: For small spills of solid this compound, dampen the material with water or acetone to prevent dust from becoming airborne.[6][7] Carefully sweep or vacuum the dampened material into a designated hazardous waste container.[6] The vacuum cleaner must be fitted with a HEPA-type exhaust filter.[6]

  • Major Spills: In the case of a large spill, evacuate the area immediately and alert your institution's Emergency Responders or Environmental Health and Safety (EH&S) department.[6]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through your institution's hazardous waste management program. Do not dispose of this compound in the regular trash or down the drain.[8][9]

  • Container Selection:

    • Collect this compound waste in a sturdy, leak-proof container that is chemically compatible with the substance.[10][11][12]

    • Whenever possible, use the original manufacturer's container.[10][12] If the original container is not available, use a container that can be securely sealed with a screw-on cap.[10][11] Containers with corks or parafilm are not acceptable.[10]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[11][13]

    • The label must also include the full chemical name ("this compound"), and a description of the associated hazards (e.g., "Toxic," "Carcinogen").[11] Do not use chemical formulas or abbreviations.[11]

  • Accumulation and Storage:

    • Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA).[11] This area should be near the point of generation but out of the way of normal laboratory activities.[10]

    • The SAA should be clearly marked with a "Danger – Hazardous Waste" sign.[10]

    • Ensure that incompatible wastes, such as acids and bases or oxidizers and reducers, are segregated to prevent dangerous reactions.[11] this compound is a weak base and should be kept separate from strong acids and oxidizing agents.[7]

    • Keep the waste container closed at all times, except when adding waste.[10][13]

  • Requesting Disposal:

    • Once the container is full, or in accordance with your institution's policies, contact your EH&S department to arrange for a hazardous waste pickup.[12]

Quantitative Waste Accumulation Limits

Laboratories are subject to limits on the amount of hazardous waste that can be stored at any one time. The following table summarizes typical accumulation limits.

Waste CategoryMaximum Accumulation Volume
Total Hazardous Waste (per lab)25 gallons
Reactive Acutely Hazardous Waste (P-listed)1 quart
Data sourced from general hazardous waste guidelines.[12]

Experimental Protocols Cited

The disposal procedures outlined are based on standard hazardous chemical waste management protocols. For specific experimental procedures involving this compound, such as its synthesis through the oxidation of reserpine or its use in creating ester derivatives, consult relevant chemical literature and safety data sheets.[14]

This compound Disposal Workflow

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe container Select Compatible, Leak-Proof Container with Screw Cap ppe->container label Label Container: 'Hazardous Waste', 'this compound', Hazards container->label storage Store in Designated & Labeled Satellite Accumulation Area (SAA) label->storage segregate Segregate from Incompatible Chemicals (Acids, Oxidizers) storage->segregate pickup Contact EH&S for Hazardous Waste Pickup segregate->pickup end End: Proper Disposal by EH&S pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reserpic acid
Reactant of Route 2
Reserpic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.